Dota-noc
Descripción
Propiedades
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93)/t42-,43-,51+,52-,53+,54-,55-,56+,57+,62+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCJTYVWTGPGOH-OKVMNLLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H94N14O17S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1455.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619300-53-7 | |
| Record name | DOTA-NOC | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619300537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTA-NOC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIY9GZY9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of DOTA-NOC
Introduction
This compound (DOTA-NaI³-Octreotide) is a synthetic somatostatin analogue with significant applications in nuclear medicine for both the diagnosis and peptide receptor radionuclide therapy (PRRT) of neuroendocrine tumors (NETs).[1][2] NETs are characterized by the overexpression of somatostatin receptors (SSTRs) on their cell surfaces.[3][4] this compound is a chelator-conjugated peptide designed to bind with high affinity to specific SSTR subtypes, enabling targeted delivery of radionuclides. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the core processes.
Core Mechanism of Action: Receptor Binding and Signal Transduction
The fundamental mechanism of this compound involves its function as a high-affinity ligand for a specific subset of somatostatin receptors.[5] Its action can be dissected into several key stages:
1.1. Somatostatin Receptor (SSTR) Binding
This compound is an octapeptide derivative of somatostatin, modified to enhance its binding profile and allow for stable radiolabeling. It demonstrates high affinity for somatostatin receptor subtypes 2, 3, and 5 (SSTR2, SSTR3, SSTR5), while having very low or no affinity for SSTR1 and SSTR4. This broader binding profile compared to other analogues like DOTA-TOC (which primarily targets SSTR2) may allow it to target a wider range of tumors.
1.2. G-Protein Coupled Receptor (GPCR) Signaling
All five SSTR subtypes are G-protein coupled receptors (GPCRs) that span the cell membrane seven times. Upon binding of this compound, the receptor undergoes a conformational change, which activates an associated intracellular inhibitory G-protein (Gi). This activation initiates a cascade of downstream signaling events.
1.3. Downstream Signaling Pathways
The activation of the Gi protein by the this compound-SSTR complex triggers several key intracellular signaling pathways:
-
Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the Gi-mediated inhibition of the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets involved in hormone secretion and cell growth.
-
Modulation of Ion Channels: SSTR activation can influence ion channel activity. It promotes the opening of potassium (K+) channels, leading to hyperpolarization of the cell membrane, and inhibits the opening of voltage-gated calcium (Ca²⁺) channels. The combined effect reduces calcium influx, a critical step for vesicle fusion and hormone exocytosis.
-
Activation of Phosphatases and MAPK Pathway: SSTR signaling also involves the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These phosphatases can dephosphorylate key signaling molecules, leading to anti-proliferative effects. Furthermore, SSTRs can modulate the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in regulating cell proliferation, differentiation, and apoptosis.
1.4. Cellular and Physiological Consequences
The culmination of these signaling events leads to distinct cellular responses:
-
Antiproliferative Effects: By inhibiting growth factor signaling pathways (e.g., MAPK) and promoting the activity of PTPs, this compound can directly inhibit the proliferation of tumor cells.
-
Induction of Apoptosis: Activation of certain SSTR subtypes, particularly SSTR3, is linked to the induction of programmed cell death, or apoptosis, contributing to tumor regression.
-
Inhibition of Hormone Secretion: In functional NETs, the reduction in intracellular cAMP and Ca²⁺ levels effectively blocks the secretion of hormones and bioactive amines, helping to control clinical syndromes associated with these tumors.
1.5. Receptor Internalization
Upon binding, the this compound-SSTR complex is internalized into the cell via endocytosis. This process is crucial for therapeutic applications. When this compound is labeled with a therapeutic radionuclide (e.g., ¹⁷⁷Lu or ⁹⁰Y), internalization traps the radioactivity within the tumor cell. This maximizes the radiation dose delivered to the tumor cell's nucleus and cytoplasm while minimizing exposure to surrounding healthy tissues. Studies have shown that the internalization rate of radiolabeled this compound is significantly higher than that of other analogues like DOTA-TOC.
Data Presentation: Binding Affinity
The binding affinity of this compound to human somatostatin receptors is a critical determinant of its efficacy. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Indium- and Yttrium-labeled this compound, which indicate the concentration of the compound required to displace 50% of a specific radioligand. Lower values denote higher binding affinity.
| Compound | sstr1 | sstr2 | sstr3 | sstr4 | sstr5 |
| In(III)-DOTA-NOC | >1000 nM | 2.9 ± 0.1 nM | 8 ± 2 nM | >1000 nM | 11.2 ± 3.5 nM |
| Y(III)-DOTA-NOC | >1000 nM | 3.3 ± 0.2 nM | 26 ± 1.9 nM | >1000 nM | 10.4 ± 1.6 nM |
Data sourced from competitive binding assays against [¹²⁵I][Leu⁸, d-Trp²², Tyr²⁵]somatostatin-28.
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific in vitro assays. Detailed below are the methodologies for two key experiments.
3.1. Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (IC₅₀) of this compound for different SSTR subtypes.
-
Objective: To quantify the affinity of unlabeled this compound (or its non-radioactive metallated forms) for SSTR subtypes by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes from cell lines stably transfected to express a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically [¹²⁵I][Leu⁸, d-Trp²², Tyr²⁵]somatostatin-28.
-
Test Compound: this compound (metallated with non-radioactive Indium or Yttrium).
-
Binding Buffer: e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml bacitracin, and 0.2% BSA.
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
Gamma counter for measuring radioactivity.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (e.g., In(III)-DOTA-NOC) in binding buffer.
-
Incubation: In assay tubes, combine the cell membranes (containing a specific SSTR subtype), a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled somatostatin).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this percentage against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
3.2. Cellular Internalization Assay
This assay measures the rate and extent to which radiolabeled this compound is internalized by tumor cells expressing SSTRs.
-
Objective: To quantify the amount of radiolabeled this compound that becomes trapped inside SSTR-positive cells over time.
-
Materials:
-
SSTR-positive cell line: AR4-2J rat pancreatic tumor cells are commonly used as they endogenously express SSTRs.
-
Radiolabeled Compound: e.g., ⁶⁸Ga-DOTA-NOC or ¹¹¹In-DOTA-NOC.
-
Cell culture medium and plates (e.g., 24-well plates).
-
Acid Wash Buffer: e.g., 0.05 M glycine-HCl in 0.1 M NaCl, pH 2.8, to strip surface-bound radioactivity.
-
Cell Lysis Buffer: e.g., 1 M NaOH.
-
Gamma counter.
-
-
Procedure:
-
Cell Seeding: Seed AR4-2J cells into 24-well plates and allow them to adhere and grow to a desired confluency (e.g., 1-2 x 10⁶ cells/well).
-
Incubation: Remove the culture medium and add fresh medium containing a known concentration of radiolabeled this compound. For determining non-specific internalization, add a large excess (e.g., 100-fold) of unlabeled this compound to a parallel set of wells.
-
Time Course: Incubate the plates at 37°C. At various time points (e.g., 30, 60, 120, 240 minutes), terminate the experiment for a subset of wells. A control incubation at 4°C or 0°C can be performed to demonstrate that internalization is an active, temperature-dependent process.
-
Separation of Fractions:
-
At each time point, place the plates on ice and remove the radioactive medium.
-
Wash the cells twice with ice-cold PBS.
-
Add the ice-cold Acid Wash Buffer and incubate for 5-10 minutes to strip the surface-bound radioligand. Collect this fraction (surface-bound radioactivity).
-
Wash the cells again with acid buffer.
-
Add Cell Lysis Buffer to the wells to dissolve the cells and release the intracellular contents. Collect this fraction (internalized radioactivity).
-
-
Quantification: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
-
Analysis: Express the internalized radioactivity as a percentage of the total radioactivity added to the well. Plot this percentage over time to visualize the internalization kinetics. Specific internalization is calculated by subtracting the non-specific value from the total.
-
Mandatory Visualizations
The following diagrams illustrate the core mechanism of action and a typical experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. auntminnie.com [auntminnie.com]
- 4. Ga-68 DOTANOC PET/CT imaging in detection of primary site in patients with metastatic neuroendocrine tumours of unknown origin and its impact on clinical decision making: experience from a tertiary care centre in India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Deep Dive into the Somatostatin Receptor Binding Profile of DOTA-NOC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity profile of DOTA-NOC for somatostatin receptors (SSTRs). The document details the quantitative binding characteristics, the experimental methodologies used for their determination, and the downstream signaling pathways activated upon binding. This information is critical for researchers and professionals involved in the development of targeted diagnostics and therapeutics for neuroendocrine tumors and other pathologies where SSTRs are overexpressed.
This compound Somatostatin Receptor Binding Affinity
This compound, a synthetic somatostatin analogue, exhibits a distinct binding profile characterized by high affinity for somatostatin receptor subtypes 2, 3, and 5.[1][2][3][4][5] This broad-spectrum affinity for multiple SSTRs makes it a valuable tool in nuclear medicine for both imaging and peptide receptor radionuclide therapy (PRRT). In contrast, its affinity for SSTR1 and SSTR4 is negligible. The binding affinities are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to displace 50% of a specific radioligand.
The following table summarizes the quantitative binding affinity data for this compound and its metal-chelated counterparts for human somatostatin receptors.
| Compound | SSTR1 IC50 (nM) | SSTR2 IC50 (nM) | SSTR3 IC50 (nM) | SSTR4 IC50 (nM) | SSTR5 IC50 (nM) | Reference(s) |
| In(III)-DOTA-NOC | > 1000 | 2.9 ± 0.1 | 8 ± 2 | > 1000 | 11.2 ± 3.5 | |
| Y(III)-DOTA-NOC | > 1000 | 3.3 ± 0.2 | 26 ± 1.9 | > 1000 | 10.4 ± 1.6 | |
| natGa-DOTA-NOC | - | 0.70 (0.50-0.96) | - | - | 3.4 (1.8-6.2) |
Note: Data are presented as mean ± standard deviation or as a range (95% confidence interval). The specific radioligand and cell lines used in these assays can influence the absolute values.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity of this compound is primarily achieved through in vitro radioligand competition binding assays. This robust and sensitive method quantifies the interaction between this compound and the different SSTR subtypes.
Principle
This assay measures the ability of unlabeled this compound (the "competitor") to displace a radiolabeled ligand with known high affinity for a specific SSTR subtype expressed in cell membranes. The resulting data is used to calculate the IC50 value of this compound for that receptor subtype.
Materials
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: A high-affinity radiolabeled somatostatin analogue, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.
-
Competitor Ligand: this compound at a range of concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM HEPES, pH 7.4) containing protease inhibitors (e.g., bacitracin), 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA) to minimize non-specific binding and degradation.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Method
-
Incubation: A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer. This is performed in the presence of increasing concentrations of the competitor ligand, this compound.
-
Determination of Non-specific Binding: A parallel set of incubation tubes is prepared containing a high concentration of an unlabeled somatostatin analogue to determine the level of non-specific binding.
-
Equilibrium: The incubation is carried out for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the glass fiber filters under a vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any residual unbound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a scintillation counter.
Data Analysis
The raw data, in counts per minute (CPM), is processed to determine the amount of specifically bound radioligand at each concentration of this compound. The percentage of specific binding is then plotted against the logarithm of the competitor concentration, generating a sigmoidal dose-response curve. The IC50 value is determined from this curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
dot
Caption: Workflow for a radioligand competition binding assay.
Downstream Signaling Pathways
Upon binding of this compound to SSTR2, SSTR3, and SSTR5, a cascade of intracellular signaling events is initiated. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). The activation of these pathways leads to a variety of cellular responses, including inhibition of hormone secretion, modulation of cell proliferation, and induction of apoptosis.
The following diagrams illustrate the key signaling pathways activated by this compound binding to its target receptors.
dot
Caption: this compound mediated SSTR2 signaling cascade.
dot
Caption: this compound mediated SSTR3 signaling cascade.
dot
Caption: this compound mediated SSTR5 signaling cascade.
Conclusion
This compound's high affinity for SSTR2, SSTR3, and SSTR5 underscores its clinical utility in the management of neuroendocrine tumors. A thorough understanding of its binding characteristics and the subsequent cellular signaling is paramount for the continued development and optimization of this compound-based radiopharmaceuticals. The standardized experimental protocols outlined in this guide provide a framework for the consistent and accurate determination of binding affinities for novel somatostatin analogues, aiding in the advancement of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a high-affinity ligand of somatostatin receptor subtypes 2, 3 and 5 for labelling with various radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Somatostatin Receptor Targeted PET-CT and Its Role in the Management and Theranostics of Gastroenteropancreatic Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Somatostatin Receptor Subtypes Targeted by Gallium-68 DOTA-NOC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the somatostatin receptor (SSTR) subtypes targeted by the radiopharmaceutical Gallium-68 (Ga-68) DOTA-NOC. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on binding affinities, experimental methodologies, and the intricate signaling pathways involved.
Introduction to Ga-68 this compound and Somatostatin Receptors
Gallium-68 this compound is a radiolabeled somatostatin analog used in Positron Emission Tomography (PET) for the imaging of neuroendocrine tumors (NETs). Its diagnostic efficacy stems from its ability to bind with high affinity to somatostatin receptors that are overexpressed on the surface of these tumor cells. The somatostatin receptor family comprises five distinct subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), which are G-protein coupled receptors (GPCRs) involved in a variety of cellular processes. The binding profile of Ga-68 this compound to these subtypes is crucial for its clinical utility.
Binding Affinity of Ga-68 this compound to SSTR Subtypes
Ga-68 this compound exhibits a broad binding profile with high affinity for SSTR2 and SSTR5, and a somewhat lower affinity for SSTR3.[1][2] Its affinity for SSTR1 and SSTR4 is considered to be very low or negligible.[3] The specific binding affinities, expressed as the half-maximal inhibitory concentration (IC50), are crucial for understanding the tracer's performance and for the development of new targeted therapies.
Based on available data, the following table summarizes the binding affinities of this compound complexes.
| Receptor Subtype | Ga-68 this compound IC50 (nM) | In-111 this compound IC50 (nM)[3] | Y-90 this compound IC50 (nM)[3] |
| SSTR1 | >1000 (estimated) | Very low or absent | Very low or absent |
| SSTR2 | 1.9 ± 0.4 | 2.9 ± 0.1 | 3.3 ± 0.2 |
| SSTR3 | 8 ± 2 | 8 ± 2 | 26 ± 1.9 |
| SSTR4 | >1000 (estimated) | Very low or absent | Very low or absent |
| SSTR5 | 7.2 ± 1.6 | 11.2 ± 3.5 | 10.4 ± 1.6 |
Experimental Protocols
The determination of binding affinities for radiopharmaceuticals like Ga-68 this compound involves sophisticated in vitro experimental procedures. A standard method is the competitive radioligand binding assay.
Radioligand Competitive Binding Assay
Objective: To determine the affinity (IC50) of a non-radiolabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the SSTR subtype being studied (e.g., [125I]-labeled somatostatin analog).
-
Test Compound: Ga-68 this compound (or its non-radioactive Gallium complex).
-
Assay Buffer: Typically a Tris-based buffer containing protease inhibitors.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Methodology:
-
Membrane Preparation:
-
Cells expressing the target SSTR subtype are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Competitive Binding Assay:
-
A constant concentration of the radioligand and a constant amount of cell membrane preparation are incubated with varying concentrations of the unlabeled test compound (Ga-68 this compound).
-
The incubation is carried out in a multi-well plate at a controlled temperature (e.g., 37°C) for a specific duration to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Measurement of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing test compound.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
SSTR Signaling Pathways
Upon binding of an agonist like Ga-68 this compound, somatostatin receptors activate a cascade of intracellular signaling events, primarily through their interaction with inhibitory G-proteins (Gi). These pathways ultimately lead to the characteristic physiological effects of somatostatin, including inhibition of hormone secretion and cell proliferation.
SSTR2 Signaling Pathway
SSTR2 is the most predominantly expressed subtype in neuroendocrine tumors and is the primary target for many somatostatin analogs. Its activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.
Caption: SSTR2 signaling cascade upon agonist binding.
SSTR3 Signaling Pathway
SSTR3 activation also couples to Gi proteins, leading to the inhibition of adenylyl cyclase. Additionally, SSTR3 has been implicated in the activation of phosphotyrosine phosphatases (PTPs), which can modulate the MAPK signaling pathway.
Caption: SSTR3 signaling pathways impacting cell fate.
SSTR5 Signaling Pathway
Similar to other SSTRs, SSTR5 activation inhibits adenylyl cyclase. It has also been shown to be involved in the activation of the MAPK pathway, which can have diverse effects on cell proliferation and differentiation depending on the cellular context.
References
In-Depth Technical Guide: DOTA-NOC IC50 Values for Somatostatin Receptors 2, 3, and 5
This technical guide provides a comprehensive overview of the binding affinity of DOTA-NOC, a crucial radiopharmaceutical precursor, for the somatostatin receptor (SSTR) subtypes 2, 3, and 5. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of the associated signaling pathways.
Introduction to this compound
This compound, or DOTA-[1-Nal³]-octreotide, is a synthetic somatostatin analogue. It features the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to a modified octreotide peptide. This modification allows for the stable chelation of various radiometals, making it a versatile agent for both diagnostic imaging (e.g., with Gallium-68) and peptide receptor radionuclide therapy (PRRT) (e.g., with Lutetium-177 or Yttrium-90). A key characteristic of this compound is its high affinity for multiple somatostatin receptor subtypes, particularly SSTR2, SSTR3, and SSTR5, which are often overexpressed in neuroendocrine tumors.
Binding Affinity of this compound: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a ligand's potency in inhibiting a specific biological function, in this case, the binding of a radioligand to its receptor. The IC50 values for this compound have been determined through competitive binding assays, demonstrating its high affinity for SSTR2, SSTR3, and SSTR5. The affinity can be influenced by the chelated radiometal. Below is a summary of the IC50 values for Indium(III)-DOTA-NOC and Yttrium(III)-DOTA-NOC.
| Compound | SSTR2 (nM) | SSTR3 (nM) | SSTR5 (nM) |
| In(III)-DOTA-NOC | 2.9 ± 0.1 | 8 ± 2 | 11.2 ± 3.5 |
| Y(III)-DOTA-NOC | 3.3 ± 0.2 | 26 ± 1.9 | 10.4 ± 1.6 |
Data sourced from competitive binding studies with [¹²⁵I][Leu⁸, d-Trp²², Tyr²⁵]somatostatin-28.[1][2]
Experimental Protocols for IC50 Determination
The determination of the binding affinity of this compound is primarily conducted using in vitro radioligand competition binding assays.[2] This robust method quantifies the interaction between this compound and the somatostatin receptors.
Radioligand Competition Binding Assay
This is the most prevalent method for ascertaining the binding affinity of a non-radiolabeled ligand (the "competitor," this compound) by measuring its capacity to displace a radiolabeled ligand with a known high affinity for the receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines engineered to stably express a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells).[2]
-
Radioligand: A high-affinity radiolabeled somatostatin analogue, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or, as used in the cited studies for this compound, [¹²⁵I][Leu⁸, d-Trp²², Tyr²⁵]somatostatin-28.[1]
-
Competitor Ligand: this compound (chelated with a non-radioactive metal such as Indium or Yttrium) at a range of concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding and ligand degradation.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester equipped with glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to minimize non-specific binding of the radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
2. Method:
-
Incubation: A fixed concentration of the radioligand and a specific amount of the cell membrane preparation are incubated in the assay buffer. This is performed in the presence of increasing concentrations of the competitor ligand (this compound). A parallel set of experiments is conducted in the presence of a high concentration of a non-radiolabeled ligand to determine non-specific binding.
-
Separation: Following incubation to reach binding equilibrium, the reaction is terminated. The mixture is rapidly filtered through the glass fiber filters to separate the bound radioligand from the free (unbound) radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a gamma or beta counter.
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor's concentration.
-
This generates a sigmoidal dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated.
-
The Ki value (inhibition constant) can then be determined from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
The Molecular Landscape of Gallium-68 DOTA-NOC: A Technical Guide for Researchers
An in-depth examination of the molecular structure, synthesis, and signaling pathways of a key radiopharmaceutical for neuroendocrine tumor imaging.
This technical guide provides a comprehensive overview of Gallium-68 DOTA-NOC ([⁶⁸Ga]Ga-DOTA-NOC), a radiopharmaceutical agent pivotal in the positron emission tomography (PET) imaging of neuroendocrine tumors (NETs). Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular features, quantitative data, experimental protocols, and the intricate signaling pathways associated with this diagnostic agent.
Molecular Structure and Composition
Gallium-68 this compound is a complex formed by the chelation of the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) by the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is covalently linked to the somatostatin analogue [Nal³,Tyr³]-octreotide (NOC). The NOC peptide is a synthetic analogue of somatostatin, a natural hormone that regulates the endocrine system. The DOTA chelator firmly sequesters the ⁶⁸Ga ion, preventing its release in vivo and ensuring that the radioactive signal is localized to the target tissues.
Below is a two-dimensional representation of the this compound precursor molecule.
Caption: 2D chemical structure of the this compound precursor.
Quantitative Data Summary
The efficacy and specificity of [⁶⁸Ga]Ga-DOTA-NOC are underpinned by its binding affinity to somatostatin receptors (SSTRs), its high radiolabeling efficiency, and its characteristic biodistribution. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity of [⁶⁸Ga]Ga-DOTA-NOC to Somatostatin Receptor Subtypes
| Receptor Subtype | IC₅₀ (nM) | Reference |
| SSTR2 | 0.70 (95% CI: 0.50–0.96) | [1] |
| SSTR3 | 3.4 (95% CI: 1.8-6.2) | [1] |
| SSTR5 | 10.4 ± 1.6 | [2] |
IC₅₀ values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled somatostatin analogue.
Table 2: Radiosynthesis and Quality Control Parameters
| Parameter | Value | Reference |
| Radiochemical Yield (Decay Corrected) | 89.7 ± 3.9 % | [2] |
| Radiochemical Purity (HPLC) | >99% | [2] |
| Radiochemical Purity (ITLC) | >99% | |
| Total Synthesis Time (Automated) | ~25 minutes |
Table 3: Biodistribution of [⁶⁸Ga]Ga-DOTA-NOC in Human Organs (SUVmax)
| Organ | Mean SUVmax ± SD | Reference |
| Spleen | 22.0 ± 10.0 | |
| Kidneys | 12.9 ± 3.8 | |
| Adrenal Glands | 6.0 ± 2.5 | |
| Liver | 6.9 ± 2.0 | |
| Pituitary Gland | 2.6 ± 1.3 | |
| Thyroid | 3.4 ± 1.4 |
SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake in tissues.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and quality control of [⁶⁸Ga]Ga-DOTA-NOC. The following sections outline standardized protocols for manual and automated synthesis, as well as quality control procedures.
Manual Synthesis of [⁶⁸Ga]Ga-DOTA-NOC
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound peptide
-
Sterile 0.1 M HCl
-
Sodium acetate buffer (e.g., 1 M, pH 4.5)
-
HEPES buffer
-
Sterile water for injection
-
Ethanol for injection
-
C18 Sep-Pak cartridge
-
Sterile reaction vial
-
Heating block
-
Dose calibrator
-
Sterile filters (0.22 µm)
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: Add sodium acetate or HEPES buffer to the ⁶⁸GaCl₃ eluate in a sterile reaction vial to adjust the pH to approximately 3.5-4.5.
-
Labeling Reaction: Add the this compound peptide (typically 20-50 µg) to the buffered ⁶⁸Ga solution. Heat the reaction mixture at 95-105°C for 5-15 minutes.
-
Purification: After cooling, pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. This step removes unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elution of Product: Elute the purified [⁶⁸Ga]Ga-DOTA-NOC from the C18 cartridge with a small volume of 50-70% ethanol.
-
Formulation: Dilute the ethanolic solution with sterile saline or a suitable buffer for injection to reduce the ethanol concentration to a physiologically acceptable level (typically <10% v/v).
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Automated Synthesis of [⁶⁸Ga]Ga-DOTA-NOC
Automated synthesis modules offer advantages in terms of radiation safety, reproducibility, and GMP compliance. The specific parameters will vary depending on the synthesizer model.
Typical Automated Synthesis Workflow:
-
The module automatically performs the elution of the ⁶⁸Ge/⁶⁸Ga generator.
-
The ⁶⁸Ga eluate is passed through a cation-exchange cartridge to concentrate the radionuclide and remove impurities.
-
The concentrated ⁶⁸Ga is eluted into a reaction vessel containing the this compound peptide and a suitable buffer.
-
The reaction mixture is heated to the programmed temperature (e.g., 95-105°C) for a set duration (e.g., 5-15 minutes).
-
The reaction mixture is then automatically passed through a C18 purification cartridge.
-
The purified product is eluted with an ethanol/water mixture.
-
The final product is formulated with saline and sterile filtered into a collection vial.
Quality Control Protocols
Radiochemical Purity (RCP) by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Flow Rate: Typically 1 mL/min.
-
Detection: A UV detector (at ~220 nm for the peptide) and a radioactivity detector in series.
-
Procedure: Inject a small aliquot of the final product. The retention time of [⁶⁸Ga]Ga-DOTA-NOC is compared to that of a non-radioactive standard. The percentage of radioactivity associated with the product peak relative to the total radioactivity detected determines the RCP.
Radiochemical Purity (RCP) by Instant Thin-Layer Chromatography (ITLC):
-
Stationary Phase: ITLC-SG (silica gel impregnated glass fiber) strips.
-
Mobile Phase 1: A mixture of 1 M ammonium acetate and methanol (1:1 v/v). In this system, [⁶⁸Ga]Ga-DOTA-NOC remains at the origin (Rf = 0-0.1), while free ⁶⁸Ga migrates with the solvent front (Rf = 0.9-1.0).
-
Mobile Phase 2: 0.1 M sodium citrate. In this system, colloidal ⁶⁸Ga remains at the origin, while [⁶⁸Ga]Ga-DOTA-NOC and free ⁶⁸Ga migrate.
-
Procedure: Spot a small amount of the final product onto two ITLC strips and develop them in the respective mobile phases. After development, the strips are analyzed using a radio-TLC scanner to determine the distribution of radioactivity and calculate the RCP.
Signaling Pathways and Experimental Workflows
[⁶⁸Ga]Ga-DOTA-NOC exerts its diagnostic function by binding to somatostatin receptors, primarily subtypes SSTR2, SSTR3, and SSTR5, which are overexpressed on the surface of many neuroendocrine tumor cells. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades.
Signaling Pathways
The binding of [⁶⁸Ga]Ga-DOTA-NOC to SSTR2, SSTR3, and SSTR5 initiates a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi). This activation results in the dissociation of the Gαi subunit from the Gβγ dimer, which then modulate the activity of various downstream effector molecules.
A primary consequence of SSTR activation is the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn affects gene transcription and cellular processes such as hormone secretion and proliferation.
Furthermore, SSTR signaling can involve other pathways, including the activation of phosphotyrosine phosphatases (PTPs) , which can dephosphorylate and inactivate growth factor receptor tyrosine kinases, and the modulation of mitogen-activated protein kinase (MAPK) pathways , which play a crucial role in cell growth and differentiation. Activation of SSTRs can also lead to the opening of inwardly rectifying potassium channels, causing membrane hyperpolarization and a decrease in calcium influx, which is important for inhibiting hormone secretion.
Below are diagrams illustrating the key signaling events following the activation of SSTR2, SSTR3, and SSTR5.
Caption: SSTR2 signaling cascade initiated by [⁶⁸Ga]Ga-DOTA-NOC.
References
In-Vitro Characterization of DOTA-NOC Internalization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of DOTA-NOC (DOTA-NaI³-Octreotide) internalization. This compound is a synthetic somatostatin analogue with a high affinity for somatostatin receptor subtypes 2, 3, and 5, making it a crucial component in the imaging and therapy of neuroendocrine tumors (NETs) which frequently overexpress these receptors.[1][2][3] Understanding its internalization dynamics is paramount for optimizing radionuclide-drug conjugates (RDCs) and predicting therapeutic efficacy.
Core Principles and Signaling Pathways
This compound exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2.[4][5] These are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events. The binding and subsequent internalization of the this compound-receptor complex are critical for delivering a therapeutic radiopharmaceutical payload into the target cell.
The primary signaling pathway initiated by SSTR2 activation involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can inhibit the activity of protein kinases, thereby suppressing oncogene activation and tumor progression. Additionally, SSTR2 activation can modulate calcium ion channels and activate phosphotyrosine phosphatases (PTPs) like SHP-1 and SHP-2, which can influence critical cell survival pathways such as PI3K/AKT and MAPK.
Caption: SSTR2 signaling cascade upon this compound binding.
Quantitative Data Summary
The characterization of this compound relies on quantitative metrics that define its binding affinity and internalization efficiency.
Binding Affinity
Binding affinity is typically determined through competitive binding assays and expressed as the half-maximal inhibitory concentration (IC50). This compound demonstrates high affinity for SSTR subtypes 2, 3, and 5.
| Compound | Receptor Subtype | IC50 (nM) |
| InIII-DOTA-NOC | sstr2 | 2.9 ± 0.1 |
| YIII-DOTA-NOC | sstr2 | 3.3 ± 0.2 |
| InIII-DOTA-NOC | sstr3 | 8.0 ± 2.0 |
| YIII-DOTA-NOC | sstr3 | 26.0 ± 1.9 |
| InIII-DOTA-NOC | sstr5 | 11.2 ± 3.5 |
| YIII-DOTA-NOC | sstr5 | 10.4 ± 1.6 |
| Table 1: IC50 values for this compound chelated with Indium (In) or Yttrium (Y) against human somatostatin receptor subtypes. Data sourced from Wild et al., 2003. |
Internalization Rate
The rate and extent of internalization are crucial indicators of a radiopharmaceutical's potential for targeted radiotherapy. Studies using AR4-2J rat pancreatic tumor cells, which endogenously express SSTRs, provide a comparative baseline for this compound's performance.
| Radioligand | Relative Internalization (after 4h) |
| [111In]this compound | ~200% |
| [111In]DOTA-TOC | 100% (Reference) |
| [111In]DOTA-OC | ~67% |
| Table 2: Comparative internalization of [¹¹¹In]this compound in AR4-2J cells relative to other somatostatin analogues. [¹¹¹In]this compound shows approximately two times higher internalization than [¹¹¹In]DOTA-TOC. |
Detailed Experimental Protocols
The following protocols outline the standard methodologies for conducting an in-vitro internalization assay for radiolabeled this compound.
Protocol 1: General Internalization Assay
This assay quantifies the amount of radiolabeled this compound that is internalized by SSTR-expressing cells over time.
Materials:
-
Cell Line: AR4-2J (rat pancreatic tumor) or other cell line verified to express SSTR2.
-
Radioligand: e.g., 68Ga-DOTA-NOC or 111In-DOTA-NOC.
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).
-
Binding Buffer: Serum-free medium containing 1% BSA.
-
Blocking Agent: Non-radiolabeled ("cold") this compound (for non-specific binding control).
-
Acid Wash Buffer: Glycine buffer (0.05 M, pH 2.8) or similar acidic solution to strip surface-bound ligand.
-
Lysis Buffer: 1 N NaOH.
-
Equipment: Cell culture plates (e.g., 24-well), incubator (37°C, 5% CO₂), gamma counter.
Procedure:
-
Cell Seeding: Plate cells (e.g., 1x10⁵ to 5x10⁵ cells/well) in 24-well plates and allow them to adhere overnight in a 37°C incubator.
-
Preparation: On the day of the experiment, wash the cells once with pre-warmed binding buffer.
-
Experimental Setup:
-
Total Binding: Add radiolabeled this compound (e.g., ~0.1-0.5 nM) in binding buffer to designated wells.
-
Non-Specific Binding (NSB): Co-incubate the radiolabeled this compound with a 100- to 1000-fold molar excess of cold this compound.
-
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes). To confirm that internalization is an active, energy-dependent process, a parallel experiment can be run at 4°C, where receptor-mediated endocytosis is significantly inhibited.
-
Termination of Incubation: At each time point, stop the reaction by placing the plate on ice and aspirating the incubation medium.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Separation of Fractions:
-
Surface-Bound Fraction: Add ice-cold acid wash buffer to each well and incubate for 5-10 minutes on ice. Collect the supernatant, which contains the acid-releasable, membrane-bound radioligand.
-
Internalized Fraction: Wash the wells once more with acid wash buffer. Add lysis buffer to the wells to solubilize the cells, releasing the internalized radioligand.
-
-
Quantification: Measure the radioactivity in the surface-bound and internalized fractions for each well using a gamma counter.
-
Data Analysis:
-
Specific Binding: Total Binding Counts - Non-Specific Binding Counts.
-
Percent Internalization: (Specific Internalized Counts / (Specific Internalized Counts + Specific Surface-Bound Counts)) * 100.
-
Visualization of Workflows
Visualizing the experimental process ensures clarity and reproducibility.
Caption: Workflow for a radioligand internalization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a high-affinity ligand of somatostatin receptor subtypes 2, 3 and 5 for labelling with various radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]
Biodistribution of DOTA-NOC in Animal Models: A Technical Guide
This technical guide provides an in-depth overview of the biodistribution of DOTA-NOC ([1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid]-1-Nal³-octreotide), a somatostatin analogue used in nuclear medicine for the imaging and therapy of neuroendocrine tumors (NETs). This compound exhibits a high binding affinity for somatostatin receptor subtypes 2 (sstr2), 3 (sstr3), and 5 (sstr5), which are overexpressed on the surface of most well-differentiated NETs.[1][2][3] This characteristic allows for targeted delivery of radionuclides for diagnostic imaging (e.g., with Gallium-68 or Terbium-152) and peptide receptor radionuclide therapy (PRRT).[2][4]
This document summarizes key preclinical biodistribution data from various animal models, details the experimental protocols employed in these studies, and visualizes the underlying mechanisms and workflows.
Experimental Protocols
The biodistribution of radiolabeled this compound is typically evaluated in tumor-bearing animal models to assess its efficacy in targeting tumor tissue while minimizing accumulation in non-target organs.
General Experimental Workflow
The process involves radiolabeling the this compound peptide, administering it to an animal model with a somatostatin receptor-expressing tumor, and subsequently imaging the animal or dissecting tissues to quantify radioactivity distribution.
References
- 1. This compound, a high-affinity ligand of somatostatin receptor subtypes 2, 3 and 5 for labelling with various radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of 68Ga-DOTANOC PET/CT in the detection of Neuroendocrine Tumors | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. Preclinical in vivo application of (152)Tb-DOTANOC: a radiolanthanide for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physiologic Uptake of Gallium-68 DOTA-NOC in Normal Organs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the normal physiologic biodistribution of Gallium-68 (Ga-68) DOTA-NOC, a radiolabeled somatostatin analogue widely used in positron emission tomography/computed tomography (PET/CT) for the imaging of neuroendocrine tumors (NETs). Understanding the physiological uptake in normal organs is crucial for accurate image interpretation, differentiation of benign from malignant lesions, and advancing the development of related diagnostic and therapeutic agents.
Introduction
Ga-68 this compound is a peptide-based radiopharmaceutical that targets somatostatin receptors (SSTRs), which are overexpressed on the cell membranes of most NETs. However, SSTRs are also present in various normal tissues, leading to physiological uptake of Ga-68 this compound in several organs. This guide details the quantitative uptake values, experimental protocols for imaging, and the underlying biological pathways associated with this phenomenon.
Quantitative Biodistribution Data
The following table summarizes the standardized uptake values (SUV) of Ga-68 this compound in normal organs, compiled from multiple studies. The SUV is a semi-quantitative measure used in PET imaging to represent the uptake of a radioactive tracer in a region of interest.
| Organ | SUVmax (Mean ± SD) | SUVmean (Mean ± SD) | Reference |
| High Uptake | |||
| Spleen | 22.0 ± 10.0 | 17.3 (average) | [1][2][3] |
| Kidneys | 12.9 ± 3.8 | - | [1][2] |
| Adrenal Glands | 6.0 ± 2.5 | 12.6 (median) | |
| Moderate Uptake | |||
| Liver | 6.9 ± 2.0 | 4.8 (median) | |
| Pituitary Gland | 2.6 ± 1.3 | 9.7 (median) | |
| Thyroid Gland | 3.4 ± 1.4 | - | |
| Pancreas (Uncinate Process) | 5.8 ± 2.0 | - | |
| Low to Moderate Uptake | |||
| Gastrointestinal Tract | 2.3 ± 1.0 | - | |
| Blood Pool | 2.6 ± 1.2 | - | |
| Low Uptake | |||
| Lungs | 0.9 ± 0.8 | - | |
| Gluteal Muscle | 1.0 ± 0.3 | - | |
| Femur | 0.8 ± 0.3 | - | |
| Brown Fat | 3.3 ± 0.3 | - |
Note: SUV values can be highly variable between individuals and are influenced by factors such as patient preparation, imaging protocol, and reconstruction parameters. The data presented here are aggregated from studies on patients with neuroendocrine tumors and may not fully represent a healthy population.
Experimental Protocols
The following section outlines a typical experimental protocol for Ga-68 this compound PET/CT imaging, synthesized from established guidelines.
Patient Preparation
-
Fasting: Fasting is generally not required for Ga-68 this compound PET/CT.
-
Hydration: Patients are encouraged to be well-hydrated.
-
Medications: Short-acting somatostatin analogues should be discontinued for 24 hours before the scan, if clinically feasible. For patients on long-acting analogues, imaging is recommended just before the next scheduled dose.
Radiopharmaceutical Administration
-
Dose: An intravenous administration of 111–148 MBq (3–4 mCi) of Ga-68 this compound is typical.
-
Procedure: The radiotracer is administered via an indwelling catheter, followed by a saline flush.
Imaging Protocol
-
Uptake Period: Patients should rest in a comfortable position for an uptake period of 40 to 90 minutes.
-
Voiding: Patients are instructed to void immediately before image acquisition to reduce radiation exposure to the bladder.
-
Scanning: Whole-body PET/CT scans are acquired from the skull base to the mid-thigh.
-
Image Analysis: PET images are interpreted by experienced nuclear medicine physicians, with careful attention to distinguishing physiological uptake from pathological sites.
Visualizations
Signaling Pathway
The binding of Ga-68 this compound to somatostatin receptors (primarily subtypes 2, 3, and 5) initiates a signaling cascade that leads to the internalization of the receptor-ligand complex. This process is fundamental to the retention of the radiotracer within the cells of both tumors and normal tissues.
Caption: Ga-68 this compound binding and internalization pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for a clinical Ga-68 this compound PET/CT study.
Caption: Standard workflow for Ga-68 this compound PET/CT imaging.
Logical Biodistribution Relationship
This diagram categorizes the normal organs based on their typical intensity of Ga-68 this compound uptake.
Caption: Categorization of normal organ uptake of Ga-68 this compound.
Conclusion
A thorough understanding of the physiological biodistribution of Ga-68 this compound is paramount for the accurate interpretation of PET/CT images in the context of neuroendocrine tumors. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this and other somatostatin receptor-targeting agents. The inherent variability in uptake highlights the need for standardized imaging procedures and careful, individualized assessment of each patient scan.
References
- 1. Biodistribution of the Ga-68 labeled somatostatin analogue this compound in patients with neuroendocrine tumors: characterization of uptake in normal organs and tumor lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution of the Ga-68 labeled somatostatin analogue this compound in patients with neuroendocrine tumors: characterization of uptake in normal organs and tumor lesions - The Quarterly Journal of Nuclear Medicine and Molecular imaging 2010 February;54(1):61-7 - Minerva Medica - Journals [minervamedica.it]
- 3. researchgate.net [researchgate.net]
Unveiling Off-Target Accumulation: A Technical Guide to Non-Neuroendocrine Sites of DOTA-NOC Uptake
For Researchers, Scientists, and Drug Development Professionals
The increasing use of ⁶⁸Ga-DOTA-NOC PET/CT imaging in the management of neuroendocrine tumors (NETs) has highlighted its remarkable sensitivity. However, the accumulation of this radiotracer is not exclusively confined to NETs. A comprehensive understanding of the physiological and benign non-neuroendocrine sites of DOTA-NOC uptake is crucial for accurate image interpretation, avoiding misdiagnosis, and advancing the development of more specific radiopharmaceuticals. This technical guide provides an in-depth overview of these non-neuroendocrine sites, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Physiological and Benign Non-Neuroendocrine this compound Accumulation
This compound, an analogue of somatostatin, binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5). The expression of these receptors in various non-neuroendocrine tissues leads to physiological tracer uptake. Additionally, inflammatory processes can upregulate SSTR expression, resulting in this compound accumulation in benign lesions.
Key Non-Neuroendocrine Sites of this compound Uptake
Several organs and tissues consistently demonstrate physiological this compound uptake. The intensity of this uptake, often quantified by the maximum standardized uptake value (SUVmax), varies among individuals and different DOTA-peptides. Below is a summary of key non-neuroendocrine sites with reported this compound or other DOTA-peptide accumulation.
Table 1: Quantitative Analysis of ⁶⁸Ga-DOTA-Peptide Uptake in Non-Neuroendocrine Tissues
| Organ/Tissue | Radiotracer | Mean SUVmax (± SD) | Range of SUVmax | Reference |
| Spleen | ⁶⁸Ga-DOTA-NOC | 22.0 ± 10.0 | - | [1][2] |
| ⁶⁸Ga-DOTA-TATE | 17.3 (average SUVmean) | 5.4 - 34.4 (SUVmean) | [3][4] | |
| Kidneys | ⁶⁸Ga-DOTA-NOC | 12.9 ± 3.8 | - | [1] |
| Adrenal Glands | ⁶⁸Ga-DOTA-NOC | 6.0 ± 2.5 | - | |
| ⁶⁸Ga-DOTA-TATE | - | 4.1 - 29.4 | ||
| Liver | ⁶⁸Ga-DOTA-NOC | 6.9 ± 2.0 | - | |
| ⁶⁸Ga-DOTA-TATE | 4.8 (median SUVmean) | 2.3 - 12.4 (SUVmean) | ||
| Pituitary Gland | ⁶⁸Ga-DOTA-NOC | 2.6 ± 1.3 | - | |
| ⁶⁸Ga-DOTA-TATE | - | 4.5 - 23.0 | ||
| Pancreas (Uncinate Process) | ⁶⁸Ga-DOTA-NOC | 5.8 ± 2.0 | - | |
| Thyroid Gland | ⁶⁸Ga-DOTA-NOC | 3.4 ± 1.4 | - | |
| Gastrointestinal Tract | ⁶⁸Ga-DOTA-NOC | 2.3 ± 1.0 | - | |
| Small Lymph Nodes | ⁶⁸Ga-DOTA-NOC | - | 1.2 - 6.4 | |
| Prostate | ⁶⁸Ga-DOTA-NOC | - | 1.5 - 9.0 | |
| Uterus | ⁶⁸Ga-DOTA-NOC | - | 1.5 - 6.8 | |
| Breasts | ⁶⁸Ga-DOTA-NOC | - | 1.0 - 4.5 | |
| Lungs | ⁶⁸Ga-DOTA-NOC | - | 2.0 - 4.0 | |
| Brown Fat | ⁶⁸Ga-DOTA-NOC | - | 2.5 - 7.0 | |
| Musculoskeletal System | ⁶⁸Ga-DOTA-NOC | - | 1.0 - 5.0 |
Note: SUVmax values can be influenced by various factors including the specific DOTA-peptide used, imaging protocol, and patient-specific characteristics. The data presented is a compilation from different studies and should be interpreted as indicative ranges.
Experimental Protocols
The following section outlines a standardized protocol for ⁶⁸Ga-DOTA-NOC PET/CT imaging, based on established guidelines and practices in neuroendocrine tumor imaging. This protocol can be adapted for research studies investigating non-neuroendocrine uptake.
Patient Preparation
-
Informed Consent: Obtain written informed consent from the patient or research participant.
-
Medication Review: Review the patient's current medications. Long-acting somatostatin analogues (e.g., octreotide LAR, lanreotide) should ideally be discontinued for 4-6 weeks prior to the scan to avoid receptor blockade. Short-acting octreotide should be withheld for at least 24 hours.
-
Fasting: No fasting is generally required for ⁶⁸Ga-DOTA-peptide PET/CT scans.
-
Hydration: Patients should be well-hydrated. Encourage drinking water before and after the administration of the radiotracer to promote clearance and reduce radiation dose to the bladder.
Radiotracer Administration
-
Dosage: The typical administered activity of ⁶⁸Ga-DOTA-NOC for adults is 100-200 MBq (2.7-5.4 mCi), administered intravenously.
-
Injection: Administer the radiotracer as an intravenous bolus, followed by a saline flush to ensure the full dose enters circulation.
PET/CT Imaging
-
Uptake Time: The optimal uptake period between injection and scanning is typically 45-60 minutes.
-
Patient Positioning: The patient should be positioned comfortably on the scanner bed, usually in the supine position with arms raised above the head if possible.
-
CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization. Diagnostic contrast-enhanced CT can be performed in the same session if clinically indicated.
-
PET Acquisition: PET data is acquired from the skull base to the mid-thighs. The acquisition time per bed position is typically 2-4 minutes.
-
Image Reconstruction: PET images are reconstructed using an iterative algorithm, corrected for attenuation, scatter, and random coincidences.
Caption: Experimental workflow for ⁶⁸Ga-DOTA-NOC PET/CT imaging.
Signaling Pathways
The binding of this compound to SSTRs initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, affects various cellular processes, including hormone secretion, cell proliferation, and apoptosis.
Caption: General overview of somatostatin receptor signaling pathways.
SSTR2 Signaling in T-Lymphocytes
Activated T-lymphocytes can express SSTR2, and its activation by somatostatin analogues has been shown to modulate immune responses. One of the key downstream effects is the enhancement of T-cell adhesion to the extracellular matrix.
Caption: SSTR2 signaling in T-lymphocytes leading to enhanced adhesion.
SSTR5 Signaling in the Spleen
The spleen exhibits high physiological uptake of this compound, which is attributed to the high expression of SSTRs, particularly SSTR5, on lymphocytes and macrophages within the red pulp. The functional consequences of SSTR5 activation in the spleen are not fully elucidated but may involve modulation of immune cell trafficking and function.
Caption: Putative SSTR5 signaling in splenic immune cells.
Conclusion
The identification and understanding of non-neuroendocrine sites of this compound accumulation are of paramount importance for the accurate clinical interpretation of ⁶⁸Ga-DOTA-NOC PET/CT scans. This technical guide provides a consolidated resource for researchers and clinicians, summarizing the key sites of uptake, providing quantitative data, outlining standardized experimental protocols, and visualizing the underlying molecular pathways. Further research is warranted to fully elucidate the functional roles of somatostatin receptors in these non-neuroendocrine tissues and to leverage this knowledge for the development of next-generation radiopharmaceuticals with enhanced specificity for neuroendocrine tumors.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Biodistribution of the Ga-68 labeled somatostatin analogue this compound in patients with neuroendocrine tumors: characterization of uptake in normal organs and tumor lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly variable biodistribution of 68Ga labeled somatostatin analogues 68Ga-DOTA-NOC and 68Ga-DOTA-TATE in neuroendocrine tumors: clinical implications for somatostatin receptor directed PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly variable biodistribution of 68Ga labeled somatostatin analogues 68Ga-DOTA-NOC and 68Ga-DOTA-TATE in neuroendocrine tumors: clinical implications for somatostatin receptor directed PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Neuroendocrine Tumors: A Technical Guide to the Expanding Applications of DOTA-NOC
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of molecular imaging and targeted radionuclide therapy is continually evolving. While ⁶⁸Ga-DOTA-NOC PET/CT has established itself as a cornerstone in the management of neuroendocrine tumors (NETs), its diagnostic and potential therapeutic utility extends to a growing list of other pathologies characterized by the overexpression of somatostatin receptors (SSTRs). This technical guide provides an in-depth exploration of the applications of DOTA-NOC beyond its conventional use, focusing on oncological and inflammatory conditions. We present a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and a quantitative analysis of its performance in various clinical contexts. This document is intended to serve as a resource for researchers, clinicians, and professionals in drug development, fostering further investigation into the full potential of this versatile radiopharmaceutical.
Introduction: The Molecular Basis of this compound Imaging
¹⁹⁷Au-DOTA-NOC is a synthetic somatostatin analogue that exhibits high affinity for somatostatin receptor subtypes 2, 3, and 5. Somatostatin receptors are G-protein coupled receptors that, upon activation, trigger a cascade of intracellular signaling events. These pathways ultimately lead to the inhibition of cell proliferation and hormone secretion. Many cell types, both neoplastic and inflammatory, can overexpress these receptors, providing a molecular target for imaging and therapy.
Somatostatin Receptor Signaling Pathways
The binding of this compound to SSTRs, primarily SSTR2, SSTR3, and SSTR5, initiates several key signaling cascades. The activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, SSTR activation can modulate ion channel activity, particularly calcium and potassium channels, and activate phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These events collectively contribute to the anti-proliferative and anti-secretory effects of somatostatin analogues.
Oncological Applications Beyond Neuroendocrine Tumors
The utility of this compound in oncology is expanding to various tumors that express somatostatin receptors.
Meningioma
Meningiomas, the most common primary intracranial tumors, frequently overexpress SSTR2. ⁶⁸Ga-DOTA-NOC PET/CT has demonstrated high efficacy in differentiating meningiomas from other dural-based lesions, such as metastases.[1][2]
| Application | Pathology | Reported Median SUVmax | Key Findings | References |
| Differentiation | Meningioma | 12.7 | Significantly higher uptake than metastases. | [2][3] |
| Dural Metastases | 6.0 | Lower uptake compared to meningioma. | [2] |
Lymphoma
Certain subtypes of lymphoma, including Hodgkin's lymphoma and diffuse large B-cell lymphoma (DLBCL), can show significant ⁶⁸Ga-DOTA-NOC uptake, which may present a diagnostic pitfall if a neuroendocrine tumor is suspected. This SSTR expression, however, opens potential avenues for targeted therapies.
| Lymphoma Subtype | Reported Median SUVmax | SSTR Expression | References |
| Hodgkin's Lymphoma (Nodular Sclerosis) | 9.8 | Strong SSTR2 immunopositivity in tumor cells. | |
| Diffuse Large B-cell Lymphoma (DLBCL) | 9.7 | Strong SSTR2 immunopositivity in tumor cells. |
High-Grade Gliomas
High-grade gliomas, including glioblastoma, have shown variable uptake of ⁶⁸Ga-DOTA-peptides. While SSTR expression is generally lower than in meningiomas, the presence of uptake suggests a potential role for SSTR-targeted diagnostics and therapeutics in a subset of patients.
| Pathology | Reported SUVmax Range | Key Findings | References |
| Glioblastoma | Variable, can be elevated | Uptake can mimic meningioma in some cases. |
Other Malignancies
Emerging evidence suggests the utility of this compound in other cancers:
-
Lung Cancer: Particularly in well-differentiated neuroendocrine tumors of the lung (carcinoids), ⁶⁸Ga-DOTA-NOC PET/CT demonstrates high sensitivity for detection and staging.
-
Prostate Cancer: In cases of neuroendocrine differentiation, which can occur in advanced prostate cancer, ⁶⁸Ga-DOTA-NOC can be valuable for imaging when PSMA-targeted agents are negative.
-
Breast Cancer: A subset of breast cancers, particularly those that are estrogen receptor (ER) positive, express SSTRs, making them amenable to imaging with somatostatin analogues.
Applications in Inflammatory and Other Non-Malignant Conditions
Somatostatin receptors are also expressed on activated lymphocytes and macrophages, making ⁶⁸Ga-DOTA-NOC a potential tool for imaging inflammation.
-
Atherosclerosis: ⁶⁸Ga-DOTA-NOC can visualize inflammation within atherosclerotic plaques, offering a non-invasive method to assess plaque vulnerability.
-
Sarcoidosis: The granulomatous inflammation characteristic of sarcoidosis shows increased uptake of ⁶⁸Ga-DOTA-NOC, which can be used to assess disease activity.
| Condition | Tissue | Mean SUVmax in Normal Tissue | Key Findings in Pathology | References |
| Inflammation | Aortic Arch | 1.71 ± 0.50 | Increased uptake in atherosclerotic plaques. | |
| Thoracic Aorta | 2.03 ± 0.52 | Uptake correlates with inflammatory cell infiltration. | ||
| Abdominal Aorta | 2.19 ± 0.49 | Potential for monitoring response to anti-inflammatory therapies. |
Experimental Protocols
Preclinical Evaluation Workflow for a Novel Application
The investigation of this compound for a new indication follows a structured preclinical workflow to establish its feasibility, safety, and efficacy before human trials.
Radiolabeling and Quality Control of ⁶⁸Ga-DOTA-NOC
The preparation of ⁶⁸Ga-DOTA-NOC for clinical use requires stringent adherence to established protocols to ensure purity, stability, and patient safety.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound peptide precursor
-
Automated synthesis module
-
Reagents and buffers (e.g., HCl, sodium acetate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile filters (0.22 µm)
-
Quality control equipment (e.g., HPLC, TLC)
Procedure:
-
Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Labeling Reaction: The ⁶⁸GaCl₃ eluate is added to a reaction vial containing the this compound precursor and a buffer (e.g., sodium acetate) to maintain an optimal pH (typically 3.5-4.5). The mixture is heated (e.g., 95°C) for a specified duration (e.g., 5-10 minutes) to facilitate chelation.
-
Purification: The reaction mixture is passed through an SPE cartridge to separate the labeled peptide from free ⁶⁸Ga and other impurities. The purified ⁶⁸Ga-DOTA-NOC is then eluted from the cartridge with an appropriate solvent (e.g., ethanol/water mixture).
-
Formulation: The final product is formulated in a physiologically compatible solution (e.g., saline) and passed through a sterile filter into a sterile vial.
Quality Control:
-
Radiochemical Purity: Assessed by HPLC and/or TLC to ensure it is typically >95%.
-
pH: Measured to be within a safe range for intravenous injection (typically 4.5-8.5).
-
Radionuclidic Purity: ⁶⁸Ge breakthrough is measured to be <0.001%.
-
Sterility and Endotoxin Testing: Performed to ensure the final product is free from microbial and pyrogenic contamination.
Clinical PET/CT Imaging Protocol
Patient Preparation:
-
Patients should be well-hydrated.
-
Fasting is generally not required.
-
For patients receiving long-acting somatostatin analogues, it is recommended to schedule the scan just prior to the next dose. Short-acting analogues should be withheld for at least 24 hours if clinically feasible.
Tracer Administration and Uptake:
-
Dose: 100-200 MBq (2.7-5.4 mCi) of ⁶⁸Ga-DOTA-NOC is administered intravenously.
-
Uptake Time: Imaging is typically performed 45-90 minutes post-injection.
PET/CT Acquisition:
-
Scanner: Performed on a dedicated PET/CT scanner.
-
Scan Range: Typically from the skull base to the mid-thigh.
-
CT: A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
PET: Emission data is acquired for 2-4 minutes per bed position.
-
Reconstruction: Images are reconstructed using an iterative algorithm (e.g., OSEM).
Conclusion and Future Directions
The applications of this compound in molecular imaging are rapidly expanding beyond the realm of neuroendocrine tumors. Its ability to target somatostatin receptors provides a powerful tool for the diagnosis, staging, and potentially, the treatment of a diverse range of malignancies and inflammatory conditions. The quantitative data and detailed protocols presented in this guide underscore the versatility and robustness of this radiopharmaceutical. Future research should focus on standardizing imaging protocols for these novel applications, further exploring the therapeutic potential of this compound labeled with therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁹⁰Y), and identifying new pathologies that overexpress somatostatin receptors. The continued exploration of this compound and similar agents will undoubtedly play a pivotal role in advancing the field of personalized medicine.
References
The Evolution of DOTA-Peptides: A Technical Guide to a Cornerstone of Nuclear Medicine
Foreword: The advent of DOTA-conjugated peptides represents a paradigm shift in nuclear medicine, particularly in the management of neuroendocrine tumors (NETs). By uniting the specific targeting capabilities of somatostatin analogues with the diagnostic and therapeutic power of radionuclides, this class of radiopharmaceuticals has epitomized the concept of "theranostics"—the integration of diagnosis and therapy. This technical guide provides an in-depth exploration of the history, development, and core methodologies underpinning DOTA-peptide technology for researchers, scientists, and professionals in drug development.
Historical Context: From Somatostatin to Targeted Radionuclides
The journey began with the discovery that many neuroendocrine tumors overexpress somatostatin receptors (SSTRs) on their cell surfaces.[1][2] Native somatostatin, however, has a very short biological half-life (2-3 minutes), making it unsuitable for clinical use.[3] This led to the development of synthetic, more stable somatostatin analogues, with octreotide being a pioneering success.
The first major breakthrough in imaging was the development of [¹¹¹In-DTPA]-octreotide (OctreoScan®) in the late 1980s.[4][5] This agent utilized the chelator DTPA (diethylenetriaminepentaacetic acid) to bind the gamma-emitting radionuclide Indium-111 to octreotide. While revolutionary, OctreoScan® had limitations, including suboptimal image resolution from SPECT imaging and the fact that DTPA was not an ideal chelator for therapeutic radionuclides like Yttrium-90 or Lutetium-177.
The critical evolution came with the introduction of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA forms highly stable complexes with a wider range of radiometals, including both diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177, Yttrium-90) isotopes. This versatility paved the way for the true theranostic pairing of DOTA-peptides. The rigidity of the DOTA cage ensures high kinetic and thermodynamic stability, preventing the premature release of the radiometal in vivo.
The Core DOTA-Peptides: An Evolutionary Step in Receptor Affinity
Three DOTA-conjugated peptides have become central to clinical practice: DOTATOC, DOTATATE, and DOTANOC. These were developed by modifying the original octreotide sequence to enhance binding to specific SSTR subtypes, primarily SSTR2, which is the most prevalently expressed receptor in well-differentiated NETs.
-
[DOTA,Tyr³]octreotide (DOTATOC, Edotreotide): One of the first DOTA-peptides to be widely studied, DOTATOC shows high affinity for SSTR2 and moderate affinity for SSTR5.
-
[DOTA,Tyr³]octreotate (DOTATATE): This analogue features a substitution at the C-terminus of octreotide. DOTATATE exhibits a significantly higher binding affinity for SSTR2—approximately an order of magnitude higher than DOTATOC—making it a highly sensitive agent for imaging SSTR2-positive tumors. It is the peptide component of the FDA-approved therapeutic agent Lutathera® ([¹⁷⁷Lu]Lu-DOTA-TATE).
-
[DOTA,1-Nal³]octreotide (DOTANOC): DOTANOC was designed to have a broader binding profile. In addition to SSTR2, it demonstrates significant affinity for SSTR3 and SSTR5, which suggested it might detect a wider range of tumors.
The comparative binding affinities of these peptides are critical for selecting the appropriate agent for diagnosis and therapy.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for the principal DOTA-peptides.
Table 1: Comparative Binding Affinities (IC₅₀, nM) of DOTA-Peptides for Human Somatostatin Receptor Subtypes (SSTR1-5)
| Compound | sstr1 | sstr2 | sstr3 | sstr4 | sstr5 |
|---|---|---|---|---|---|
| Ga-DOTATOC | >1000 | 2.5 ± 0.5 | >1000 | >1000 | 224 ± 76 |
| Ga-DOTATATE | >1000 | 0.2 ± 0.1 | >1000 | >1000 | >1000 |
| Ga-DOTANOC | 205 ± 15 | 9.3 ± 1.1 | 16 ± 1.2 | >1000 | 6.3 ± 0.9 |
Data synthesized from multiple sources; absolute values may vary between studies.
Table 2: Key Quantitative Results from the Phase III NETTER-1 Clinical Trial ([¹⁷⁷Lu]Lu-DOTA-TATE)
| Endpoint | [¹⁷⁷Lu]Lu-DOTA-TATE Arm | Control Arm (High-Dose Octreotide) | Hazard Ratio (HR) / P-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | Not Reached (at primary analysis) | 8.4 months | HR: 0.21 (p < 0.0001) |
| Objective Response Rate | 18% | 3% | p < 0.001 |
| Final Median Overall Survival (OS) | 48.0 months | 36.3 months | HR: 0.84 (p = 0.30) |
The final OS analysis was not statistically significant, though a clinically relevant 11.7-month difference in the median was observed.
Experimental Protocols and Methodologies
The production of DOTA-peptide radiopharmaceuticals is a multi-step process requiring stringent quality control. Below are representative protocols.
Synthesis of DOTA-TATE Peptide Precursor
The synthesis of the DOTA-TATE precursor is typically performed using automated or manual Solid-Phase Peptide Synthesis (SPPS) on a resin support.
Methodology:
-
Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, to which the first amino acid (Threonine) is coupled.
-
Chain Elongation: Sequentially couple the remaining amino acids of the TATE sequence (Cys-Thr-Lys-Trp-Tyr-Cys-Phe) using a standard Fmoc/tBu protection strategy. Activation is typically achieved with reagents like HBTU/HOBt in the presence of a base such as DIPEA. Recent optimizations have shown that ultrasonic agitation can significantly reduce coupling times and the required excess of reagents.
-
Cyclization: After assembling the linear peptide, perform on-resin disulfide bond formation between the two cysteine residues. This is commonly achieved using an oxidizing agent like iodine (I₂) or thallium(III) trifluoroacetate.
-
DOTA Conjugation: Couple the DOTA-tris(tBu)-ester to the N-terminal amine of the cyclized peptide.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude DOTA-TATE peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization & Characterization: Lyophilize the purified fractions to obtain a stable powder and confirm identity and purity via mass spectrometry and analytical HPLC.
Radiolabeling with Gallium-68 for PET Imaging
This procedure is often automated using a synthesis module.
Methodology:
-
Generator Elution: Elute Gallium-68 (⁶⁸Ga) from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M hydrochloric acid (HCl).
-
⁶⁸Ga Trapping & Purification: The acidic eluate is passed through a cation-exchange cartridge (e.g., SCX) to trap the [⁶⁸Ga]Ga³⁺, which is then eluted in a small volume, concentrating the activity.
-
Reaction Preparation: In a sterile reaction vial, combine the DOTA-TATE precursor (typically 10-25 µg) with a suitable buffer (e.g., sodium acetate or HEPES) to maintain an optimal pH of 3.5-4.5.
-
Labeling Reaction: Add the purified [⁶⁸Ga]Ga³⁺ solution to the reaction vial. Heat the mixture at 95°C for 5-10 minutes.
-
Final Purification: After incubation, pass the reaction mixture through a C18 Sep-Pak light cartridge. The [⁶⁸Ga]Ga-DOTA-TATE is retained on the cartridge while unreacted hydrophilic impurities are washed away. Elute the final product from the cartridge with a small volume of 50-70% ethanol, followed by dilution with sterile saline for injection.
-
Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter into a sterile vial for patient administration.
Radiolabeling with Lutetium-177 for Therapy (PRRT)
Methodology:
-
Reagent Preparation: In a sterile, lead-shielded vial, combine the DOTA-TATE precursor with a suitable buffer, such as ammonium acetate or gentisic acid/ascorbate buffer, which helps prevent radiolysis.
-
Radionuclide Addition: Add a calibrated activity of [¹⁷⁷Lu]LuCl₃ solution to the vial. The amount of peptide may need to be adjusted based on the specific activity of the ¹⁷⁷Lu batch to ensure a high radiochemical yield.
-
Labeling Reaction: Heat the reaction mixture at 95-100°C for 20-30 minutes.
-
Quality Control Sample: After cooling, draw a small aliquot for quality control testing.
-
Formulation: The final product is typically diluted with sterile saline or a formulation buffer to the required volume for intravenous infusion. Unlike ⁶⁸Ga-peptides, a post-labeling purification step is often not required due to the high efficiency of the reaction, but this must be confirmed by quality control.
Quality Control (QC) of the Final Radiopharmaceutical
QC is mandatory before patient administration to ensure safety and efficacy.
Methodology:
-
Appearance: Visually inspect the final product to ensure it is a clear, colorless solution free of particulate matter.
-
pH Measurement: Check the pH using a calibrated pH meter or pH indicator strips. The pH should be suitable for intravenous injection (typically 6.5-7.5).
-
Radiochemical Purity (RCP): This is the most critical test.
-
Instant Thin-Layer Chromatography (iTLC): A rapid method using silica gel (ITLC-SG) strips and a mobile phase (e.g., 0.1 M sodium citrate). The labeled peptide remains at the origin (Rf=0.0-0.2), while free ⁶⁸Ga migrates with the solvent front (Rf=0.8-1.0).
-
High-Performance Liquid Chromatography (HPLC): An analytical RP-HPLC system with a radioactivity detector provides a more precise quantification of RCP and can identify other impurities. The acceptance criteria for RCP is typically ≥95%.
-
-
Radionuclidic Purity: For ⁶⁸Ga-peptides, a Germanium-68 (⁶⁸Ge) breakthrough test is performed to ensure the long-lived parent isotope is below the pharmacopoeial limit (<0.001%).
-
Sterility and Endotoxin Testing: The final product must be sterile and meet the limits for bacterial endotoxins (LAL test) as specified by the pharmacopoeia.
Core Mechanisms and Workflows
The clinical utility of DOTA-peptides is rooted in fundamental biological pathways and a well-defined development workflow.
Somatostatin Receptor Signaling Pathway
SSTRs are G-protein coupled receptors (GPCRs). When an agonist like [⁶⁸Ga]Ga-DOTA-TATE binds to SSTR2, it triggers a cascade of intracellular events that inhibit cell function and proliferation.
Caption: SSTR2 signaling cascade upon DOTA-peptide agonist binding.
Theranostic Workflow for DOTA-Peptides
The clinical application of DOTA-peptides follows a logical theranostic workflow, from initial diagnosis to personalized therapy.
References
- 1. Ultrasonic-Assisted Solid-Phase Peptide Synthesis of DOTA-TATE and DOTA- linker-TATE Derivatives as a Simple and Low-Cost Method for the Facile Synthesis of Chelator-Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Radiosynthesis of clinical doses of 68Ga-DOTATATE (GalioMedix™) and validation of organic-matrix-based 68Ge/68Ga generators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Clinical Synthesis of [⁶⁸Ga]Ga-DOTA-NOC
Introduction
[⁶⁸Ga]Ga-DOTA-NOC is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs). These tumors often overexpress somatostatin receptors (SSTRs), particularly subtype 2, to which [⁶⁸Ga]Ga-DOTA-NOC binds with high affinity. This allows for the sensitive and specific localization of primary tumors and their metastases. The synthesis of [⁶⁸Ga]Ga-DOTA-NOC involves the chelation of the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) by the DOTA-conjugated peptide, DOTA-NOC. This document provides detailed protocols for the manual and automated synthesis of [⁶⁸Ga]Ga-DOTA-NOC for clinical use, along with comprehensive quality control procedures.
Materials and Equipment
| Reagents and Consumables | Equipment |
| ⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler, ITG) | Automated synthesis module (e.g., iQS Fluidic Labeling Module, TRACERlab FXFN) or manual synthesis setup |
| This compound peptide conjugate (cGMP grade) | Heating module (e.g., Eppendorf Thermomixer) |
| Ultrapure water for injection | Laminar flow hood |
| Ultrapure hydrochloric acid (HCl) | Dose calibrator |
| Sodium acetate (NaOAc), ultrapure | High-Performance Liquid Chromatography (HPLC) system with radioactivity detector |
| HEPES buffer | Instant Thin-Layer Chromatography (ITLC) scanner |
| Ethanol (USP grade) | pH meter or pH strips |
| Saline for injection (0.9% NaCl) | Gas chromatograph (for residual solvent analysis) |
| C18 Sep-Pak® light cartridges | Endotoxin detection system (e.g., Endosafe®-PTS) |
| Sterile 0.22 µm filters | Sterility testing supplies |
| Sterile evacuated vials |
Experimental Protocols
Manual Synthesis of [⁶⁸Ga]Ga-DOTA-NOC
This protocol is adapted from procedures developed for clinical use under an Expanded Access IND.[1][2][3]
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M ultrapure HCl to obtain ⁶⁸GaCl₃. For some generators, a fractionated elution can be employed to obtain a smaller volume with higher ⁶⁸Ga concentration.[1][2]
-
Buffering: Add ultrapure sodium acetate to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 4.8.
-
Radiolabeling Reaction:
-
Add the this compound peptide conjugate (typically 30-60 µg) to the buffered ⁶⁸Ga solution in a sterile reaction vial.
-
Heat the reaction mixture at 80-95°C for 10 minutes.
-
-
Purification:
-
Condition a C18 Sep-Pak® light cartridge by flushing with ethanol followed by sterile water.
-
Pass the reaction mixture through the conditioned C18 cartridge. The [⁶⁸Ga]Ga-DOTA-NOC will be retained on the cartridge.
-
Wash the cartridge with sterile water or saline to remove unreacted ⁶⁸Ga and other impurities.
-
-
Elution of Final Product:
-
Elute the [⁶⁸Ga]Ga-DOTA-NOC from the C18 cartridge with a small volume (e.g., 0.6-1.0 mL) of an ethanol/saline mixture (e.g., 50:50 or 85:15 v/v).
-
-
Formulation:
-
Dilute the eluted product with sterile saline to reduce the ethanol concentration to ≤5%.
-
Perform terminal sterilization by passing the final solution through a 0.22 µm sterile filter into a sterile evacuated vial.
-
Automated Synthesis of [⁶⁸Ga]Ga-DOTA-NOC
Automated synthesis modules enhance reproducibility and radiation safety. The following is a general protocol adaptable to various commercially available synthesizers.
-
System Preparation: Install a sterile, single-use cassette specific for ⁶⁸Ga-peptide labeling into the synthesis module.
-
Reagent Loading: Load the required reagents (this compound, buffers, ethanol, saline, etc.) into the designated positions on the cassette.
-
Automated Sequence:
-
The synthesizer automatically performs the elution of the ⁶⁸Ge/⁶⁸Ga generator.
-
The ⁶⁸Ga eluate is trapped and concentrated on a cation-exchange cartridge.
-
The ⁶⁸Ga is then eluted from the cartridge into the reaction vessel containing the this compound precursor and buffer (e.g., HEPES or acetate buffer).
-
The reaction mixture is heated (e.g., at 95°C for 5 minutes).
-
The resulting [⁶⁸Ga]Ga-DOTA-NOC is purified using a C18 cartridge.
-
The final product is eluted from the C18 cartridge, diluted with saline, and passed through a sterile filter into the final product vial.
-
-
Post-Synthesis: The entire process, including synthesis and quality control, can be completed in approximately 25 minutes.
Data Presentation
Table 1: Comparison of Manual and Automated Synthesis Parameters for [⁶⁸Ga]Ga-DOTA-NOC
| Parameter | Manual Synthesis | Automated Synthesis |
| This compound Amount | 30-60 µg | 40-50 µg |
| Reaction Buffer | Sodium Acetate | HEPES or Sodium Acetate |
| Reaction Temperature | 80-85°C | 95°C |
| Reaction Time | 10 minutes | 5 minutes |
| Radiochemical Yield (decay-corrected) | Not consistently reported | 68 ± 3% to >95% |
| Total Synthesis Time | ~46 minutes | 21-25 minutes |
Table 2: Quality Control Specifications for Clinical [⁶⁸Ga]Ga-DOTA-NOC
| Quality Control Test | Specification | Method |
| Appearance | Clear, colorless solution, free of visible particles | Visual Inspection |
| pH | 4.5 - 5.5 | pH meter or pH paper |
| Radionuclidic Identity | Half-life of ⁶⁸Ga (67.7 min) | Dose Calibrator |
| Radiochemical Purity (RCP) | ≥ 95% | ITLC, Radio-HPLC |
| ⁶⁸Ge Breakthrough | < 0.001% | Gamma-ray spectroscopy |
| Bacterial Endotoxins | < 5 EU/mL | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | USP <71> Sterility Test (retrospective) |
| Residual Solvents (Ethanol) | < 5% | Gas Chromatography |
| Filter Integrity | Pass | Bubble Point Test |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of [⁶⁸Ga]Ga-DOTA-NOC.
Caption: Quality control workflow for [⁶⁸Ga]Ga-DOTA-NOC.
References
Application Notes and Protocols for Manual Synthesis and Purification of ⁶⁸Ga-DOTA-NOC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) labeled DOTA-peptides, such as ⁶⁸Ga-DOTA-NOC, are crucial radiopharmaceuticals for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs).[1] DOTA-NOC is a somatostatin analogue with high affinity for somatostatin receptors (SSTRs), which are overexpressed in many NETs. This document provides a detailed protocol for the manual synthesis and purification of ⁶⁸Ga-DOTA-NOC, intended for research and drug development purposes. The protocols outlined below are based on established manual synthesis procedures.[2][3][4]
Quantitative Data Summary
The following table summarizes key quantitative data from various manual synthesis protocols for ⁶⁸Ga-DOTA-NOC.
| Parameter | Value | Reference |
| Precursor Amount (this compound) | 23.9 - 60 µg | [2] |
| ⁶⁸Ge/⁶⁸Ga Generator Type | TiO₂-based (Eckert & Ziegler) or SiO₂-based (ITG) | |
| Eluent for ⁶⁸Ga | 0.1 M HCl or 0.05 M HCl | |
| Reaction Buffer | Sodium Acetate (NaOAc) | |
| Reaction pH | ~4.8 | |
| Reaction Temperature | 80 - 105°C | |
| Reaction Time | 10 minutes | |
| Purification Method | C18 Sep-Pak Cartridge | |
| Final Product Elution | Ethanol/Saline Mixture (e.g., 85:15 or 50:50) | |
| Radiochemical Purity (RCP) | > 95% (typically ~99%) | |
| Administered Peptide Mass | 23.9 ± 5.7 µg to 43.2 ± 5.2 µg | |
| ⁶⁸Ge Breakthrough | < 0.001% | |
| Endotoxin Levels | < 5 EU/mL |
Experimental Protocols
Materials and Reagents
-
⁶⁸Ge/⁶⁸Ga generator (TiO₂-based or SiO₂-based)
-
This compound peptide precursor (cGMP grade)
-
Ultrapure 0.1 M Hydrochloric Acid (HCl)
-
Ultrapure Sodium Acetate (NaOAc) buffer
-
Ethanol (USP grade)
-
Sterile Saline for Injection (0.9% NaCl)
-
Sterile Water for Injection
-
C18 Sep-Pak Light Cartridge
-
Sterile reaction vial (e.g., 15 mL polypropylene centrifuge tube)
-
Heating block or water bath
-
Lead-shielded hot cell or fume hood
-
Dose calibrator
-
Syringes and needles
-
Sterile 0.22 µm filter
-
Quality control equipment (e.g., TLC scanner, HPLC system)
⁶⁸Ga Elution from Generator
The elution of ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator should be performed according to the manufacturer's instructions. For a TiO₂-based generator, fractionated elution with 1.5 mL of 0.1 M ultrapure HCl can be employed. For an SiO₂-based generator, elution with 4.0 mL of 0.05 M ultrapure HCl may be used.
Radiolabeling of this compound with ⁶⁸Ga
-
Transfer the ⁶⁸Ga eluate into a sterile reaction vial.
-
Add the appropriate volume of ultrapure NaOAc buffer to adjust the pH of the solution to approximately 4.8.
-
Add the this compound peptide precursor (e.g., 30-60 µg) to the buffered ⁶⁸Ga solution.
-
Gently mix the reaction solution.
-
Heat the reaction vial at 80-105°C for 10 minutes using a heating block or water bath.
-
After the incubation period, allow the vial to cool to room temperature.
Purification of ⁶⁸Ga-DOTA-NOC
-
Condition a C18 Sep-Pak Light cartridge by flushing it with 5-10 mL of absolute ethanol followed by 10 mL of sterile water for injection.
-
Load the reaction mixture containing the crude ⁶⁸Ga-DOTA-NOC onto the conditioned C18 cartridge. The ⁶⁸Ga-DOTA-NOC will be retained on the cartridge.
-
Wash the cartridge with 5-10 mL of sterile water or saline to remove any unreacted ⁶⁸Ga and other hydrophilic impurities.
-
Elute the purified ⁶⁸Ga-DOTA-NOC from the C18 cartridge using a small volume (e.g., 0.6-1.0 mL) of an ethanol/saline mixture (e.g., 85:15 or 50:50).
-
Collect the eluate in a sterile vial.
Final Formulation and Sterilization
-
Dilute the ethanolic solution of ⁶⁸Ga-DOTA-NOC with sterile saline to reduce the final ethanol concentration to ≤5%.
-
Draw the final product solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile, evacuated vial for terminal sterilization.
Quality Control
A series of quality control tests must be performed before the release of the ⁶⁸Ga-DOTA-NOC for clinical or research use.
-
Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.
-
pH Measurement: The pH of the final product should be within the acceptable range for intravenous injection (typically 4.5 - 7.5).
-
Radiochemical Purity (RCP): The RCP should be determined using methods like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC). The acceptance criterion is typically >95%.
-
Radionuclidic Identity: The half-life of the final product should be measured to confirm the presence of ⁶⁸Ga (approximately 68 minutes).
-
⁶⁸Ge Breakthrough: The level of ⁶⁸Ge impurity in the final product must be determined and should be below the pharmacopeial limit of 0.001%.
-
Sterility Test: A retrospective sterility test should be performed to ensure the absence of microbial contamination.
-
Endotoxin Test: The endotoxin level must be determined and should be within the acceptable limit (< 5 EU/mL).
Visualizations
Caption: Workflow for the manual synthesis and purification of ⁶⁸Ga-DOTA-NOC.
Caption: Mechanism of action of ⁶⁸Ga-DOTA-NOC for PET imaging of NETs.
References
Automated Radiolabeling of [⁶⁸Ga]Ga-DOTA-NOC for Clinical PET Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the automated production of [⁶⁸Ga]Ga-DOTA-NOC, a key radiopharmaceutical for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs). [⁶⁸Ga]Ga-DOTA-NOC targets somatostatin receptors (SSTRs), which are overexpressed in many NETs.[1][2] The protocols and data presented herein are intended to facilitate the reliable and reproducible synthesis of this important imaging agent.
Introduction to Automated Synthesis
Automated synthesis modules are crucial for ensuring high reproducibility, reducing radiation exposure to personnel, and complying with Good Manufacturing Practices (GMP) in the production of radiopharmaceuticals.[3][4] Several commercial and in-house developed automated systems are available for the radiolabeling of DOTA-peptides like DOTA-NOC with Gallium-68 (⁶⁸Ga).[1] These systems typically integrate the elution of the ⁶⁸Ge/⁶⁸Ga generator, radiolabeling reaction, and purification of the final product into a seamless, computer-controlled process.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the production of [⁶⁸Ga]Ga-DOTA-NOC, providing a comparative overview of different synthesis parameters and outcomes.
Table 1: Comparison of ⁶⁸Ge/⁶⁸Ga Generators and Radiolabeling Parameters
| Generator Type | Precursor Mass (this compound) | Reaction Temperature | Reaction Time | Radiochemical Yield (Decay Corrected) | Radiochemical Purity |
| Eckert & Ziegler (EZAG) TiO₂-based | 60 µg | 80°C | 10 min | Not explicitly stated | 99.2 ± 0.4% |
| ITG SiO₂-based | 30 µg | 90-100°C | 10 min | Not explicitly stated | 99.2 ± 0.4% |
| ITM (Generator type not specified) | 30 µg | Not specified | Not specified | 76.35% | >95% |
| Not Specified | 30 µg | 105°C | 15 min | 89.7 ± 3.9% | >99% |
Table 2: Quality Control Specifications and Typical Results
| Quality Control Test | Specification | Typical Result |
| Appearance | Clear, colorless solution | Meets specification |
| pH | 5.0 - 7.0 | 5-7 |
| Radiochemical Purity (RCP) | ≥ 95% | >99% |
| Radionuclidic Purity (⁶⁸Ge Breakthrough) | ≤ 0.001% | 2.7 x 10⁻⁷% (EZAG), 5.4 x 10⁻⁵% (ITG) |
| Endotoxin Level | < 17.5 EU/mL or < 5 EU/mL | < 5 EU/mL |
| Sterility | Sterile | Passes |
| Residual Solvents (Ethanol) | < 10% v/v | < 10% |
Experimental Protocols
This section details the methodologies for the automated synthesis and quality control of [⁶⁸Ga]Ga-DOTA-NOC. The following protocol is a generalized procedure based on common practices using a cassette-based automated synthesis module.
Materials and Reagents
-
Automated Synthesis Module: (e.g., iQS Fluidic Labeling Module, Modular-Lab PharmTracer)
-
⁶⁸Ge/⁶⁸Ga Generator: (e.g., Eckert & Ziegler, ITG)
-
This compound Precursor: 30-60 µg, cGMP grade
-
Reagents:
-
0.6 M HCl (for generator elution)
-
Buffer solution (e.g., Sodium Acetate)
-
Acetone (for post-elution purification, optional)
-
Ethanol, USP grade
-
Sterile Water for Injection (WFI)
-
Sterile Saline (0.9% NaCl)
-
-
Consumables:
-
Sterile, disposable cassette for the synthesis module
-
C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak Light)
-
Cation exchange column (optional, for ⁶⁸Ga purification)
-
Sterile 0.22 µm filter
-
Sterile evacuated vial
-
Automated Synthesis Procedure
-
System Preparation:
-
Install the sterile, single-use cassette into the automated synthesis module.
-
Load the required reagents (this compound precursor, buffers, solvents) into the designated positions on the cassette or module.
-
Connect the ⁶⁸Ge/⁶⁸Ga generator outlet to the appropriate inlet on the cassette.
-
Place a sterile collection vial in the product delivery station.
-
-
Automated Synthesis Sequence (initiated via software):
-
Generator Elution: The module automatically elutes the ⁶⁸Ge/⁶⁸Ga generator with 0.6 M HCl to obtain ⁶⁸GaCl₃.
-
⁶⁸Ga Purification (Optional): The ⁶⁸Ga eluate may be passed through a cation exchange column to remove metallic impurities and ⁶⁸Ge breakthrough. The purified ⁶⁸Ga is then eluted from the column using a solution such as 98% acetone/0.05M HCl.
-
Reaction: The purified ⁶⁸Ga is transferred to the reaction vessel containing the this compound precursor dissolved in a buffer solution to adjust the pH to approximately 4.8. The reaction mixture is heated (e.g., at 95-105°C) for a specified duration (e.g., 10-15 minutes).
-
Purification of [⁶⁸Ga]Ga-DOTA-NOC: The reaction mixture is cooled and then passed through a C18 SPE cartridge. The cartridge is washed with sterile water to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elution and Formulation: The purified [⁶⁸Ga]Ga-DOTA-NOC is eluted from the C18 cartridge with a small volume of ethanol (e.g., 0.5 mL). The ethanolic solution is then diluted with sterile saline to a final ethanol concentration of less than 10%.
-
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into the sterile collection vial.
-
Quality Control Procedures
-
pH Measurement: A small aliquot of the final product is tested using a calibrated pH meter or pH strips.
-
Radiochemical Purity (RCP): RCP is determined using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
ITLC Method: A common method involves using ITLC-SG strips with a mobile phase of 0.1 M HCl.
-
-
Radionuclidic Purity (⁶⁸Ge Breakthrough): The final product is assayed for ⁶⁸Ge contamination using a dose calibrator or a gamma spectrometer.
-
Endotoxin Test: Endotoxin levels are measured using a validated method, such as the Limulus Amebocyte Lysate (LAL) test (e.g., Endosafe®-PTS).
-
Sterility Test: A sample of the final product is sent for retrospective sterility testing according to USP standards.
Visualizations
The following diagrams illustrate the key processes involved in the automated production of [⁶⁸Ga]Ga-DOTA-NOC.
Caption: Automated synthesis workflow for [⁶⁸Ga]Ga-DOTA-NOC production.
Caption: Quality control workflow for [⁶⁸Ga]Ga-DOTA-NOC.
Caption: Simplified radiolabeling reaction of this compound with ⁶⁸Ga.
References
Application Notes and Protocols for Quality Control of Gallium-68 (Ga-68) DOTA-NOC Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control procedures for Gallium-68 (Ga-68) DOTA-NOC injection, a radiopharmaceutical used in Positron Emission Tomography (PET) for imaging neuroendocrine tumors (NETs). Adherence to these protocols is critical to ensure the safety, efficacy, and quality of the final product for clinical and research applications. The following procedures are based on established guidelines and pharmacopoeia monographs.
Overview of Quality Control Parameters
The quality control of Ga-68 this compound injection involves a series of tests to confirm its identity, purity, and safety for parenteral administration. Key parameters include visual inspection, pH, radionuclide identity, radiochemical purity, sterility, and bacterial endotoxin levels.
Quantitative Data Summary
The acceptance criteria for the quality control of Ga-68 this compound injection are summarized in the table below. These values are primarily based on the European Pharmacopoeia (Ph. Eur.) monograph for Gallium (⁶⁸Ga) edotreotide (DOTA-TOC) injection, which serves as a close reference.[1][2]
| Parameter | Acceptance Criteria | Typical Method(s) |
| Appearance | Clear and colorless solution | Visual Inspection |
| pH | 4.0 - 8.0 | pH-indicating strips or pH meter |
| Radionuclide Identity | Half-life of 67 to 69 minutes | Gamma-ray spectrometry or dose calibrator |
| Radionuclidic Purity | ⁶⁸Ge breakthrough ≤ 0.001% | Gamma-ray spectrometry |
| Radiochemical Purity | ≥ 91% (often >95% is achieved) | High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) |
| Bacterial Endotoxins | < 175 IU per administered volume | Limulus Amebocyte Lysate (LAL) test (gel-clot or kinetic methods) |
| Sterility | No microbial growth | Membrane filtration or direct inoculation followed by incubation |
| Residual Solvents (e.g., Ethanol) | < 10% v/v | Gas Chromatography (GC) |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
Objective: To determine the physical appearance and pH of the final Ga-68 this compound injection solution.
Materials:
-
Ga-68 this compound injection sample in a shielded, clear vial.
-
pH-indicating strips with a suitable range (e.g., pH 4-9) or a calibrated pH meter.
Procedure:
-
Visual Inspection:
-
Place the shielded vial containing the Ga-68 this compound injection against a well-lit white and black background.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear and colorless.[3]
-
-
pH Measurement:
-
Using a sterile pipette, carefully withdraw a small aliquot of the final product.
-
Spot the aliquot onto a pH-indicating strip and compare the resulting color to the chart provided by the manufacturer.
-
Alternatively, if using a pH meter, ensure it is properly calibrated and measure the pH of the aliquot according to the instrument's instructions.
-
Objective: To confirm the identity of Gallium-68 and quantify the presence of Germanium-68 breakthrough.
Materials:
-
Ga-68 this compound injection sample.
-
Calibrated dose calibrator or a gamma-ray spectrometer with a high-purity germanium (HPGe) detector.
Procedure for Half-Life Determination:
-
Place a vial with a known activity of the Ga-68 this compound injection in the dose calibrator.
-
Record the activity and the time of measurement.
-
Repeat the measurement at regular intervals (e.g., every 10-15 minutes) for a period of at least two half-lives (approximately 2 hours).
-
Plot the natural logarithm of the activity versus time. The data should form a straight line.
-
Calculate the half-life from the slope of the line. The determined half-life should be between 67 and 69 minutes.
Procedure for Radionuclidic Purity (⁶⁸Ge Breakthrough):
-
Using a gamma-ray spectrometer, acquire a spectrum of the Ga-68 this compound sample.
-
Identify the characteristic gamma-ray peaks for Ga-68 (e.g., 511 keV and 1077 keV).
-
Look for any peaks corresponding to ⁶⁸Ge (which has a much longer half-life and different energy emissions).
-
The amount of ⁶⁸Ge should not exceed 0.001% of the total radioactivity at the time of administration. This test is often performed upon receipt of a new ⁶⁸Ge/⁶⁸Ga generator.
Objective: To quantify the percentage of Ga-68 that is successfully chelated to this compound and to identify radiochemical impurities such as free ⁶⁸Ga and colloidal ⁶⁸Ga.
Method 1: Thin-Layer Chromatography (TLC)
Materials:
-
ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase 1: 1 M ammonium acetate/methanol (1:1 v/v).
-
Mobile Phase 2: 0.1 M citric acid.
-
Developing chamber.
-
Radio-TLC scanner or a gamma counter.
Procedure:
-
Spot a small amount (1-2 µL) of the Ga-68 this compound injection onto the origin of two separate ITLC-SG strips.
-
Place one strip in a developing chamber containing Mobile Phase 1 and the other strip in a chamber with Mobile Phase 2.
-
Allow the solvent front to travel near the top of the strips.
-
Remove the strips and allow them to dry.
-
Analyze the distribution of radioactivity on each strip using a radio-TLC scanner.
-
Interpretation of Results:
-
In Mobile Phase 1: Colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.2), while Ga-68 this compound and free ⁶⁸Ga move with the solvent front (Rf = 0.8-1.0).
-
In Mobile Phase 2: Ga-68 this compound remains at the origin (Rf = 0.0), while free ⁶⁸Ga moves with the solvent front (Rf = 0.8-1.0).
-
-
Calculate the percentage of each species to determine the radiochemical purity. The percentage of Ga-68 this compound should be ≥ 91%.
Method 2: High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a radioactivity detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Ga-68 this compound injection sample.
Procedure:
-
Set up the HPLC system with a suitable gradient elution program. A typical gradient might be a linear increase in Mobile Phase B.
-
Inject a small volume of the Ga-68 this compound sample onto the column.
-
Monitor the eluate with the radioactivity detector.
-
Identify the peaks corresponding to Ga-68 this compound and any radiochemical impurities (e.g., free ⁶⁸Ga).
-
Integrate the peak areas to calculate the percentage of each radioactive species. The radiochemical purity is the percentage of the total radioactivity that corresponds to the Ga-68 this compound peak.
Objective: To ensure the absence of microbial contamination and to limit the level of pyrogenic substances.
Sterility Testing:
-
Sterility testing is typically a retrospective test due to the short half-life of Ga-68.
-
The test should be performed according to USP <71> or Ph. Eur. 2.6.1.
-
Method: A sample of the final product is filtered through a 0.22 µm membrane filter, which is then incubated in appropriate culture media (e.g., fluid thioglycollate medium and soybean-casein digest medium) for 14 days.
-
Acceptance Criteria: No evidence of microbial growth.
Bacterial Endotoxin Test (BET):
-
The BET should be performed prior to patient administration.
-
The test is conducted according to USP <85> or Ph. Eur. 2.6.14.
-
Method: The Limulus Amebocyte Lysate (LAL) test is commonly used. This can be a qualitative gel-clot method or a quantitative chromogenic or turbidimetric method.
-
Procedure: A sample of the Ga-68 this compound injection is mixed with LAL reagent and incubated at 37°C. The formation of a gel or a change in color/turbidity indicates the presence of endotoxins.
-
Acceptance Criteria: The endotoxin level must be less than 175 IU per administered volume.
Visualization of Workflows
The following diagrams illustrate the key workflows in the quality control of Ga-68 this compound injection.
Caption: Overall workflow for the quality control of Ga-68 this compound injection.
Caption: Workflow for determining radiochemical purity using TLC and HPLC.
References
- 1. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GMP-compliant 68Ga radiolabelling in a conventional small-scale radiopharmacy: a feasible approach for routine clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
Application Notes and Protocols for Radiochemical Purity Testing of [⁶⁸Ga]Ga-DOTA-NOC using HPLC and ITLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the radiochemical purity of [⁶⁸Ga]Ga-DOTA-NOC, a key quality control step in the production of this radiopharmaceutical for clinical and research use. High-performance liquid chromatography (HPLC) and instant thin-layer chromatography (ITLC) are two common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase under high pressure. It is considered the gold standard for radiochemical purity testing.
Experimental Protocol
Objective: To determine the radiochemical purity of [⁶⁸Ga]Ga-DOTA-NOC by separating the intact radiolabeled peptide from potential impurities such as free ⁶⁸Ga and other radiolabeled species.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler or manual injector
-
UV detector (set at 220 nm for the peptide backbone)
-
Radiometric detector (e.g., NaI scintillation detector)
-
-
Reversed-phase C18 column (e.g., 3 µm particle size, 120 Å pore size, 3.0 mm x 150 mm)[1]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)[1][2]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1][2]
-
[⁶⁸Ga]Ga-DOTA-NOC sample
-
Reference standard of non-radioactive DOTA-NOC
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B) until a stable baseline is achieved on both the UV and radiometric detectors.
-
-
Sample Preparation:
-
Dilute a small aliquot of the [⁶⁸Ga]Ga-DOTA-NOC preparation with the initial mobile phase to an appropriate activity concentration for injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.600 mL/min
-
Injection Volume: 20-50 µL
-
UV Detection: 220 nm
-
Gradient Elution:
-
0-2 min: 95% A, 5% B (isocratic)
-
2-12 min: Linear gradient from 5% to 95% B
-
12-14 min: 95% A, 5% B (isocratic)
-
14-16 min: Return to initial conditions (95% A, 5% B)
-
-
Run Time: Approximately 16 minutes
-
-
Data Analysis:
-
Identify the peaks on the radio-chromatogram. Free ⁶⁸Ga will elute at the solvent front (very early retention time), while the [⁶⁸Ga]Ga-DOTA-NOC peak will have a longer retention time.
-
Integrate the area under each peak in the radio-chromatogram.
-
Calculate the radiochemical purity (RCP) using the following formula:
-
RCP (%) = (Area of [⁶⁸Ga]Ga-DOTA-NOC peak / Total area of all peaks) x 100
-
-
Expected Results and Data Presentation
The primary peak in the radio-chromatogram should correspond to the intact [⁶⁸Ga]Ga-DOTA-NOC. A small, early-eluting peak may be present, corresponding to free [⁶⁸Ga]Ga³⁺.
| Compound | Typical Retention Time (min) | Acceptance Criteria |
| Free ⁶⁸Ga | ~2-3 | - |
| [⁶⁸Ga]Ga-DOTA-NOC | ~9-11 | Radiochemical Purity ≥ 95% |
HPLC Workflow Diagram
Caption: HPLC workflow for radiochemical purity testing of [⁶⁸Ga]Ga-DOTA-NOC.
Instant Thin-Layer Chromatography (ITLC)
ITLC is a rapid and simple method for determining radiochemical purity. It is often used as a quality control check due to its speed and ease of use. Typically, two different ITLC systems are used to quantify the desired product and potential impurities.
Experimental Protocols
Objective: To determine the radiochemical purity of [⁶⁸Ga]Ga-DOTA-NOC by separating it from free ⁶⁸Ga and colloidal ⁶⁸Ga-hydroxide.
Materials and Equipment:
-
ITLC-SG (Silica Gel impregnated) strips
-
Developing chambers (e.g., glass vials or tanks)
-
Radio-TLC scanner or a gamma counter
-
Mobile Phase 1: 0.1 M Hydrochloric Acid (HCl)
-
Mobile Phase 2: 1:1 mixture of Methanol and 1 M Ammonium Acetate (NH₄OAc)
-
[⁶⁸Ga]Ga-DOTA-NOC sample
Protocol 1: Determination of Free ⁶⁸Ga
-
Spotting: Apply a small spot (1-2 µL) of the [⁶⁸Ga]Ga-DOTA-NOC solution onto the origin of an ITLC-SG strip.
-
Development: Place the strip in a developing chamber containing 0.1 M HCl as the mobile phase. Allow the solvent front to migrate near the top of the strip.
-
Analysis:
-
Remove the strip and allow it to dry.
-
Using a radio-TLC scanner, determine the distribution of radioactivity.
-
In this system, free ⁶⁸Ga migrates with the solvent front (Rf = 0.9-1.0), while [⁶⁸Ga]Ga-DOTA-NOC and colloidal ⁶⁸Ga remain at the origin (Rf = 0.0-0.1).
-
-
Calculation:
-
% Free ⁶⁸Ga = (Counts at the solvent front / Total counts on the strip) x 100
-
Protocol 2: Determination of Colloidal ⁶⁸Ga
-
Spotting: Apply a small spot (1-2 µL) of the [⁶⁸Ga]Ga-DOTA-NOC solution onto the origin of a separate ITLC-SG strip.
-
Development: Place the strip in a developing chamber containing a 1:1 mixture of methanol and 1 M ammonium acetate as the mobile phase. Allow the solvent front to migrate near the top of the strip.
-
Analysis:
-
Remove the strip and allow it to dry.
-
Using a radio-TLC scanner, determine the distribution of radioactivity.
-
In this system, both free ⁶⁸Ga and [⁶⁸Ga]Ga-DOTA-NOC migrate with the solvent front (Rf ≈ 0.8-1.0), while colloidal ⁶⁸Ga remains at the origin (Rf = 0.0-0.1).
-
-
Calculation:
-
% Colloidal ⁶⁸Ga = (Counts at the origin / Total counts on the strip) x 100
-
Overall Radiochemical Purity Calculation:
Radiochemical Purity (%) = 100% - (% Free ⁶⁸Ga) - (% Colloidal ⁶⁸Ga)
Expected Results and Data Presentation
The majority of the radioactivity should correspond to the [⁶⁸Ga]Ga-DOTA-NOC.
| ITLC System | Stationary Phase | Mobile Phase | Species | Rf Value |
| 1 | ITLC-SG | 0.1 M HCl | [⁶⁸Ga]Ga-DOTA-NOC | 0.0-0.1 |
| Free ⁶⁸Ga | 0.9-1.0 | |||
| Colloidal ⁶⁸Ga | 0.0-0.1 | |||
| 2 | ITLC-SG | 1:1 Methanol:1M NH₄OAc | [⁶⁸Ga]Ga-DOTA-NOC | 0.8-1.0 |
| Free ⁶⁸Ga | 0.8-1.0 | |||
| Colloidal ⁶⁸Ga | 0.0-0.1 |
Acceptance Criteria: The radiochemical purity of [⁶⁸Ga]Ga-DOTA-NOC should be ≥ 95%.
ITLC Workflow Diagram
Caption: ITLC workflow for radiochemical purity testing of [⁶⁸Ga]Ga-DOTA-NOC.
Summary and Comparison
| Parameter | HPLC | ITLC |
| Principle | High-pressure liquid chromatography | Planar chromatography |
| Specificity | High, can separate various related impurities | Lower, primarily separates based on polarity |
| Speed | Slower (typically 15-20 min per sample) | Faster (typically 5-10 min per system) |
| Equipment | Complex and expensive | Simple and less expensive |
| Information Provided | Quantitative purity, retention times, separation of multiple species | Quantitative purity of major components (product, free, colloidal) |
| Typical Use | Method validation, detailed impurity profiling, final product release | Routine quality control, rapid checks |
Both HPLC and ITLC are valuable techniques for the radiochemical purity testing of [⁶⁸Ga]Ga-DOTA-NOC. While HPLC provides more detailed information and is considered the reference method, ITLC offers a rapid and straightforward alternative for routine quality control. The choice of method depends on the specific requirements of the analysis, regulatory guidelines, and available resources. For GMP-compliant production, HPLC is generally required for product release, while ITLC can be used for in-process controls.
References
Application Notes and Protocols for Ga-68 DOTA-NOC PET/CT Scans
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance on patient preparation for Gallium-68 (Ga-68) DOTA-NOC Positron Emission Tomography/Computed Tomography (PET/CT) scans. Adherence to these protocols is critical for ensuring optimal image quality, accurate quantitative analysis, and patient safety, which are paramount in research and drug development settings.
Introduction
Ga-68 this compound is a radiolabeled somatostatin analog used for imaging neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2][3] The Ga-68 radionuclide is a positron emitter, allowing for high-resolution imaging with PET, while the this compound peptide has a high affinity for SSTR subtypes 2, 3, and 5. Proper patient preparation is essential to maximize the binding of the radiotracer to the target receptors and minimize background activity, thereby enhancing image contrast and diagnostic accuracy.
Patient Preparation Protocols
Dietary Instructions
While some sources suggest that fasting is not strictly required for Ga-68 this compound PET/CT scans, a period of fasting is often recommended to ensure standardized conditions and potentially improve image quality.[4][5]
| Parameter | Recommendation | Rationale |
| Fasting Period | 3-6 hours prior to the scan. | To reduce physiological gastrointestinal activity that could interfere with image interpretation. |
| Hydration | Patients should be well-hydrated. It is recommended to drink approximately 1 liter (34 oz) of water two hours before the appointment. | To ensure good renal clearance of the radiotracer and reduce radiation dose to the bladder. |
| Permitted Fluids | Only plain water is recommended during the fasting period. | Sugary drinks and caffeine should be avoided to prevent any potential metabolic interference. |
Medication Management
The most critical aspect of patient preparation for a Ga-68 this compound PET/CT scan is the management of somatostatin analog therapies, as these can competitively block the SSTRs and reduce the uptake of the radiotracer.
| Medication Type | Specific Drugs | Withholding Period |
| Short-Acting Somatostatin Analogs | Octreotide (Sandostatin) | Discontinue for 24 hours before the scan. |
| Long-Acting Somatostatin Analogs | Octreotide LAR (Sandostatin LAR), Lanreotide (Somatuline Depot), Pasireotide LAR (Signifor LAR) | Schedule the PET/CT scan just prior to the next scheduled dose (typically after 3-4 weeks). Some sources recommend scheduling the scan at least one week after the last injection. |
Note: All medication adjustments should be made in consultation with the referring physician.
Pre-Scan Checklist and Patient Instructions
A thorough patient interview and clear instructions are crucial for a successful scan.
| Timing | Instruction |
| 24 Hours Prior | - Avoid strenuous physical activity.- Ensure adequate hydration by drinking plenty of water. |
| Day of Scan | - Continue to drink plain water.- Wear warm, comfortable, and loose-fitting clothing without metal zippers or buttons.- Remove all metal objects, including jewelry, glasses, and dentures, before the scan.- Bring a list of current medications. |
| Upon Arrival | - A technologist will explain the procedure and take a detailed medical history.- An intravenous (IV) line will be inserted for the radiotracer injection. |
| Immediately Before Imaging | - The patient will be asked to void their bladder to reduce radiation exposure and minimize artifacts from urinary activity. |
Experimental (Imaging) Protocol
The following protocol outlines the key steps for the acquisition of a Ga-68 this compound PET/CT scan.
| Step | Parameter | Details |
| 1. Radiopharmaceutical Administration | Dose | For adults, the typical administered activity ranges from 100 to 200 MBq (2.7 to 5.4 mCi). For children, the dose is weight-based, typically 2 MBq/kg. |
| Route of Administration | Intravenous (IV) bolus injection, followed by a saline flush. | |
| 2. Uptake Phase | Duration | Approximately 45-60 minutes. Some protocols suggest a range of 60 ± 15 minutes. |
| Patient State | The patient should rest comfortably in a quiet, isolated room. | |
| 3. Image Acquisition | Patient Positioning | Supine, with arms raised above the head if possible. |
| Scan Range | Typically from the vertex of the skull to the mid-thigh. A whole-body scan (head to toes) may be performed if clinically indicated. | |
| CT Scan | A low-dose CT scan is performed for attenuation correction and anatomical localization. Oral contrast may be administered to improve visualization of the gastrointestinal tract. | |
| PET Scan | Emission data is acquired for 4-5 minutes per bed position. | |
| 4. Post-Scan Instructions | Hydration | Patients are encouraged to drink plenty of fluids to help flush the remaining radiotracer from their body. |
| Breastfeeding | Lactating women should be advised to pump and discard breast milk for 12 hours after the administration of Ga-68 this compound. |
Visualizations
Patient Preparation and Imaging Workflow
References
- 1. uwmedicine.org [uwmedicine.org]
- 2. netrf.org [netrf.org]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. Ga-68 DOTANOC PET/CT imaging in detection of primary site in patients with metastatic neuroendocrine tumours of unknown origin and its impact on clinical decision making: experience from a tertiary care centre in India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiopharmaceuticals.info [radiopharmaceuticals.info]
Application Notes and Protocols for Standardized Uptake Value (SUV) Calculation in DOTA-NOC Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the calculation and interpretation of the Standardized Uptake Value (SUV) in Positron Emission Tomography (PET) imaging using Gallium-68 (⁶⁸Ga) labeled DOTA-NOC. This document is intended to guide researchers, scientists, and drug development professionals in obtaining accurate and reproducible quantitative data for the assessment of somatostatin receptor (SSTR) expressing tissues, particularly in the context of neuroendocrine neoplasms (NENs).
Introduction to SUV in this compound PET Imaging
The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in PET imaging to represent the relative uptake of a radiotracer in a specific region of interest (ROI).[1][2][3][4] In the context of ⁶⁸Ga-DOTA-NOC PET/CT, SUV provides a valuable tool for the diagnosis, staging, and monitoring of treatment response in patients with neuroendocrine tumors by quantifying the density of somatostatin receptors.[5] ⁶⁸Ga-DOTA-NOC is a radiolabeled somatostatin analogue with a high affinity for SSTR subtypes 2, 3, and 5.
The fundamental principle of SUV is to normalize the measured radioactivity concentration in a tissue by the injected dose and the patient's body size, thereby allowing for a standardized comparison across different patients and imaging time points.
SUV Calculation Formulas
The calculation of SUV can be performed using different normalization factors, with body weight being the most common.
Table 1: SUV Calculation Formulas
| SUV Type | Formula | Description |
| SUVbw (Body Weight) | SUVbw = C(T) / (Injected Dose / Patient's Weight) | This is the most frequently used method due to its simplicity and reproducibility. C(T) is the tissue radioactivity concentration at a specific time, the injected dose is measured in MBq, and the patient's weight is in kg. |
| SUVlbm (Lean Body Mass) | SUVlbm = C(T) / (Injected Dose / Lean Body Mass) | This method adjusts for the patient's lean body mass, which can provide a more accurate reflection of tracer uptake in metabolically active tissues, especially when comparing patients with varying body compositions. |
| SUVbsa (Body Surface Area) | SUVbsa = C(T) / (Injected Dose / Body Surface Area) | Normalization to body surface area is another alternative, though less commonly used than body weight. |
Experimental Protocol for ⁶⁸Ga-DOTA-NOC PET/CT Imaging and SUV Calculation
This protocol outlines the key steps for acquiring high-quality ⁶⁸Ga-DOTA-NOC PET/CT images suitable for accurate SUV quantification. This protocol is based on guidelines from the European Association of Nuclear Medicine (EANM).
Patient Preparation
Proper patient preparation is crucial for minimizing physiological variations that can affect radiotracer biodistribution and SUV measurements.
Protocol Steps:
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the administration of ⁶⁸Ga-DOTA-NOC to reduce insulin levels.
-
Hydration: Encourage adequate hydration with water before and after the radiotracer injection.
-
Medication Review:
-
Somatostatin Analogues: Long-acting somatostatin analogues should be discontinued for 3-4 weeks, and short-acting analogues for at least 24 hours before the scan, if clinically feasible, to avoid receptor blockade.
-
Other Medications: A thorough review of the patient's current medications should be conducted to identify any potential interferences.
-
-
Blood Glucose Levels: While not as critical as for FDG-PET, it is good practice to check blood glucose levels, as hyperglycemia can potentially affect tracer uptake.
Radiopharmaceutical Administration
Protocol Steps:
-
Dose Calculation: The recommended injected activity of ⁶⁸Ga-DOTA-NOC for an adult patient typically ranges from 100 to 200 MBq (2.7-5.4 mCi).
-
Injection: Administer the radiotracer intravenously as a bolus injection.
-
Flushing: Flush the injection line with saline to ensure the entire dose is delivered.
-
Record Keeping: Accurately record the exact injected dose, the time of injection, and the patient's weight.
Image Acquisition
Protocol Steps:
-
Uptake Time: The optimal time for image acquisition after injection of ⁶⁸Ga-DOTA-NOC is between 60 and 90 minutes.
-
Patient Positioning: The patient should be positioned comfortably on the scanner bed to minimize motion artifacts.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization. Diagnostic contrast-enhanced CT can be performed if clinically indicated.
-
PET Scan:
-
Acquisition Mode: Acquire PET data in 3D mode.
-
Scan Range: The scan should cover from the skull base to the mid-thigh.
-
Acquisition Time: The acquisition time per bed position is typically 2-4 minutes.
-
-
Image Reconstruction: Reconstruct the PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.
SUV Measurement and Data Analysis
Protocol Steps:
-
Region of Interest (ROI) Definition:
-
Draw ROIs on the PET images to delineate areas of interest, such as tumors or normal organs.
-
ROIs can be defined using manual, semi-automated, or automated methods.
-
-
SUV Parameter Extraction:
-
SUVmax: The maximum pixel value within the ROI. It is a commonly reported metric but can be sensitive to image noise.
-
SUVmean: The average SUV of all pixels within the ROI. It is less susceptible to noise but is dependent on the precise ROI definition.
-
SUVpeak: The average SUV within a small, fixed-size ROI centered on the hottest part of the lesion. It is considered a more robust and reproducible measurement than SUVmax.
-
-
Data Reporting: Report the SUV values along with the method of calculation (e.g., SUVbw, SUVlbm) and the specific parameter (SUVmax, SUVmean, or SUVpeak).
Quantitative Data Presentation
Table 2: Typical Physiological Biodistribution of ⁶⁸Ga-DOTA-Conjugated Peptides in Normal Organs
| Organ | Typical SUVmax Range | Notes |
| Spleen | High (e.g., average SUVmean of 17.3, range 5.4–34.4) | Highest physiological uptake. |
| Kidneys | High | Primary route of excretion. |
| Liver | Moderate (e.g., SUVmean range 2.3–12.4) | |
| Adrenal Glands | Moderate to High (e.g., SUVmax range 4.1–29.4) | |
| Pituitary Gland | Moderate to High | |
| Pancreas | Variable | Uncinate process can show physiological uptake. |
| Thyroid Gland | Low to Moderate | |
| Salivary Glands | Low to Moderate |
Note: These values can vary significantly between individuals and are influenced by various factors.
Table 3: Prognostic Significance of SUVmax in Neuroendocrine Tumors
| Study Finding | SUVmax Cutoff | Implication | Reference |
| Pancreatic NETs (pNETs) | >38.0 | Associated with longer progression-free survival. | |
| Pancreatic NETs (pNETs) | ≤37.8 | Major risk factor for progression. | |
| Neuroendocrine Tumors | >19.3 | Associated with stable disease or partial response to therapy. | |
| High-grade (poorly differentiated) NETs | Lower SUVmax | Correlates with higher tumor grade and potentially poorer prognosis. |
Factors Influencing SUV Measurement
Accurate and reproducible SUV measurements require careful attention to several technical and biological factors.
Table 4: Factors Affecting SUV Accuracy
| Factor | Description | Recommendation |
| Patient-related | Blood glucose levels, body habitus, patient motion. | Standardize patient preparation protocols. |
| Technical | PET/CT scanner calibration, image reconstruction parameters, ROI definition. | Follow standardized imaging and analysis protocols. Use the same scanner for follow-up studies. |
| Pharmacokinetic | Uptake time, radiotracer clearance. | Adhere to a consistent uptake period between injection and scanning. |
| Partial Volume Effect | Underestimation of SUV in small lesions (<2-3 times the scanner's spatial resolution). | Be cautious when interpreting SUV values from very small lesions. |
Visualizations
Diagram 1: Experimental Workflow for SUV Calculation in this compound Imaging
Caption: Workflow for ⁶⁸Ga-DOTA-NOC PET/CT imaging and SUV calculation.
Diagram 2: Factors Influencing SUV Measurement
Caption: Key factors that can influence the accuracy of SUV measurements.
References
Application Notes and Protocols for PET/CT Image Acquisition in Dota-NOC Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for Positron Emission Tomography/Computed Tomography (PET/CT) image acquisition in studies utilizing ⁶⁸Ga-DOTA-NOC. This radiopharmaceutical is a somatostatin analogue that targets somatostatin receptors (SSTRs), which are overexpressed in many neuroendocrine neoplasms (NENs). Accurate and consistent image acquisition is paramount for the reliable quantification and interpretation of ⁶⁸Ga-DOTA-NOC uptake, which is crucial for diagnosis, staging, and therapy response assessment in NENs.
Signaling Pathway of Somatostatin Receptors
⁶⁸Ga-DOTA-NOC exerts its imaging effect by binding to somatostatin receptors on the cell surface. The binding of somatostatin or its analogues like DOTA-NOC to SSTRs, which are G-protein coupled receptors, triggers a cascade of intracellular signaling events. These pathways ultimately lead to the inhibition of cell proliferation and hormone secretion. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Other pathways involve the modulation of ion channels and the activation of phosphotyrosine phosphatases.[1][2][3][4]
Caption: Somatostatin Receptor Signaling Pathway.
Experimental Protocols
Patient Preparation
Optimal patient preparation is critical for minimizing physiological variations that could interfere with ⁶⁸Ga-DOTA-NOC biodistribution and uptake.
-
Fasting: While some sources suggest fasting is not strictly required, a fasting period of 4-6 hours prior to radiotracer injection is generally recommended to reduce gastrointestinal motility and background activity.[5]
-
Hydration: Patients should be well-hydrated. Encourage the patient to drink water before and after the administration of ⁶⁸Ga-DOTA-NOC to promote radiotracer clearance and reduce radiation dose to the bladder.
-
Medications:
-
Somatostatin Analogues: Discontinuation of somatostatin analogue therapy is often recommended to avoid receptor blockade.
-
Short-acting analogues (e.g., octreotide): Discontinue for 24 hours prior to the scan.
-
Long-acting analogues (e.g., Sandostatin LAR, Somatuline Depot): It is advisable to schedule the PET/CT scan just before the next planned injection, typically after a washout period of 3-4 weeks.
-
-
Other Medications: A thorough medication history should be obtained to identify any potential interactions.
-
-
Blood Glucose: Although not as critical as for FDG-PET, it is good practice to check blood glucose levels, as hyperglycemia can potentially affect tracer uptake.
-
Patient Comfort: Ensure the patient is comfortable and warm to minimize muscle uptake of the radiotracer.
Radiotracer Administration and Uptake
-
Dosage: The administered activity of ⁶⁸Ga-DOTA-NOC typically ranges from 100 to 200 MBq (2.7 to 5.4 mCi) for an adult, administered intravenously. The dose may be adjusted based on patient weight.
-
Administration: The radiotracer should be administered as a slow bolus injection through a patent intravenous line, followed by a saline flush to ensure the full dose is delivered.
-
Uptake Period: The patient should rest comfortably in a quiet room during the uptake phase to minimize physiological muscle uptake. The recommended uptake time between injection and the start of the PET scan is typically 60 minutes. Some studies have explored shorter uptake times, but 60 minutes remains the standard for optimal tumor-to-background contrast.
PET/CT Image Acquisition Parameters
The following table summarizes typical PET/CT image acquisition parameters for ⁶⁸Ga-DOTA-NOC studies, compiled from various guidelines and research publications.
| Parameter | Recommended Value/Range | Notes |
| PET Acquisition | ||
| Mode | 3D | Standard for modern scanners. |
| Scan Range | Vertex to mid-thigh | May be extended to include the entire body if clinically indicated. |
| Bed Position Time | 2-4 minutes | Longer acquisition times per bed position can improve image quality, especially for overweight patients. |
| Image Reconstruction | Iterative (e.g., OSEM) | Ordered Subset Expectation Maximization (OSEM) is commonly used. Advanced reconstruction algorithms like Q.Clear can improve image quality. |
| Number of Subsets | 8-21 | Varies by scanner manufacturer and reconstruction algorithm. |
| Number of Iterations | 2-8 | Varies by scanner manufacturer and reconstruction algorithm. |
| Post-reconstruction Filter | Gaussian (e.g., 5 mm FWHM) | Applied to reduce image noise. |
| Corrections | Attenuation, scatter, randoms, decay | Essential for quantitative accuracy. |
| CT Acquisition | ||
| Type | Low-dose CT | Primarily for attenuation correction and anatomical localization. |
| Tube Voltage | 80-140 kVp | 120 kVp is common. |
| Tube Current | Variable (mA) with dose modulation | To minimize radiation exposure while maintaining adequate image quality. |
| Slice Thickness | 2-5 mm | Thinner slices can be reconstructed for better anatomical detail. |
| Contrast Agent | Optional (Oral and/or IV) | IV contrast can improve the delineation of lesions, particularly in the liver and pancreas. Oral contrast helps to delineate the bowel. |
Image Analysis and Interpretation
Qualitative and semi-quantitative analysis of ⁶⁸Ga-DOTA-NOC PET/CT images is performed to identify and characterize areas of abnormal radiotracer uptake.
-
Visual Interpretation: Images are reviewed by experienced nuclear medicine physicians to identify focal areas of uptake that are greater than the surrounding background and do not correspond to areas of normal physiological distribution (e.g., spleen, kidneys, adrenal glands, pituitary gland, and urinary bladder).
-
Standardized Uptake Value (SUV): SUV is a semi-quantitative measure of radiotracer uptake.
-
SUVmax: The maximum pixel value within a region of interest (ROI) drawn around a lesion. It is a commonly reported metric.
-
SUVmean: The average pixel value within an ROI.
-
Tumor-to-Background Ratios: Ratios of SUV in a lesion to the SUV in a reference tissue (e.g., liver or spleen) can also be calculated to improve lesion conspicuity.
-
It is important to note that SUV values can be influenced by various factors, including the image acquisition and reconstruction parameters, uptake time, and patient-specific factors. Therefore, consistency in the imaging protocol is crucial for longitudinal studies and for comparing results across different patients and centers.
Conclusion
Standardized protocols for patient preparation, radiotracer administration, and PET/CT image acquisition are essential for obtaining high-quality and quantitatively reliable ⁶⁸Ga-DOTA-NOC PET/CT images. Adherence to these guidelines will enhance the diagnostic accuracy and utility of this powerful imaging modality in the management of patients with neuroendocrine neoplasms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ga-68 DOTANOC PET/CT imaging in detection of primary site in patients with metastatic neuroendocrine tumours of unknown origin and its impact on clinical decision making: experience from a tertiary care centre in India - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Y-90 DOTA-NOC in Metastatic Neuroendocrine Tumors
Introduction
Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the management of inoperable or metastatic neuroendocrine tumors (NETs).[1] This therapeutic approach utilizes a radiolabeled somatostatin analogue (SSA) to deliver targeted radiation to tumor cells that overexpress somatostatin receptors (SSTRs).[2][3] Yttrium-90 (⁹⁰Y) is a high-energy beta-emitting radionuclide that, when chelated to a DOTA-conjugated SSA like DOTA-NOC, effectively targets and destroys cancer cells.[3][4] The high energy and short tissue penetration of ⁹⁰Y's beta particles (average 2.5 mm) allow for localized cell killing, making it a potent tool for treating larger tumors. These application notes provide a comprehensive overview of the protocols, efficacy, and safety considerations for ⁹⁰Y-DOTA-NOC and similar peptides (DOTATOC, DOTATATE) in the treatment of metastatic NETs.
Mechanism of Action
The therapeutic principle of ⁹⁰Y-DOTA-NOC is based on its ability to selectively bind to SSTRs, primarily subtype 2 (SSTR2), which are highly expressed on the surface of well-differentiated neuroendocrine tumor cells. Following intravenous administration, the ⁹⁰Y-DOTA-NOC complex circulates and binds to these receptors. The complex is then internalized by the tumor cell, leading to an accumulation of the ⁹⁰Y radionuclide. ⁹⁰Y decays by emitting high-energy beta particles, which induce DNA double-strand breaks and generate cytotoxic free radicals, ultimately leading to tumor cell death.
Experimental Protocols
Patient Selection Protocol
Proper patient selection is critical for the success of PRRT. The primary inclusion criterion is the presence of SSTR-positive disease confirmed through molecular imaging.
Inclusion Criteria:
-
Histologically confirmed, unresectable or metastatic, well-differentiated (Grade 1 or 2) neuroendocrine tumor.
-
Evidence of disease progression despite standard therapies like long-acting SSAs.
-
Sufficient SSTR expression confirmed by ⁶⁸Ga-DOTA-SSA PET/CT (e.g., ⁶⁸Ga-DOTATOC, -DOTATATE, or -NOC), with tumor uptake equal to or greater than liver uptake (Krenning score ≥2).
-
Adequate organ function:
-
Bone Marrow: Absolute Neutrophil Count (ANC) >1.5 x 10⁹/L, Platelets >75-100 x 10⁹/L, Hemoglobin >8-9 g/dL.
-
Renal: Creatinine clearance >30-50 mL/min.
-
Hepatic: Bilirubin <3x upper limit of normal (ULN), AST/ALT <5x ULN.
-
-
WHO/ECOG performance status of 0-2.
Exclusion Criteria:
-
Poorly differentiated (Grade 3) or SSTR-negative disease.
-
Severe renal or hematological impairment.
-
Pregnancy or breastfeeding.
Treatment Administration Protocol
The administration of ⁹⁰Y-DOTA-NOC is typically performed over several cycles to maximize efficacy while managing toxicity.
Pre-Treatment (30-60 minutes prior to infusion):
-
Administer anti-emetic medication (e.g., ondansetron) to prevent nausea and vomiting, which are common immediate side effects.
-
Begin intravenous infusion of a nephroprotective amino acid solution (e.g., arginine and lysine). This is crucial to reduce the reabsorption of the radiopharmaceutical by the proximal tubules of the kidneys, thereby minimizing renal toxicity. The infusion typically lasts for about 4 hours.
⁹⁰Y-DOTA-NOC Administration:
-
The prescribed activity of ⁹⁰Y-DOTA-NOC is administered as a slow intravenous infusion over 20-30 minutes.
-
The standard therapeutic regimen often consists of 3 to 4 cycles, administered every 6 to 12 weeks.
-
The administered activity can be a fixed dose or calculated based on the patient's body surface area (e.g., 3.7 GBq/m²). Dosimetry-guided approaches are increasingly used to personalize treatment, aiming to deliver a maximum tolerated dose to the tumor while keeping the absorbed dose to critical organs, especially the kidneys (total dose <23 Gy), within safe limits.
Post-Treatment:
-
Continue the amino acid infusion for several hours after the ⁹⁰Y-DOTA-NOC infusion is complete.
-
Monitor the patient for any immediate adverse reactions.
-
Patients are typically discharged on the same day with radiation safety instructions.
Post-Treatment Monitoring and Response Evaluation
Toxicity Monitoring:
-
Hematology: Complete blood counts should be monitored every 2 weeks after each cycle to assess for bone marrow suppression, which is a primary toxicity.
-
Renal Function: Serum creatinine and glomerular filtration rate (GFR) should be checked before each treatment cycle and during follow-up to monitor for nephrotoxicity.
Response Evaluation:
-
Timing: The first comprehensive re-staging is typically performed 8-12 weeks after the completion of the full course of therapy.
-
Radiological: Anatomical imaging (CT/MRI) is used to assess changes in tumor size according to RECIST criteria. Molecular imaging (⁶⁸Ga-DOTA-SSA PET/CT) is used to evaluate changes in SSTR expression and metabolic activity.
-
Biochemical: Tumor markers such as Chromogranin A (CgA) are monitored, although their response may not always correlate with radiological findings.
-
Clinical: Symptomatic response, including reduction in flushing, diarrhea, or abdominal pain, is assessed at each follow-up visit.
Quantitative Data
The efficacy of PRRT with ⁹⁰Y-labeled SSAs has been demonstrated in numerous phase I and II studies.
Table 1: Summary of Patient Characteristics from Select Studies
| Study | Number of Patients | Primary Tumor Site | Median Age (Years) |
|---|---|---|---|
| Cwikla et al. | 60 | Gastroenteropancreatic (GEP) | N/A |
| Forrer et al. | 116 | Various NETs | N/A |
| Bushnell et al. | 57 | Small Bowel (35%), Pancreas (26%), Unknown (23%) | 57.4 |
| Imhof et al. | 38 | GEP | N/A |
Table 2: Treatment Efficacy of ⁹⁰Y-DOTA-NOC/TOC/TATE in Metastatic NETs
| Study | Response Category | Rate (%) | Median PFS (Months) | Median OS (Months) |
|---|---|---|---|---|
| Cwikla et al. | Partial Response (PR) | 23% | 17 | 22 |
| Stable Disease (SD) | 77% | |||
| Forrer et al. | Complete Response (CR) | 4% | N/A | N/A |
| Partial Response (PR) | 23% | |||
| Stable Disease (SD) | 62% | |||
| Progressive Disease (PD) | 11% | |||
| Bushnell et al. | Radiological Response (PR+SD) | 71.5% | N/A | 46 |
| (PR: 24.5%, SD: 47%) | ||||
| Progressive Disease (PD) | 28.5% | 18 (for PD group) | ||
| Imhof et al. | Partial Response (PR) | 43.6% | 22.3 | N/A |
| Stable Disease (SD) | 25.6% | |||
| Progressive Disease (PD) | 28.2% |
| Overall Review | Objective Response Rate (various studies) | 20-38% | N/A | N/A |
Note: Response criteria (e.g., RECIST, SWOG) and the specific peptide used (this compound, -TOC, or -TATE) may vary between studies.
Table 3: Common Grade 3/4 Toxicities
| Toxicity | Rate (%) | Notes |
|---|---|---|
| Hematological | 5-15% | Includes anemia, thrombocytopenia, and leukocytopenia. Generally transient. |
| Renal | <10% | Risk of long-term nephrotoxicity exists; careful monitoring and amino acid co-infusion are essential for mitigation. |
⁹⁰Y-DOTA-NOC and related radiopharmaceuticals are effective and relatively safe therapeutic options for patients with progressive, metastatic, SSTR-positive neuroendocrine tumors. The treatment can lead to disease stabilization in a majority of patients and objective tumor responses in a significant portion, contributing to improved survival outcomes. Adherence to strict protocols for patient selection, treatment administration with renal protection, and diligent post-therapy monitoring is paramount to maximizing therapeutic benefit while minimizing the risks of hematological and renal toxicity. Dosimetry-based, personalized approaches may further optimize this promising targeted therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Yttrium-90 DOTATOC therapy in GEP-NET and other SST2 expressing tumors: a selected review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Yttrium 90? [synapse.patsnap.com]
- 4. Peptide receptor radionuclide therapy in the management of gastrointestinal neuroendocrine tumors: efficacy profile, safety, and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient-Specific Dosimetry in ¹⁷⁷Lu-DOTA-NOC Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Receptor Radionuclide Therapy (PRRT) with Lutetium-177 (¹⁷⁷Lu) labeled somatostatin analogues, such as ¹⁷⁷Lu-DOTA-NOC, represents a significant advancement in the management of neuroendocrine tumors (NETs).[1][2][3] This targeted therapy delivers a cytotoxic radiation dose to tumor cells overexpressing somatostatin receptors (SSTRs).[1][4] Patient-specific dosimetry is crucial for optimizing treatment by maximizing the radiation dose to the tumor while minimizing toxicity to critical organs, primarily the kidneys and bone marrow. These application notes provide a comprehensive overview and detailed protocols for performing patient-specific dosimetry for ¹⁷⁷Lu-DOTA-NOC therapy.
Mechanism of Action
¹⁷⁷Lu-DOTA-NOC therapy operates on the principle of targeted radionuclide delivery. The DOTA-NOC peptide has a high affinity for SSTRs, particularly subtypes 2 and 5, which are frequently overexpressed on the surface of NET cells. The radioisotope ¹⁷⁷Lu is chelated to this compound and, upon intravenous administration, binds to these receptors. The complex is then internalized by the tumor cells. ¹⁷⁷Lu is a medium-energy beta-emitter with a maximum tissue penetration of approximately 2 mm, which allows for localized cell killing. The emitted beta particles induce DNA single and double-strand breaks, ultimately leading to tumor cell apoptosis. Additionally, ¹⁷⁷Lu emits low-energy gamma photons, which are suitable for imaging and dosimetry studies.
Signaling Pathway and Therapeutic Action
The therapeutic efficacy of ¹⁷⁷Lu-DOTA-NOC is initiated by its binding to SSTRs on neuroendocrine tumor cells. This binding triggers the internalization of the radiolabeled peptide-receptor complex. Once inside the cell, the decay of ¹⁷⁷Lu releases beta particles that deposit energy within the cell and its immediate vicinity, causing cytotoxic DNA damage and inducing apoptosis.
Quantitative Data Summary
Patient-specific dosimetry allows for the quantification of the absorbed radiation dose in various organs and tumors. This data is essential for assessing treatment efficacy and predicting potential toxicities. The following tables summarize typical absorbed dose values reported in the literature for ¹⁷⁷Lu-based somatostatin analogue therapies. It is important to note that these values can vary significantly between patients.
Table 1: Mean Absorbed Doses in Organs at Risk per Administered Activity (Gy/GBq)
| Organ | Mean Absorbed Dose (Gy/GBq) | Reference |
| Kidneys | 0.62 ± 0.26 | |
| Kidneys | 0.64 (0.47–0.90) | |
| Liver | 0.63 ± 0.28 | |
| Liver | 0.54 (0.23–0.62) | |
| Spleen | 0.83 ± 0.73 | |
| Spleen | 1.23 (0.53–1.59) | |
| Bone Marrow | 0.04 (0.02–0.06) | |
| Bladder | 0.14 ± 0.07 |
Table 2: Tumor Absorbed Doses and Dose-Limiting Organ Thresholds
| Parameter | Value | Reference |
| Tumor Absorbed Dose per Cycle (Gy) | 2 - 77 | |
| Tumor Absorbed Dose per Administered Activity (Gy/GBq) | 4.6 (3.09–9.47) | |
| Kidney Biologically Effective Dose (BED) Tolerance (Gy) | 27 - 40 | |
| Bone Marrow Maximum Absorbed Dose (Gy) | 2 |
Experimental Protocols
Accurate patient-specific dosimetry requires a standardized and rigorous protocol. The following sections detail the key experimental procedures.
Patient Preparation and Administration
-
Patient Selection: Patients should have confirmed SSTR-positive neuroendocrine tumors, typically verified by ⁶⁸Ga-DOTA-peptide PET/CT imaging. Adequate renal and bone marrow function is required.
-
Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the procedure, including potential risks and benefits.
-
Hydration: Patients should be well-hydrated before, during, and after the administration of ¹⁷⁷Lu-DOTA-NOC to promote the clearance of the radiopharmaceutical and reduce radiation dose to the kidneys.
-
Amino Acid Infusion: An intravenous infusion of a solution containing lysine and arginine should be administered starting 30-60 minutes before the ¹⁷⁷Lu-DOTA-NOC infusion. This is critical for reducing renal uptake of the radiopharmaceutical.
-
Radiopharmaceutical Administration: Administer the prescribed activity of ¹⁷⁷Lu-DOTA-NOC (typically 7.4 GBq per cycle) intravenously over 20-30 minutes.
Imaging Protocol
A series of whole-body planar scans and SPECT/CT images are required to determine the biodistribution and clearance of ¹⁷⁷Lu-DOTA-NOC.
-
Imaging Equipment: A dual-head gamma camera equipped with medium-energy general-purpose (MEGP) collimators is recommended.
-
Energy Windows: Set the primary energy window at 208 keV (10.4% abundance) with a width of 20%. Additional windows for scatter correction should be set.
-
Image Acquisition Schedule: Acquire whole-body planar and SPECT/CT images at multiple time points post-injection. A typical schedule includes imaging at approximately 4, 24, 48, and 72-168 hours post-injection.
-
Planar Imaging: Acquire anterior and posterior whole-body scans.
-
SPECT/CT Imaging: Perform SPECT/CT imaging of the abdomen and any other regions with known tumor involvement. The CT data is used for attenuation correction and anatomical localization.
Dosimetry Calculation Workflow
The process of calculating absorbed doses involves several steps, from image reconstruction and quantification to dose estimation using established models.
Detailed Methodologies
-
Image Reconstruction: Reconstruct SPECT images using an iterative algorithm (e.g., OSEM) and apply corrections for attenuation (using CT data), scatter, and collimator-detector response.
-
Image Registration: Co-register the images from all time points to a reference scan (usually the first time point) to ensure accurate tracking of organs and tumors over time.
-
Volume of Interest (VOI) Delineation: Manually or semi-automatically draw VOIs around the kidneys, liver, spleen, tumors, and a background region on the CT or SPECT images.
-
Activity Quantification: Determine the total activity within each VOI at each imaging time point. This requires a pre-calibrated system to convert image counts to activity (in MBq).
-
Time-Activity Curve (TAC) Generation: For each VOI, plot the measured activity as a function of time. Fit the data points with an appropriate function (e.g., mono- or bi-exponential) to generate a continuous time-activity curve.
-
Time-Integrated Activity (TIA) Calculation: Calculate the area under the time-activity curve to determine the total number of disintegrations occurring within each source region.
-
Absorbed Dose Calculation: Use the Medical Internal Radiation Dose (MIRD) formalism or voxel-based methods to calculate the absorbed dose. The absorbed dose (D) in a target region is calculated by summing the contributions from all source regions: D = Σ Ã * S, where à is the time-integrated activity in the source region and S is the dose factor (S-value) that represents the mean absorbed dose in the target per unit of cumulated activity in the source. Patient-specific S-values can be generated using Monte Carlo simulations based on the patient's anatomy from the CT images.
Conclusion
Patient-specific dosimetry is an indispensable tool in the era of personalized medicine for optimizing ¹⁷⁷Lu-DOTA-NOC therapy. By providing accurate estimates of the absorbed doses to tumors and organs at risk, it allows for the individualization of treatment plans to enhance therapeutic outcomes while minimizing toxicity. Adherence to standardized and rigorous protocols for data acquisition and analysis is paramount for the successful clinical implementation of this approach.
References
- 1. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
Application Notes and Protocols for Calculating Absorbed Dose to Kidneys and Bone Marrow in Peptide Receptor Radionuclide Therapy (PRRT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for calculating the absorbed radiation dose to the kidneys and bone marrow during Peptide Receptor Radionuclide Therapy (PRRT). Accurate dosimetry is crucial for optimizing treatment efficacy while minimizing toxicity to these dose-limiting organs.[1][2][3] The methodologies described herein are based on established principles, including the Medical Internal Radiation Dose (MIRD) schema, and incorporate both image-based and blood-based approaches.[1][4]
Introduction to Dosimetry in PRRT
Peptide Receptor Radionuclide Therapy (PRRT) is a targeted cancer therapy that uses radiolabeled peptides to deliver radiation to tumors expressing specific receptors, such as somatostatin receptors in neuroendocrine tumors. The kidneys and bone marrow are often the primary organs at risk for radiation-induced toxicity, making accurate dose assessment essential for patient safety and treatment planning. Individualized dosimetry allows for the personalization of treatment by adjusting the administered activity to maximize the tumor dose while keeping the absorbed dose to critical organs within safe limits. Generally accepted maximum absorbed dose limits are around 23 Gy for the kidneys and 2 Gy for the bone marrow, though these values can vary based on institutional protocols and patient-specific factors.
Quantitative Data Summary
The following tables summarize key quantitative data related to absorbed doses in the kidneys and bone marrow from PRRT with 177Lu-DOTATATE, a commonly used radiopharmaceutical. These values are compiled from various clinical studies and serve as a reference for expected dose ranges.
Table 1: Absorbed Dose to Kidneys per Treatment Cycle of 177Lu-DOTATATE
| Study Population | Mean Absorbed Dose per Cycle (Gy/GBq) | Range of Absorbed Dose per Cycle (Gy) for ~7.4 GBq | Key Findings | Reference |
| 200 Patients | 0.61 (calculated from median of 4.53 cycles to reach 23 Gy) | 2 - 10 | Kidneys were the dose-limiting organ in 197 of 200 patients. | |
| 115 Treatment Fractions | 0.37 ([177Lu]Lu-DOTATOC)0.47 ([177Lu]Lu-DOTATATE) | Not Specified | Demonstrates variability based on the specific peptide used. | |
| 51 Patients | 0.83 (GFR ≤60 ml/min)0.49 (GFR ≥90 ml/min) | Not Specified | Patients with inferior renal function received significantly higher renal absorbed doses. | |
| 97 Patients | Not Specified | Theoretical personalized activities to adhere to a 23 Gy limit were 13.4 ± 7.1 GBq per treatment. | Suggests potential for dose escalation in many patients. |
Table 2: Absorbed Dose to Bone Marrow per Treatment Cycle of 177Lu-DOTATATE
| Dosimetry Method | Mean Absorbed Dose per Cycle (Gy/GBq) | Range of Absorbed Dose per Cycle (Gy) for ~7.4 GBq | Key Findings | Reference |
| Blood-based | 0.016 (fourfold lower than SPECT) | 0.05 - 0.4 | Blood-based methods may underestimate the bone marrow dose. | |
| Image-based (SPECT/CT) | 0.04 ± 0.02 | 0.215 - 0.460 | SPECT/CT-based dosimetry is considered more accurate than blood-based methods. | |
| Blood-based vs. Image-based | 15.3-28.3 mGy/GBq (Blood)41.9-63.9 mGy/GBq (Image) | Not Specified | Image-based methods yielded significantly higher estimated bone marrow doses. | |
| Blood-based (15 patients) | Not Specified | Not Specified | Strong linear correlation found between radioactivity in bone marrow aspirates and blood. |
Experimental Protocols
Kidney Dosimetry Protocol (Image-Based)
This protocol outlines the steps for calculating the absorbed dose to the kidneys using quantitative Single-Photon Emission Computed Tomography (SPECT)/CT imaging.
3.1.1. Patient Preparation and Radiopharmaceutical Administration:
-
Administer an amino acid solution before, during, and after the infusion of 177Lu-DOTATATE to reduce renal uptake.
-
Administer the therapeutic dose of 177Lu-DOTATATE intravenously.
3.1.2. Quantitative SPECT/CT Imaging:
-
Acquire a series of SPECT/CT scans over the abdomen at multiple time points post-injection. A common protocol includes scans at 24, 96, and 168 hours. Some studies have explored reducing the number of scans to improve patient comfort.
-
Ensure the SPECT system is calibrated for quantitative 177Lu imaging.
-
Reconstruct the SPECT images with corrections for attenuation (using the CT data), scatter, and collimator-detector response.
3.1.3. Image Analysis and Time-Activity Curve Generation:
-
On the co-registered CT images, delineate the volumes of interest (VOIs) for both kidneys.
-
Determine the total activity within each kidney VOI at each imaging time point from the quantitative SPECT data.
-
Plot the kidney activity as a function of time and fit the data to a bi-exponential or mono-exponential function to generate a time-activity curve (TAC).
-
Integrate the TAC from time zero to infinity to determine the time-integrated activity (residence time) in each kidney.
3.1.4. Absorbed Dose Calculation:
-
Calculate the absorbed dose to each kidney using the MIRD formalism:
-
Dkidney = Ãkidney × S(kidney ← kidney)
-
Where Dkidney is the absorbed dose, Ãkidney is the time-integrated activity in the kidney, and S is the S-value, which represents the mean absorbed dose to the target organ (kidney) per unit of time-integrated activity in the source organ (kidney). S-values can be obtained from resources like OLINDA/EXM software.
-
-
The contribution of cross-fire radiation from other organs is generally low for kidneys and can often be neglected.
A diagram of the kidney dosimetry workflow is provided below.
Bone Marrow Dosimetry Protocol (Blood-Based Method)
This protocol describes the calculation of the absorbed dose to the bone marrow based on the radioactivity concentration in the blood. This method assumes that the radioactivity concentration in the bone marrow is identical to that in the blood.
3.2.1. Blood Sampling:
-
Following the administration of 177Lu-DOTATATE, collect serial blood samples at multiple time points.
-
A typical sampling schedule includes samples taken within the first 24 hours (e.g., at 5, 15, 30, 60 minutes, and 2, 4, 24 hours) and potentially at later time points (e.g., 96 and 168 hours).
3.2.2. Radioactivity Measurement:
-
Measure the radioactivity concentration (Bq/mL) in each blood sample using a calibrated gamma counter.
3.2.3. Time-Activity Curve Generation:
-
Plot the blood radioactivity concentration as a function of time.
-
Fit the data to a bi- or tri-exponential decay function to generate a time-activity curve for the blood.
-
Integrate the TAC from time zero to infinity to determine the time-integrated activity concentration in the blood.
3.2.4. Absorbed Dose Calculation:
-
The absorbed dose to the bone marrow has two components: the self-dose from radioactivity within the marrow and the cross-dose from other source organs.
-
Self-Dose Calculation:
-
Dself = Ãblood × S(marrow ← marrow)
-
Where Ãblood is the time-integrated activity concentration in the blood (and assumed to be the same for marrow).
-
-
Cross-Dose Calculation:
-
The cross-dose from major source organs (e.g., liver, spleen, kidneys, and remainder of the body) needs to be calculated.
-
This requires determining the time-integrated activity in these source organs, typically from quantitative whole-body planar or SPECT imaging.
-
Dcross = Σ [Ãsource × S(marrow ← source)]
-
-
Total Bone Marrow Dose:
-
Dtotal = Dself + Dcross
-
Bone Marrow Dosimetry Protocol (Image-Based Method)
Recent studies suggest that direct imaging of bone marrow activity using quantitative SPECT/CT may provide a more accurate dose estimate than blood-based methods.
3.3.1. Quantitative SPECT/CT Imaging:
-
Acquire serial whole-body or regional SPECT/CT scans at time points similar to those for kidney dosimetry (e.g., 24, 96, and 168 hours).
3.3.2. Image Analysis:
-
Delineate VOIs in representative bone marrow sites, such as the lumbar vertebrae (e.g., L4).
-
Determine the mean activity concentration in the bone marrow VOIs at each time point.
-
Generate a time-activity curve for the bone marrow and calculate the time-integrated activity concentration.
3.3.3. Absorbed Dose Calculation:
-
Calculate the self-dose to the bone marrow using the time-integrated activity concentration derived from the images.
-
Calculate the cross-dose from other source organs as described in the blood-based method.
-
Sum the self-dose and cross-dose to obtain the total absorbed dose to the bone marrow.
A diagram of the bone marrow dosimetry workflow is provided below, illustrating both blood-based and image-based approaches.
References
- 1. Bone marrow dosimetry in peptide receptor radionuclide therapy with [177Lu-DOTA0,Tyr3]octreotate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RePub, Erasmus University Repository: Bone marrow dosimetry in peptide receptor radionuclide therapy with [ 177Lu-DOTA0,Tyr3]octreotate [repub.eur.nl]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. The MIRD Schema for Radiopharmaceutical Dosimetry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency in Dota-noc synthesis
Welcome to the technical support center for DOTA-NOC synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the radiolabeling of this compound, thereby helping to ensure high labeling efficiency and product quality.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my radiochemical yield (RCY) for ⁶⁸Ga-DOTA-NOC unexpectedly low?
Low radiochemical yield is a common issue that can be attributed to several factors throughout the synthesis process. Below is a systematic guide to help you identify and resolve the potential causes.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Precursor Amount: An insufficient amount of the this compound precursor can lead to incomplete labeling.[1] It is crucial to optimize the mass of the precursor for your specific reaction conditions.
-
Incorrect pH of the Reaction Mixture: The formation of the ⁶⁸Ga-DOTA complex is highly pH-dependent. The optimal pH range for the labeling reaction is typically between 3.5 and 5.0.[4]
-
Recommendation: Ensure the final pH of your reaction mixture is within the optimal range by using an appropriate buffer, such as sodium acetate. Verify the pH of the final reaction mixture before heating.
-
-
Suboptimal Reaction Temperature and Time: Inadequate heating can result in incomplete complexation.
-
Recommendation: The reaction mixture should be heated at a temperature between 80°C and 105°C for 10 to 15 minutes.
-
-
Poor Quality of ⁶⁸Ga Eluate: The presence of metallic impurities in the ⁶⁸Ga eluate from the generator can compete with ⁶⁸Ga for chelation by DOTA, leading to lower RCY. Additionally, the presence of ⁶⁸Ge breakthrough can affect the quality of the final product.
-
Recommendation: Use a generator that provides high-purity ⁶⁸GaCl₃. Post-processing of the eluate using cation exchange cartridges can help remove metallic impurities.
-
-
Formation of Radioactive Colloids: At a suboptimal pH, ⁶⁸Ga can form colloids (e.g., ⁶⁸Ga(OH)₃), which are unavailable for labeling.
-
Recommendation: This is often linked to pH control. Ensure proper buffering of the reaction mixture. Increasing the precursor amount can also help to minimize the generation of radioactive colloids.
-
2. What could be the reason for observing low radiochemical purity (RCP) in my final ⁶⁸Ga-DOTA-NOC product?
Low radiochemical purity indicates the presence of impurities such as free ⁶⁸Ga or other radiolabeled species.
Possible Causes and Troubleshooting Steps:
-
Incomplete Labeling Reaction: This is a primary cause of low RCP, where unchelated ⁶⁸Ga remains in the final product.
-
Recommendation: Review and optimize all reaction parameters as detailed in the low RCY troubleshooting section (precursor amount, pH, temperature, and time).
-
-
Radiolysis: The breakdown of the radiolabeled compound due to radiation can occur, although it is less common with the short half-life of ⁶⁸Ga.
-
Recommendation: The use of radical scavengers like ascorbic acid or gentisic acid can help to prevent radiolysis, particularly when working with higher activities.
-
-
Inefficient Purification: The solid-phase extraction (SPE) step using a C18 cartridge is critical for removing unlabeled ⁶⁸Ga and other impurities.
-
Recommendation: Ensure the C18 cartridge is properly conditioned before use. Optimize the volumes and concentrations of the washing (e.g., water) and elution (e.g., ethanol/saline) solutions.
-
3. How can I improve the labeling efficiency of ¹⁷⁷Lu-DOTA-NOC?
While many principles are similar to ⁶⁸Ga labeling, there are specific considerations for labeling with ¹⁷⁷Lu.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Reaction Conditions: Similar to ⁶⁸Ga, reaction parameters are critical.
-
Recommendation: For ¹⁷⁷Lu-DOTA-NOC, typical reaction conditions involve heating at 80°C - 95°C for 10 - 45 minutes in an acetate or ascorbate buffer at a pH of 4.0 - 5.0.
-
-
Presence of Competing Metal Ions: Carrier-added ¹⁷⁷Lu may contain other metal ions that can compete for DOTA chelation.
-
Recommendation: Use high-purity, no-carrier-added (NCA) ¹⁷⁷LuCl₃ whenever possible to achieve higher specific activity.
-
-
Radiolysis: The longer half-life and beta emissions of ¹⁷⁷Lu increase the risk of radiolysis.
-
Recommendation: The addition of stabilizers such as ascorbic acid or gentisic acid to the reaction mixture and the final formulation is highly recommended to prevent degradation of the labeled peptide.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to provide a reference for optimizing your this compound synthesis.
Table 1: Optimization of ⁶⁸Ga-DOTA-NOC Synthesis Parameters
| Parameter | Method A | Method B | Method C | Method D | Reference |
| Precursor Mass (µg) | 30 | 30 | 30 | 50 | |
| Eluent (Ethanol/Water) | 1 mL 60% EtOH | 1 mL 70% EtOH | 2 mL 60% EtOH | 2 mL 70% EtOH | |
| Radiochemical Yield (RCY) | 71.24% | 72.86% | 76.35% | 82.98% | |
| Radiochemical Purity (RCP) | > 95% | > 95% | > 95% | > 95% |
Table 2: Comparison of Manual and Automated ¹⁷⁷Lu-DOTATATE Synthesis
| Parameter | Manual Labeling | Automated Synthesis | Reference |
| DOTA-Peptide Amount | 225 µg | 58 µg - 345 µg | |
| ¹⁷⁷Lu Activity | 9.25 GBq | 5.8 - 20.3 GBq | |
| Reaction Temperature | 80°C - 95°C | 90°C - 95°C | |
| Incubation Time | 10 - 45 minutes | 20 - 30 minutes | |
| Radiochemical Purity (Post-purification) | > 99% | > 99% |
Experimental Protocols
Protocol 1: Automated Synthesis of ⁶⁸Ga-DOTA-NOC
This protocol is a generalized procedure based on common automated synthesis modules.
-
⁶⁸Ge/⁶⁸Ga Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5-7 mL of 0.6 M HCl.
-
⁶⁸Ga Trapping: Pass the eluate through a cation exchange column (e.g., Strata X-C) to trap the ⁶⁸Ga³⁺.
-
Elution of ⁶⁸Ga: Elute the trapped ⁶⁸Ga from the cation exchange column with a small volume (e.g., 800 µL) of an acetone/HCl or ethanol/HCl solution into the reaction vessel.
-
Labeling Reaction: The reaction vessel should contain 30-50 µg of this compound in a suitable buffer (e.g., 1 mL of sodium acetate buffer) to maintain a pH of 3.5-5.0. Heat the mixture at 95°C - 105°C for 10-15 minutes.
-
Purification: After cooling, pass the reaction mixture through a C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove impurities.
-
Final Product Elution: Elute the purified ⁶⁸Ga-DOTA-NOC from the C18 cartridge with a small volume of ethanol (e.g., 0.5 mL) followed by sterile saline (e.g., 9.5 mL).
-
Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control: Perform quality control tests, including determination of pH, radiochemical purity (by HPLC and/or TLC), and radionuclidic purity.
Protocol 2: Manual Labeling of ¹⁷⁷Lu-DOTA-NOC
This protocol provides a general guideline for the manual labeling of this compound with ¹⁷⁷Lu.
-
Reagent Preparation: Prepare a reaction vial containing the this compound peptide (e.g., 50-100 µg) dissolved in a suitable buffer (e.g., 0.5 M sodium acetate or ammonium acetate with ascorbic acid) to achieve a pH of 4.0-5.0.
-
Addition of ¹⁷⁷Lu: Add the required activity of [¹⁷⁷Lu]LuCl₃ to the reaction vial.
-
Incubation: Gently mix the contents and incubate the vial in a heating block at 80°C - 95°C for 15-30 minutes.
-
Quenching (Optional): After incubation, a quenching solution (e.g., DTPA solution) can be added to complex any remaining free ¹⁷⁷Lu.
-
Quality Control: Determine the radiochemical purity of the product using radio-TLC or radio-HPLC. A typical mobile phase for TLC is a mixture of ammonium acetate and methanol.
Visualizations
Caption: General workflow for the synthesis of ⁶⁸Ga-DOTA-NOC.
Caption: Troubleshooting logic for low RCY in ⁶⁸Ga-DOTA-NOC synthesis.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ⁶⁸Ge Breakthrough in ⁶⁸Ga-DOTA-NOC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Germanium-68 (⁶⁸Ge) breakthrough during the production of Gallium-68 (⁶⁸Ga)-DOTA-NOC.
Troubleshooting Guides
This section addresses specific issues that may arise during the ⁶⁸Ga-DOTA-NOC production process, leading to elevated ⁶⁸Ge breakthrough.
Issue 1: Higher than expected ⁶⁸Ge breakthrough in the initial ⁶⁸Ga eluate.
-
Question: My quality control (QC) results show a ⁶⁸Ge breakthrough exceeding the recommended limit (typically <0.001%) in the eluate from my ⁶⁸Ge/⁶⁸Ga generator. What are the potential causes and how can I resolve this?
-
Answer: High ⁶⁸Ge breakthrough from the generator is a critical issue that can compromise the quality of the final radiopharmaceutical product.[1] The causes can often be traced back to the generator's condition and elution history.
Troubleshooting Steps:
-
Review Generator Elution History: Infrequent elution is a common cause of increased ⁶⁸Ge breakthrough. A slight increase in ⁶⁸Ge breakthrough can be observed when a generator has not been eluted for more than three days.[2]
-
Recommendation: Implement a regular elution schedule, even on days when ⁶⁸Ga-DOTA-NOC production is not planned. Daily elutions are recommended to maintain low breakthrough levels.[2]
-
-
Inspect Generator Age and Condition: The performance of ⁶⁸Ge/⁶⁸Ga generators can change over their lifespan. An increase in ⁶⁸Ge breakthrough can be seen over the entire period of use.[3]
-
Recommendation: Keep a detailed log of the generator's age, number of elutions, and breakthrough measurements. If a consistent upward trend in breakthrough is observed and exceeds acceptable limits, it may be time to replace the generator.
-
-
Evaluate Elution Technique: The elution profile can influence the amount of ⁶⁸Ge breakthrough.
-
Recommendation: If your system allows, consider using a fractionated elution method. This technique involves collecting the initial portion of the eluate, which often has a lower ⁶⁸Ge concentration.
-
-
Implement a Pre-purification Step: Introducing a purification step for the generator eluate before radiolabeling can effectively reduce ⁶⁸Ge levels.
-
Recommendation: Use a cation exchange cartridge to purify the ⁶⁸Ga eluate. This method can significantly decrease the ⁶⁸Ge content before it enters the synthesis module.
-
-
Issue 2: Detectable ⁶⁸Ge in the final ⁶⁸Ga-DOTA-NOC product despite acceptable eluate breakthrough.
-
Question: The ⁶⁸Ge breakthrough in my generator eluate is within the acceptable range, but I am still detecting ⁶⁸Ge in my final product. What could be causing this and what are the solutions?
-
Answer: Even with low initial breakthrough, certain factors during the synthesis and purification process can lead to the presence of ⁶⁸Ge in the final ⁶⁸Ga-DOTA-NOC preparation.
Troubleshooting Steps:
-
Assess the Purification Method: The final purification step is crucial for removing any residual ⁶⁸Ge.
-
Recommendation: A C18 solid-phase extraction (SPE) procedure is highly effective in reducing ⁶⁸Ge levels in the final product by over 100-fold. Ensure your C18 cartridge is functioning correctly and that the protocol is followed precisely. The combination of a cation exchange pre-purification and a final C18 purification has been shown to effectively remove all detectable ⁶⁸Ge.
-
-
Check for Channeling or Leaks: In automated synthesis modules, leaks or channeling in the fluidic pathways can cause impurities to bypass purification cartridges.
-
Recommendation: Perform regular maintenance and integrity tests on your synthesis module. Visually inspect all connections and tubing for any signs of wear or damage.
-
-
Verify Reagent Quality: While less common, impurities in the reagents used for synthesis could potentially interfere with the purification process.
-
Recommendation: Use only high-purity, trace-metal-grade reagents from reputable suppliers.
-
-
Frequently Asked Questions (FAQs)
Q1: What is ⁶⁸Ge breakthrough and why is it a concern?
A1: ⁶⁸Ge breakthrough refers to the contamination of the ⁶⁸Ga eluate with the parent radionuclide, ⁶⁸Ge, from the generator column. It is a significant concern due to the long half-life of ⁶⁸Ge (270.8 days) compared to ⁶⁸Ga (67.6 minutes). The presence of ⁶⁸Ge in the final radiopharmaceutical product can lead to an unnecessary radiation dose to the patient.
Q2: What are the regulatory limits for ⁶⁸Ge breakthrough?
A2: The European Pharmacopoeia stipulates that the ⁶⁸Ge content in the generator eluate should not exceed 0.001%. While specific limits may vary by jurisdiction, this value is a widely accepted benchmark for quality control.
Q3: How can I accurately measure ⁶⁸Ge breakthrough?
A3: A common and effective method is thin-layer chromatography (TLC). This technique allows for the separation of ⁶⁸Ga and ⁶⁸Ge. By measuring the radioactivity of the ⁶⁸Ge spot after the ⁶⁸Ga has decayed, a quantitative determination of the breakthrough can be made, often within an hour of elution. Gamma-ray spectrometry is another method recommended by the European Pharmacopoeia for quantifying radionuclidic impurities.
Q4: Does the type of ⁶⁸Ge/⁶⁸Ga generator affect the level of breakthrough?
A4: Yes, the design and column matrix of the generator can influence ⁶⁸Ge breakthrough. For example, some generators are designed to provide metal-impurity-free ⁶⁸Ga3+ that is ready for peptide labeling with minimal breakthrough. It is important to review the manufacturer's specifications and performance data for your specific generator model.
Q5: Can the radiolabeling process itself help reduce ⁶⁸Ge contamination?
A5: The labeling process with the DOTA chelator can efficiently remove ⁶⁸Ge. The subsequent purification of the ⁶⁸Ga-DOTA-NOC complex, typically using a C18 cartridge, further reduces the ⁶⁸Ge content in the final product.
Data Summary
The following table summarizes key quantitative data related to ⁶⁸Ge breakthrough.
| Parameter | Typical/Recommended Value | Reference |
| Regulatory Limit for ⁶⁸Ge in Eluate | ≤ 0.001% | |
| Initial ⁶⁸Ge Breakthrough Range | 10⁻⁴% to 10⁻²% | |
| Reduction in ⁶⁸Ge by C18 Purification | >100-fold | |
| Final Product ⁶⁸Ge Content (with purification) | Often below the limit of detection (e.g., <0.00001%) |
Experimental Protocols
Protocol: Determination of ⁶⁸Ge Breakthrough using Thin-Layer Chromatography (TLC)
This protocol provides a method to separate and quantify ⁶⁸Ge in a ⁶⁸Ga eluate.
Materials:
-
TLC plates (e.g., silica gel)
-
Mobile phase (e.g., a mixture of methanol and ammonium acetate solution)
-
Micropipette
-
TLC development chamber
-
Radio-TLC scanner or similar radiation detector
Procedure:
-
Sample Preparation: At a recorded time, carefully spot a small, known volume (e.g., 1-2 µL) of the ⁶⁸Ga eluate onto the origin of a TLC plate.
-
TLC Development: Place the TLC plate in a development chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is near the top.
-
Drying: Remove the TLC plate from the chamber and allow it to air dry completely.
-
Initial Scan: Scan the TLC plate using a radio-TLC scanner to identify the locations of ⁶⁸Ga and ⁶⁸Ge. The ⁶⁸Ga will typically have a different Rf value than ⁶⁸Ge.
-
Decay Period: Store the TLC plate for a sufficient period to allow for the decay of ⁶⁸Ga and the in-growth of daughter ⁶⁸Ga from the ⁶⁸Ge spot (e.g., 24 hours).
-
Final Scan: Re-scan the TLC plate. The activity at the original ⁶⁸Ga spot will have significantly decreased, while the activity at the ⁶⁸Ge spot will have increased due to the decay of ⁶⁸Ge to ⁶⁸Ga.
-
Quantification: By comparing the activity of the ⁶⁸Ge spot in the final scan to a calibrated standard or by using a decay correction formula, the amount of ⁶⁸Ge in the original sample can be quantified. The breakthrough is then calculated as the percentage of ⁶⁸Ge activity relative to the total ⁶⁸Ga activity at the time of elution.
Visualizations
Caption: Workflow for ⁶⁸Ga-DOTA-NOC Production.
Caption: Troubleshooting High ⁶⁸Ge Breakthrough.
References
- 1. download.uni-mainz.de [download.uni-mainz.de]
- 2. Development and long-term evaluation of a new 68Ge/68Ga generator based on nano-SnO2 for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of SnO2-based 68Ge/68Ga generators and 68Ga-DOTATATE preparations: radionuclide purity, radiochemical yield and long-term constancy - PMC [pmc.ncbi.nlm.nih.gov]
Impact of precursor amount on Dota-noc radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of precursor amount and other key parameters on the radiolabeling of DOTA-NOC and other DOTA-conjugated peptides.
Frequently Asked Questions (FAQs)
Q1: What is the optimal amount of this compound precursor to use for radiolabeling?
A1: The ideal precursor amount can vary based on the radionuclide, the desired specific activity, and the quality of the radionuclide eluate. A general starting point for most DOTA-conjugated peptides is in the range of 15-30 µg.[1] However, successful labeling has been achieved with amounts as low as 10 µg, while in some cases, particularly with lower quality ⁶⁸Ga eluate containing metallic impurities, up to 100-200 µg may be necessary.[1] For patient doses of ⁶⁸Ga-DOTA-NOC, kits containing 50 µg of the peptide conjugate have been used successfully.[2]
Q2: How does the amount of precursor affect the radiochemical yield (RCY)?
A2: Increasing the precursor amount generally leads to a higher radiochemical yield (RCY).[1] This is because a higher concentration of the this compound molecule increases the likelihood of successful chelation of the radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu). However, using an excessive amount of precursor can result in a lower specific activity, as there will be a higher proportion of unlabeled precursor molecules.[1] Therefore, it is crucial to find a balance that achieves both a high RCY and the desired specific activity for the intended application.
Q3: What is the recommended pH for this compound radiolabeling?
A3: The optimal pH for radiolabeling DOTA-conjugated peptides is typically between 3.5 and 4.5. A pH that is too low can lead to protonation of the DOTA chelator, which reduces its ability to bind the radiometal. Conversely, a pH that is too high can cause the formation of radionuclide hydroxides (e.g., gallium hydroxides), making the metal unavailable for chelation. Using a suitable buffer, such as sodium acetate, is recommended to maintain the optimal pH throughout the reaction.
Q4: What are the ideal temperature and incubation time for the radiolabeling reaction?
A4: For most DOTA-peptides, heating is necessary to achieve efficient radiolabeling. A common protocol involves heating the reaction mixture at 95°C for 5 to 15 minutes. However, the optimal temperature and time can vary depending on the specific radionuclide. For example, labeling with ⁹⁰Y and ¹⁷⁷Lu may be complete after 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C. It is advisable to perform kinetic experiments to determine the shortest incubation time that yields the maximum RCY for your specific setup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (<90%) | Suboptimal Precursor Amount: Too little precursor may be present to efficiently capture the radionuclide. | Gradually increase the amount of this compound precursor in increments of 5-10 µg and observe the effect on the RCY. |
| Incorrect pH: The pH of the reaction mixture is outside the optimal range of 3.5-4.5. | Verify the pH of your reaction mixture using a calibrated pH meter. Adjust the buffer concentration or composition as needed to maintain the optimal pH. | |
| Inadequate Heating: Insufficient temperature or incubation time can lead to incomplete chelation. | Ensure the reaction is heated to the recommended temperature (e.g., 95°C) for a sufficient duration. Optimize the heating time for your specific setup. | |
| Metallic Impurities in Radionuclide Eluate: Competing metal ions can interfere with the chelation of the desired radionuclide. | Use a purification step for the radionuclide eluate, such as a strong cation exchange (SCX) cartridge, to remove metallic impurities before labeling. | |
| Low Radiochemical Purity | Formation of Colloidal Radionuclide: This can occur if the pH is too high. | Ensure the pH is maintained within the optimal 3.5-4.5 range. |
| Radiolysis: The breakdown of the radiolabeled compound due to radiation. | Consider adding radical scavengers, such as ascorbic acid or gentisic acid, to the formulation. | |
| Inconsistent Results | Variability in Reagent Quality: Inconsistent quality of the precursor, buffers, or radionuclide eluate. | Use high-quality reagents from reliable suppliers. Perform quality control on incoming materials. |
| Manual Synthesis Variations: Inconsistencies in manual preparation steps. | Where possible, utilize an automated synthesis module for greater reproducibility. |
Experimental Protocols
Manual Radiolabeling of this compound with ⁶⁸Ga
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
This compound precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 N HCl (sterile)
-
Sodium acetate buffer (0.5 M, pH 4.5)
-
Heating block or water bath at 95°C
-
Sterile reaction vial
-
0.22 µm sterile filter
Procedure:
-
Elute the ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 1 mL of sterile 0.1 N HCl directly into a sterile reaction vial.
-
Add the desired amount of this compound precursor (e.g., 50 µg) to the vial.
-
Add sodium acetate buffer to adjust the pH of the reaction mixture to between 4.0 and 4.5.
-
Gently mix the contents of the vial.
-
Place the reaction vial in a heating block or water bath pre-heated to 90-95°C for 10 minutes.
-
After heating, allow the vial to cool to room temperature.
-
Perform quality control using HPLC or TLC to determine the radiochemical purity.
-
If the radiochemical purity is acceptable (>95%), the product can be further processed for use. This may include dilution with sterile saline and filtration through a 0.22 µm sterile filter.
Quality Control: Thin-Layer Chromatography (TLC)
Materials:
-
ITLC-SG strips
-
Mobile phase (e.g., 1 M ammonium acetate:methanol, 1:1 v/v)
-
TLC development chamber
-
Radio-TLC scanner
Procedure:
-
Spot a small amount of the radiolabeled this compound solution onto an ITLC-SG strip.
-
Place the strip in a TLC chamber containing the mobile phase.
-
Allow the mobile phase to ascend the strip.
-
Remove the strip and allow it to dry.
-
Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity. The radiolabeled this compound will move with the solvent front, while free radionuclide will remain at the origin.
-
Calculate the radiochemical purity by integrating the peaks corresponding to the labeled compound and any impurities.
Diagrams
Caption: A flowchart of the this compound radiolabeling experimental workflow.
Caption: A logical diagram for troubleshooting low radiochemical yield in this compound labeling.
References
Technical Support Center: C18 Solid Phase Extraction for DOTA-NOC Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing C18 solid phase extraction (SPE) for the purification of DOTA-NOC and other DOTA-conjugated peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of C18 SPE in this compound purification?
A1: C18 solid phase extraction is a crucial downstream processing step used to purify this compound after radiolabeling. Its primary purpose is to separate the desired radiolabeled peptide from impurities such as unchelated radionuclides (e.g., free 68Ga), reaction buffers, and other synthesis-related contaminants. This ensures a high radiochemical purity of the final product, which is essential for accurate in vivo imaging and therapeutic applications.
Q2: What are the critical parameters to consider for optimizing C18 SPE for this compound?
A2: The efficiency of C18 SPE for this compound purification is influenced by several factors. Key parameters to optimize include the choice of C18 sorbent and cartridge size, the composition of the conditioning, loading, washing, and elution solvents, the pH of the sample and solvents, and the flow rate during each step.[1][2][3]
Q3: How do I select the appropriate C18 cartridge size and sorbent mass?
A3: The selection of the C18 cartridge depends on the sample volume and the mass of the this compound peptide. Overloading the cartridge can lead to poor recovery and breakthrough of the analyte during the loading and washing steps.[2][4] It is crucial to choose a cartridge with a sorbent mass that provides sufficient capacity for the amount of peptide being purified. For typical radiopharmaceutical preparations, smaller bed mass cartridges are often sufficient.
Q4: What are the generally recommended solutions for each step of the C18 SPE process for this compound?
A4: A typical C18 SPE procedure for DOTA-peptides involves the following solutions:
-
Conditioning: The cartridge is first conditioned with a strong organic solvent like ethanol or methanol to activate the C18 chains.
-
Equilibration: Following conditioning, the cartridge is equilibrated with an aqueous solution, often containing a small percentage of acid (e.g., 0.1% TFA), to prepare the sorbent for sample loading.
-
Loading: The this compound sample, typically in an aqueous buffer, is loaded onto the cartridge.
-
Washing: A weak, aqueous wash solution (e.g., water or a low percentage of organic solvent in water) is used to remove salts and other polar impurities while the this compound remains bound to the C18 sorbent.
-
Elution: The purified this compound is eluted from the cartridge using a solvent mixture with a higher organic content, such as ethanol/water or acetonitrile/water.
Q5: How can I effectively monitor the purification efficiency?
A5: The efficiency of the purification can be monitored by collecting fractions during each step (load, wash, and elution) and analyzing them for radioactivity using a dose calibrator or a gamma counter. Additionally, analytical techniques such as radio-HPLC or radio-TLC can be used to assess the radiochemical purity of the final eluted product.
Experimental Protocol: C18 SPE for 68Ga-DOTA-NOC Purification
This protocol provides a general methodology for the purification of 68Ga-DOTA-NOC using a C18 cartridge. Optimization may be required based on specific experimental conditions.
Materials:
-
C18 SPE cartridge (e.g., Sep-Pak® C18)
-
Ethanol (absolute or ≥95%)
-
Sterile water for injection (WFI) or deionized water
-
0.9% Sodium Chloride solution
-
Syringes and needles
-
Collection vials
Procedure:
-
Cartridge Conditioning: Slowly pass 5-10 mL of ethanol through the C18 cartridge using a syringe.
-
Cartridge Equilibration: Flush the cartridge with 10 mL of sterile water. Do not allow the cartridge to dry out.
-
Sample Loading: Dilute the 68Ga-DOTA-NOC reaction mixture with water and slowly load it onto the conditioned C18 cartridge. The flow rate should be slow (approximately 1 drop per second) to ensure efficient binding.
-
Washing: Wash the cartridge with 5-10 mL of sterile water to remove any unbound 68Ga and other hydrophilic impurities. Collect the wash fraction to check for any loss of product.
-
Elution: Elute the purified 68Ga-DOTA-NOC from the cartridge by slowly passing a small volume (e.g., 0.5-1.0 mL) of an ethanol/saline or ethanol/water mixture through the cartridge into a sterile collection vial. Different ratios of ethanol to aqueous solution can be tested to optimize recovery.
Troubleshooting Guide
Below is a guide to troubleshoot common issues encountered during the C18 SPE purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | - Incomplete Elution: The elution solvent may be too weak to displace the peptide from the C18 sorbent. - Analyte Breakthrough: The sample was loaded too quickly, or the cartridge was overloaded. - Irreversible Binding: The peptide may be strongly and irreversibly binding to the sorbent. | - Increase the percentage of organic solvent (e.g., ethanol, acetonitrile) in the elution solution. - Decrease the flow rate during sample loading. Use a larger cartridge or reduce the sample load. - Consider a different brand or type of C18 cartridge. |
| Poor Purity of Final Product | - Insufficient Washing: The wash step may not be effectively removing all impurities. - Co-elution of Impurities: Some impurities may have similar hydrophobicity to this compound and elute under the same conditions. | - Increase the volume of the wash solution. - Optimize the wash solution by adding a small percentage of organic solvent to remove less hydrophobic impurities without eluting the this compound. |
| Inconsistent Results | - Cartridge Variability: Inconsistent packing or quality of C18 cartridges. - Procedural Variations: Inconsistent flow rates, volumes, or solvent preparations. | - Test cartridges from different lots or manufacturers. - Standardize the protocol and ensure consistent execution of each step. |
| High Back Pressure | - Clogged Frit: Particulate matter in the sample or solvents may be clogging the cartridge frit. - High Viscosity: The solvent viscosity may be too high for the given flow rate. | - Filter the sample before loading. - Reduce the flow rate. |
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: A flowchart of the C18 SPE process for this compound purification.
Caption: A decision tree for troubleshooting low recovery issues.
References
How to avoid false positives in Dota-noc PET imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives in Dota-noc PET imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of false-positive findings in this compound PET imaging?
A1: False-positive results in this compound PET imaging can arise from several sources, broadly categorized as:
-
Physiological Biodistribution: DOTA-conjugated peptides, including this compound, exhibit physiological uptake in various organs due to the presence of somatostatin receptors (SSTRs). This is the most common reason for potential misinterpretation. Organs with notable physiological uptake include the pituitary gland, thyroid, spleen, adrenal glands, kidneys, liver, and the uncinate process of the pancreas.[1][2][3][4]
-
Inflammatory and Infectious Processes: Activated immune cells, such as macrophages and lymphocytes, can express SSTRs, leading to tracer accumulation at sites of inflammation or infection.[4] This can mimic tumor uptake and is a significant potential pitfall.
-
Benign Pathologies: Certain benign tumors and conditions can also show this compound uptake. Examples include vertebral hemangiomas, uterine fibroids, and some benign bone lesions like fractures and osteophytes.
-
Technical and Patient-related Artifacts: Issues such as patient movement during the scan, misregistration between PET and CT images, and improper patient preparation can lead to artifacts that may be misinterpreted as positive findings.
Q2: How can I differentiate physiological uptake in the uncinate process of the pancreas from a true pancreatic neuroendocrine tumor (pNET)?
A2: Differentiating physiological uptake in the uncinate process from a pNET can be challenging due to the high density of SSTRs in this part of the pancreas. Here are some strategies:
-
Morphological Correlation: Careyfully examine the co-registered CT or MRI images for a discrete pancreatic lesion corresponding to the PET signal. Physiological uptake is typically diffuse and confined to the uncinate process without a clear anatomical abnormality.
-
Uptake Intensity (SUVmax): While there can be overlap, pNETs generally demonstrate significantly higher tracer uptake (SUVmax) compared to physiological uptake in the uncinate process. However, a definitive SUVmax cutoff is not universally established and can vary between different DOTA-peptides.
-
Dynamic Imaging: Advanced techniques like dynamic PET imaging, which assesses the rate of tracer influx (Ki), may improve the differentiation. Tumors often exhibit different kinetic profiles compared to normal tissue.
-
Clinical Correlation and Follow-up: Correlate the imaging findings with the patient's clinical presentation and biochemical markers. In equivocal cases, follow-up imaging or other modalities like endoscopic ultrasound may be necessary.
Q3: Can medications interfere with this compound PET imaging results?
A3: Yes, certain medications can interfere with the results. The most significant interference comes from somatostatin analogs (e.g., octreotide, lanreotide), which are often used to treat neuroendocrine tumors. These drugs can block the SSTRs, leading to false-negative results. It is generally recommended to discontinue long-acting somatostatin analogs for 3-4 weeks and short-acting ones for at least 24 hours before the scan. Always consult the referring physician about medication management before the scan.
Troubleshooting Guides
Issue: Unexpected High Uptake in Non-Target Tissues
Possible Cause 1: Physiological Biodistribution
-
Troubleshooting Steps:
-
Review Normal Biodistribution: Familiarize yourself with the expected physiological distribution of this compound. Refer to the table below for typical SUVmax values in various organs.
-
Anatomical Correlation: Carefully analyze the fused PET/CT or PET/MRI images to confirm if the uptake corresponds to a specific organ known for physiological accumulation.
-
Consider Delayed Imaging: In some cases, acquiring delayed images (e.g., 2-4 hours post-injection) may help differentiate physiological clearance from persistent tumor uptake.
-
Possible Cause 2: Inflammatory or Infectious Process
-
Troubleshooting Steps:
-
Clinical History: Review the subject's clinical history for any recent infections, inflammatory conditions, or surgical procedures.
-
Correlate with Other Imaging: Assess other available imaging modalities (e.g., diagnostic CT, MRI) for signs of inflammation, such as soft tissue stranding, fluid collections, or abscesses.
-
FDG-PET Correlation: If available, a corresponding FDG-PET scan can be helpful. While both tumors and inflammation can be FDG-avid, the pattern and intensity of uptake can sometimes differ.
-
Biopsy: In cases where differentiation is critical and non-invasive methods are inconclusive, a biopsy of the avid area may be necessary for definitive diagnosis.
-
Issue: Image Artifacts Obscuring Interpretation
Possible Cause: Patient Motion
-
Troubleshooting Steps:
-
Immobilization: Ensure the subject is comfortably positioned and adequately immobilized before starting the acquisition.
-
Clear Instructions: Provide clear instructions to the subject to remain as still as possible during the scan.
-
Motion Correction Software: Utilize available motion correction software during image reconstruction.
-
Repeat Acquisition: If significant motion artifact is detected immediately after the scan, consider repeating the acquisition for the affected bed positions if feasible.
-
Data Presentation
Table 1: Typical SUVmax Values of Physiological Uptake for 68Ga-DOTA-peptides in Normal Organs
| Organ | 68Ga-DOTATATE (Mean SUVmax ± SD) | 68Ga-DOTANOC (Mean SUVmax ± SD) | Key Considerations |
| Spleen | 28.27 ± 5.99 | ~15-30 | Highest physiological uptake. |
| Kidneys | ~15-20 | Higher than DOTATATE | Primary route of excretion. |
| Adrenal Glands | ~12-18 | ~8-15 | High density of SSTRs. |
| Liver | ~7-12 | Lower than DOTATATE | Important for peptide metabolism. |
| Pituitary Gland | 5.9 ± 1.6 | 3.9 ± 1.7 | Known site of SSTR expression. |
| Pancreas (Uncinate) | ~4-10 | ~5-12 | Can be a major source of false positives. |
| Thyroid Gland | Variable (1.5 - 11) | Variable | Uptake can be influenced by thyroid conditions. |
| Salivary Glands | 3.9 ± 1.7 | 2.5 ± 2.1 | Moderate physiological uptake. |
Note: These values are approximate and can vary based on the specific tracer, scanner, reconstruction parameters, and individual patient factors. Data is compiled from multiple sources and should be used as a general guide.
Experimental Protocols
Protocol 1: Standardized Patient Preparation for this compound PET Imaging
-
Patient Identification and Consent:
-
Verify patient identity using at least two identifiers.
-
Obtain informed consent, explaining the procedure, potential risks, and radiation exposure.
-
-
Medication Review:
-
Review the patient's current medications.
-
Specifically inquire about the use of somatostatin analogs. Long-acting analogs should ideally be discontinued for 3-4 weeks and short-acting analogs for 24 hours prior to the scan, in consultation with the referring physician.
-
-
Fasting and Hydration:
-
Fasting is generally not required for this compound PET scans.
-
Encourage good hydration. Patients should drink several glasses of water before and after the radiotracer injection to facilitate clearance of unbound tracer and reduce radiation dose to the bladder.
-
-
Pre-injection Preparation:
-
Insert an intravenous cannula for radiotracer administration.
-
Have the patient void immediately before the injection.
-
-
Radiotracer Administration:
-
Administer the appropriate dose of 68Ga-Dota-noc intravenously.
-
Follow the injection with a saline flush to ensure the full dose is delivered.
-
-
Uptake Period:
-
The patient should rest comfortably for an uptake period of approximately 45-60 minutes.
-
Minimize physical activity during this time.
-
-
Final Preparation for Scanning:
-
Instruct the patient to void again just before positioning on the PET/CT scanner. This is crucial to minimize bladder activity which can obscure pelvic structures.
-
Protocol 2: Differentiating True-Positive from False-Positive Uptake
-
Initial Image Assessment (PET/CT):
-
Evaluate the fused PET/CT images for any areas of focal uptake.
-
Characterize the uptake: location, intensity (SUVmax), and morphology (focal, diffuse, linear, etc.).
-
-
Anatomical Correlation:
-
Carefully examine the corresponding anatomical location on the high-resolution diagnostic CT or MRI.
-
Assess for a corresponding morphological abnormality (e.g., nodule, mass, lymph node).
-
Determine if the uptake is localized to an organ with known high physiological uptake (refer to Table 1).
-
-
Consider Physiological Variants:
-
Be aware of common physiological variants, such as uptake in the uncinate process of the pancreas, adrenal glands, and pituitary.
-
Recognize that inflammatory processes (e.g., in lymph nodes, surgical beds) can also show uptake.
-
-
Quantitative Analysis:
-
Measure the SUVmax of the lesion and compare it to the background activity in adjacent normal tissue (e.g., liver, muscle) and to the typical range of physiological uptake for that organ.
-
-
Multi-modal and Follow-up Correlation:
-
Integrate findings with other imaging modalities (e.g., ultrasound, endoscopy).
-
Correlate with clinical information, including patient symptoms and laboratory data.
-
If the finding remains equivocal, recommend follow-up imaging to assess for stability or change over time.
-
Visualizations
Caption: Triage workflow for differentiating true-positive from false-positive this compound PET findings.
References
- 1. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
Interpreting Physiologic Uptake in DOTA-NOC Scans: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for accurately interpreting physiologic uptake in Gallium-68 (⁶⁸Ga) DOTA-NOC positron emission tomography (PET) scans. Understanding the normal biodistribution of this radiotracer is critical to differentiate between expected physiological processes and pathological findings.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of ⁶⁸Ga-DOTA-NOC uptake?
A1: ⁶⁸Ga-DOTA-NOC is a radiolabeled somatostatin analogue. Its uptake is primarily mediated by binding to somatostatin receptors (SSTRs), particularly subtypes 2, 3, and 5, which are overexpressed on the cell membranes of many neuroendocrine neoplasms (NENs).[1] After intravenous injection, ⁶⁸Ga-DOTA-NOC circulates in the bloodstream and binds to these receptors. The radiotracer is then internalized by the cell, leading to intracellular accumulation and visualization on PET imaging. The intensity of the uptake, often quantified by the Standardized Uptake Value (SUV), generally correlates with the density of SSTRs on the cells.[2]
Q2: Which organs typically show the highest physiologic uptake of ⁶⁸Ga-DOTA-NOC?
A2: Intense physiologic uptake of ⁶⁸Ga-DOTA-NOC is consistently observed in the spleen and kidneys.[2][3][4] The spleen exhibits the highest uptake due to a high density of SSTRs in the red pulp. The kidneys demonstrate high uptake as they are the primary route of excretion for the radiotracer. Other areas with prominent physiologic uptake include the adrenal glands, pituitary gland, and liver.
Q3: Is uptake in the pancreas a cause for concern?
A3: Physiologic uptake in the pancreas, particularly in the uncinate process, is a well-documented phenomenon and a common diagnostic pitfall. This is attributed to the high concentration of islet cells which express SSTRs. This uptake can be diffuse or focal and may vary over time. Differentiating this from a pancreatic NEN can be challenging. A key differentiator can be the intensity of uptake, with tumors generally showing significantly higher SUVmax values than physiologic uptake. However, correlation with anatomical imaging such as CT or MRI is crucial for accurate diagnosis.
Q4: What factors can influence the physiologic uptake of ⁶⁸Ga-DOTA-NOC?
A4: Several factors can alter the biodistribution and uptake intensity of ⁶⁸Ga-DOTA-NOC. Concurrent treatment with long- or short-acting somatostatin analogs (e.g., octreotide, lanreotide) can competitively block SSTRs, leading to reduced tracer uptake in both tumors and normal tissues. Therefore, it is recommended to schedule the scan appropriately in relation to the administration of these medications. Other factors such as renal function can also affect tracer clearance and biodistribution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high focal uptake in the head of the pancreas. | This could be a neuroendocrine tumor, but physiologic uptake in the uncinate process is a common mimic. | Carefully correlate the PET findings with the anatomical findings on the co-registered CT or a diagnostic MRI. Look for a discrete lesion. Consider the SUVmax, as significantly elevated values may be more indicative of a tumor. If equivocal, follow-up imaging may be warranted. |
| Multiple small foci of uptake in the abdomen, particularly in the splenic region. | These may represent accessory spleens (splenules) or splenosis, which demonstrate intense physiologic uptake similar to the spleen. | Review the patient's clinical history for prior splenectomy. Correlate with anatomical imaging to identify small, rounded soft tissue nodules characteristic of accessory spleens. |
| Diffuse, low-grade uptake in the thyroid gland. | This is a common site of physiologic uptake. | This is generally considered a normal finding. However, if there is a palpable nodule or a corresponding abnormality on anatomical imaging, further evaluation may be considered. |
| Generalized low tumor uptake despite known disease. | The patient may be on somatostatin analog therapy, leading to receptor blockade. The tumor may also be poorly differentiated with low SSTR expression. | Verify the patient's medication schedule and ensure appropriate withdrawal times were followed. For poorly differentiated tumors, an 18F-FDG PET/CT scan may be more informative. |
Quantitative Data on Physiologic Uptake
The following table summarizes the typical range of maximum Standardized Uptake Values (SUVmax) for ⁶⁸Ga-DOTA-NOC and the closely related ⁶⁸Ga-DOTATATE in various organs, compiled from published studies. Note that these values can vary between patients and imaging protocols.
| Organ | Mean SUVmax (Range) | Reference |
| Spleen | 22.0 ± 10.0 | |
| Kidneys | 12.9 ± 3.8 | |
| Adrenal Glands | 6.0 ± 2.5 | |
| Liver | 6.9 ± 2.0 | |
| Pituitary Gland | 2.6 ± 1.3 | |
| Pancreas (Uncinate Process) | 5.8 ± 2.0 | |
| Thyroid Gland | 3.4 ± 1.4 | |
| Stomach Wall | 2.3 ± 1.0 |
Experimental Protocols
A standardized protocol is crucial for reliable and reproducible ⁶⁸Ga-DOTA-NOC PET/CT imaging. The following is a general guideline based on established procedures.
Patient Preparation:
-
Medication Review:
-
For patients on long-acting somatostatin analogs (e.g., Sandostatin LAR®, Somatuline® Depot), it is recommended to schedule the PET/CT scan just before the next dose (typically after 4-6 weeks from the last dose).
-
Short-acting somatostatin analogs should be withheld for at least 24 hours before the scan.
-
Patients should consult their physician before discontinuing any medication.
-
-
Fasting: A fasting period of at least 2 hours prior to the scan is often recommended.
-
Hydration: Patients should be well-hydrated before and after the scan to facilitate tracer distribution and clearance. Drinking at least 1 liter of water is advised.
Radiotracer Administration:
-
Dosage: An intravenous injection of 111–148 MBq (3–4 mCi) of ⁶⁸Ga-DOTA-NOC is typically administered.
-
Injection: The radiotracer should be administered via a patent intravenous line, followed by a saline flush to ensure the full dose enters circulation.
Imaging Acquisition:
-
Uptake Phase: Following injection, there is an uptake period of 45 to 60 minutes during which the patient should rest comfortably.
-
Patient Positioning: The patient is positioned supine on the scanner bed, typically with their arms raised above their head.
-
Scan Range: A whole-body scan is usually performed, from the base of the skull to the mid-thigh.
-
CT Scan: A low-dose CT scan is first acquired for attenuation correction and anatomical localization.
-
PET Scan: The PET emission scan is then acquired over the same anatomical range.
-
Post-Scan Instructions: Patients should continue to hydrate to help flush the remaining radioactivity from their body. Contact with pregnant women and young children should be minimized for a few hours post-scan.
Visualizations
Caption: Mechanism of ⁶⁸Ga-DOTA-NOC uptake in a neuroendocrine cell.
Caption: Standard experimental workflow for a ⁶⁸Ga-DOTA-NOC PET/CT scan.
Caption: Troubleshooting guide for interpreting pancreatic head uptake.
References
- 1. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 2. Ga-68 DOTANOC PET/CT imaging in detection of primary site in patients with metastatic neuroendocrine tumours of unknown origin and its impact on clinical decision making: experience from a tertiary care centre in India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procedure guidelines for PET/CT tumour imaging with 68Ga-DOTA-conjugated peptides: 68Ga-DOTA-TOC, 68Ga-DOTA-NOC, 68Ga-DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Cold Octreotide on DOTA-NOC Uptake
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the interaction between cold (non-radiolabeled) octreotide and the uptake of DOTA-NOC, a radiolabeled somatostatin analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which cold octreotide affects this compound uptake?
A1: The primary mechanism is competitive binding. Both cold octreotide and this compound are somatostatin analogs that bind to somatostatin receptors (SSTRs), particularly subtypes 2, 3, and 5.[1][2] When present, cold octreotide competes with radiolabeled this compound for the same binding sites on the surface of cells. This can lead to a reduction in the measured uptake of the radiolabeled tracer. This principle is fundamental to radioligand binding assays, where the displacement of a radioligand by an unlabeled compound is used to determine binding affinity.
Q2: In a clinical setting, does the administration of cold octreotide therapy necessitate a washout period before this compound PET imaging?
A2: While traditional guidelines have often recommended a washout period for long-acting somatostatin analogs before SSTR imaging to avoid receptor saturation, recent evidence suggests this may not always be necessary and can even be advantageous.[2][3][4] Several studies have shown that while cold octreotide can decrease the uptake of radiolabeled somatostatin analogs in normal organs like the spleen and liver, it often does not significantly reduce uptake in tumor tissues. This differential effect can lead to an improved tumor-to-background ratio, potentially enhancing image contrast. However, the decision to discontinue therapy should always be made on a case-by-case basis, considering the clinical context.
Q3: How does the timing and formulation of cold octreotide (short-acting vs. long-acting) influence this compound uptake?
A3: The timing and formulation of cold octreotide administration are critical factors. Short-acting octreotide, when administered shortly before the radiotracer, can cause a transient competition for SSTR binding. A prospective study using 68Ga-DOTATOC showed that a pre-dose of short-acting octreotide decreased uptake in the liver and spleen but did not significantly alter tumor uptake. Long-acting formulations of octreotide are designed to provide sustained therapeutic levels of the drug. While this could theoretically lead to more prolonged receptor occupancy, clinical studies have not demonstrated a consistent negative impact on tumor uptake of radiolabeled somatostatin analogs.
Q4: What are the expected effects of cold octreotide on this compound uptake in different tissues?
A4: Based on clinical studies with similar radiotracers like 68Ga-DOTATOC and 68Ga-DOTATATE, the administration of cold octreotide is expected to have a differential effect on various tissues. A systematic review and meta-analysis indicated that cold somatostatin analog administration consistently leads to decreased uptake in the spleen (reductions ranging from 6.9% to 80%) and liver (reductions from 10% to 60%). Conversely, tumor uptake is often unchanged or only moderately decreased. This leads to an overall increase in the tumor-to-healthy organ ratio.
Data Presentation
Table 1: In Vitro Binding Affinities (IC50) of this compound
| Compound | Receptor Subtype | IC50 (nM) | Cell Line/Assay Condition |
| In111-DOTA-NOC | sstr2 | 2.9 ± 0.1 | Competition with [125I][Leu8, D-Trp22, Tyr25]somatostatin-28 |
| In111-DOTA-NOC | sstr3 | 8 ± 2 | Competition with [125I][Leu8, D-Trp22, Tyr25]somatostatin-28 |
| In111-DOTA-NOC | sstr5 | 11.2 ± 3.5 | Competition with [125I][Leu8, D-Trp22, Tyr25]somatostatin-28 |
| YIII-DOTA-NOC | sstr2 | 3.3 ± 0.2 | Competition with [125I][Leu8, D-Trp22, Tyr25]somatostatin-28 |
| YIII-DOTA-NOC | sstr3 | 26 ± 1.9 | Competition with [125I][Leu8, D-Trp22, Tyr25]somatostatin-28 |
| YIII-DOTA-NOC | sstr5 | 10.4 ± 1.6 | Competition with [125I][Leu8, D-Trp22, Tyr25]somatostatin-28 |
Data sourced from Wild et al.
Table 2: Preclinical Biodistribution of Radiolabeled Somatostatin Analogs
| Radiotracer | Organ | % Injected Dose per Gram (%ID/g) | Animal Model | Time Post-Injection |
| 68Ga-DOTATOC | Pancreas | 12.83 | Syrian Rats | 15 min |
| 68Ga-DOTATOC | Adrenal Glands | 0.91 | Syrian Rats | 15 min |
| 68Ga-DOTATOC | Kidneys | 11.90 | Syrian Rats | 15 min |
| 111In-DOTA-NOC | Tumor | Significantly higher than 111In-DOTA-TATE | Rats | Not specified |
| 111In-DOTA-NOC | SSTR-positive organs | Significantly higher than 111In-DOTA-TATE | Rats | Not specified |
Data for 68Ga-DOTATOC from a study on Syrian rats. Data for 111In-DOTA-NOC from a comparative study in rats.
Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay for 68Ga-DOTA-NOC
Objective: To determine the binding affinity (IC50) of cold octreotide for somatostatin receptors by measuring its ability to compete with 68Ga-DOTA-NOC binding in a suitable cell line (e.g., AR42J, a rat pancreatic tumor cell line).
Materials:
-
AR42J cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, with 1% BSA and 5 mM MgCl2)
-
68Ga-DOTA-NOC
-
Cold octreotide standard
-
Multi-well plates (e.g., 24-well)
-
Gamma counter
Procedure:
-
Cell Culture: Culture AR42J cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Reagents:
-
Prepare a stock solution of cold octreotide and create a series of dilutions in binding buffer to cover a wide concentration range (e.g., 10-12 M to 10-5 M).
-
Dilute the 68Ga-DOTA-NOC in binding buffer to a final concentration that is at or below its Kd.
-
-
Assay Setup:
-
Wash the cells twice with ice-cold binding buffer.
-
Add the diluted cold octreotide solutions to the appropriate wells.
-
For total binding, add binding buffer without cold octreotide.
-
For non-specific binding, add a high concentration of unlabeled octreotide (e.g., 1 µM).
-
Add the diluted 68Ga-DOTA-NOC to all wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time to allow binding to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding:
-
Aspirate the incubation medium.
-
Wash the cells rapidly three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Lyse the cells in each well (e.g., with 1 M NaOH).
-
Transfer the lysate to counting tubes and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of cold octreotide by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the cold octreotide concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
Caption: Troubleshooting Decision Tree for this compound Uptake Assays.
References
- 1. 68Ga-Labeled (1,4,7,10-tetraazacyclododecane-N,N’,N’’,N’’’-tetraacetic acid)-1-NaI3-octreotide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, a high-affinity ligand of somatostatin receptor subtypes 2, 3 and 5 for labelling with various radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cold Somatostatin Analog Administration on Somatostatin Receptor Imaging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dota-noc PET Imaging with Q.Clear Reconstruction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance image quality in Dota-noc PET studies using Q.Clear reconstruction.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound PET experiments with Q.Clear reconstruction.
Issue 1: High Image Noise or Grainy Appearance
-
Question: My reconstructed this compound PET images appear excessively noisy or grainy, making small lesion detection difficult. How can I reduce the noise while maintaining quantitative accuracy?
-
Possible Causes:
-
Troubleshooting Steps:
-
Adjust the β Value: The β value is the primary user-controlled parameter for noise penalization in Q.Clear.[4][5]
-
Increase the β value to suppress noise and achieve a smoother image. Be aware that excessively high β values can lead to oversmoothing and a potential reduction in contrast recovery and SUV values, especially in small lesions.
-
For [68Ga]Ga-DOTANOC PET/CT, studies have suggested that higher β values, such as 1600, may be preferable for improved image quality, particularly in overweight patients. However, the optimal β can range from 250 to 800 depending on lesion size and patient characteristics.
-
-
Review Acquisition Parameters:
-
Ensure the injected dose and uptake time are in accordance with established protocols for this compound PET imaging.
-
If feasible, consider increasing the acquisition time per bed position to improve count statistics.
-
-
Phantom Studies: Perform phantom studies (e.g., NEMA IQ phantom) to evaluate the impact of different β values on contrast recovery and background variability for objects of varying sizes. This can help determine the optimal β for your specific imaging goals.
-
Issue 2: Poor Contrast and Lesion Detectability
-
Question: I am having difficulty visualizing small lesions, and the overall contrast between the tumor and background is low. How can I improve this?
-
Possible Causes:
-
The selected β value might be too high, causing excessive smoothing and blurring of lesion edges.
-
Suboptimal acquisition parameters leading to poor count statistics.
-
Patient motion during the scan can blur the images and reduce contrast.
-
-
Troubleshooting Steps:
-
Optimize the β Value:
-
Experiment with lower β values to increase contrast recovery. For small lesion detectability, lower β values are generally preferred.
-
Find a balance between noise suppression and contrast recovery. A β value of around 400 has been found to be optimal for achieving peak signal-to-noise ratio (SNR) in some 18F-FDG PET/MR studies, which could serve as a starting point for optimization.
-
-
Patient Comfort and Immobilization: Ensure the patient is comfortable and well-immobilized to minimize motion artifacts.
-
Review Image Display Settings: Adjust the image display settings (e.g., windowing and leveling) to optimize the visual contrast between the lesion and the surrounding tissue.
-
Issue 3: Inaccurate or Inconsistent SUV Measurements
-
Question: The Standardized Uptake Values (SUVs) in my this compound PET images seem inconsistent or different from what I expected compared to our previous OSEM reconstructions. Why is this happening and how can I ensure accurate quantification?
-
Possible Causes:
-
The β value significantly influences SUV measurements. Increasing the β value generally leads to a decrease in SUVmean and SUVmax.
-
Q.Clear is a fully convergent reconstruction algorithm, which can result in higher SUV values compared to the under-converged OSEM algorithm, especially in smaller lesions.
-
Differences in region of interest (ROI) definition and placement.
-
-
Troubleshooting Steps:
-
Consistent β Value: Use a consistent and optimized β value for all scans in a longitudinal study to ensure comparability of SUV measurements.
-
Understand the Q.Clear vs. OSEM Difference: Be aware that Q.Clear can produce higher and more accurate SUVs than OSEM. It is crucial not to directly compare SUV values obtained from the two different reconstruction algorithms without proper validation.
-
Standardized ROI Placement: Implement a standardized protocol for ROI placement to minimize operator-dependent variability in SUV measurements.
-
Phantom Validation: Use a phantom with known activity concentrations to validate the accuracy of your SUV measurements with different β values.
-
Frequently Asked Questions (FAQs)
-
Q1: What is Q.Clear reconstruction and how does it differ from OSEM?
-
A1: Q.Clear is a Bayesian penalized-likelihood iterative reconstruction algorithm. Unlike the Ordered Subset Expectation Maximization (OSEM) algorithm, which is typically stopped after a few iterations to control noise, Q.Clear incorporates a noise-penalizing term that allows the algorithm to run to full convergence without excessive noise amplification. This results in improved image quality and more accurate quantification.
-
-
Q2: What is the role of the β (beta) parameter in Q.Clear?
-
A2: The β parameter controls the strength of the noise penalization in the Q.Clear algorithm. It is the primary user-adjustable parameter to balance image noise and contrast recovery. Lower β values result in sharper images with higher contrast but more noise, while higher β values produce smoother images with less noise but potentially lower contrast.
-
-
Q3: What is a good starting β value for this compound PET imaging?
-
A3: The optimal β value can vary depending on the specific scanner, tracer, patient characteristics, and clinical question. For [68Ga]Ga-DOTANOC, studies have shown that a β value of 1600 can be superior for overall image quality and lesion detection, especially in overweight patients. However, for smaller lesions, lower β values in the range of 250-800 have also been suggested. It is recommended to perform initial phantom and patient studies to determine the optimal β for your specific protocol.
-
-
Q4: Can I directly compare SUV values from images reconstructed with Q.Clear and OSEM?
-
A4: No, it is not recommended to directly compare SUV values obtained from Q.Clear and OSEM reconstructions. Q.Clear is a fully convergent algorithm and tends to produce higher and more accurate SUV values, particularly in small lesions, compared to the under-converged OSEM. If you are transitioning from OSEM to Q.Clear, it is essential to establish a new baseline and understanding of the expected SUV ranges.
-
-
Q5: How does Q.Clear affect the detection of small lesions in this compound PET?
-
A5: Q.Clear has the potential to improve the detection of small lesions by reducing image noise and improving the signal-to-noise ratio. By selecting an appropriate β value, you can enhance the contrast of small, high-uptake lesions against the background, making them more conspicuous.
-
Quantitative Data Summary
The following tables summarize the impact of the Q.Clear β value on key image quality metrics based on phantom and clinical studies.
Table 1: Impact of β Value on Image Quality Parameters (Phantom Studies)
| β Value | Contrast Recovery (CR) | Background Variability (BV) / Noise | Signal-to-Noise Ratio (SNR) |
| Low | High | High | May be lower due to high noise |
| Medium | Moderate | Moderate | Often Optimal/Peak |
| High | Lower | Low | May decrease due to oversmoothing |
Table 2: Comparison of Q.Clear and OSEM Reconstruction (Clinical Studies)
| Parameter | Q.Clear Reconstruction | OSEM Reconstruction | Key Findings |
| Image Quality | Generally superior sharpness and contrast. Can have a "blotchy" appearance at lower β values. | Higher noise levels. | Q.Clear with an optimized β value improves overall image quality. |
| SUVmax / SULpeak | Significantly higher. | Lower. | Q.Clear provides more accurate quantification due to full convergence. |
| Signal-to-Noise Ratio (SNR) | Significantly higher. | Lower. | Q.Clear enhances the signal relative to background noise. |
| Contrast-to-Noise Ratio (CNR) | Significantly higher. | Lower. | Q.Clear improves the differentiability of lesions from the background. |
Experimental Protocols
Protocol 1: NEMA IQ Phantom Study for β Value Optimization
This protocol describes a typical experiment to determine the optimal Q.Clear β value for this compound PET imaging using a NEMA Image Quality (IQ) phantom.
-
Phantom Preparation:
-
Fill the NEMA IQ phantom body with a solution of 68Ga-DOTA-NOC with a background activity concentration of approximately 3.4 kBq/mL.
-
Fill the hot spheres (10, 13, 17, 22, 28, and 37 mm diameters) with a 68Ga-DOTA-NOC solution at a 4:1 or 8:1 activity concentration ratio relative to the background.
-
Leave the cold spheres empty or filled with non-radioactive water.
-
-
PET/CT Acquisition:
-
Acquire a CT scan for attenuation correction.
-
Perform a PET scan according to your standard clinical protocol (e.g., 2-3 minutes per bed position).
-
-
Image Reconstruction:
-
Reconstruct the PET data using the Q.Clear algorithm with a range of β values (e.g., 100, 200, 300, 400, 500, 800, 1000, 1600).
-
For comparison, also reconstruct the data using your standard OSEM algorithm.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) on the hot spheres and in the background.
-
Calculate the following metrics for each reconstruction:
-
Contrast Recovery (CR): ( (Activity in hot sphere / Activity in background) - 1 ) / ( (Actual activity in hot sphere / Actual activity in background) - 1 ) * 100%
-
Background Variability (BV): Standard deviation of the background ROIs.
-
Signal-to-Noise Ratio (SNR): Mean activity in a hot sphere / Standard deviation of the background.
-
-
-
Optimization:
-
Plot CR vs. BV for each sphere size across the different β values.
-
Identify the β value that provides the best trade-off between high contrast recovery and low background variability for the lesion sizes of interest.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to Q.Clear reconstruction for this compound PET.
Caption: Q.Clear reconstruction workflow diagram.
Caption: Relationship between β value and image characteristics.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. The effect of Q.Clear reconstruction on quantification and spatial resolution of 18F-FDG PET in simultaneous PET/MR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Publishers Panel [bamsjournal.com]
- 4. Optimization of Q.Clear reconstruction for dynamic 18F PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Troubleshooting Attenuation Correction Artifacts in DOTA-TATE PET/CT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering attenuation correction artifacts in Gallium-68 (⁶⁸Ga) DOTA-TATE (and other DOTA-peptide) PET/CT imaging.
Frequently Asked questions (FAQs)
Q1: What are attenuation correction artifacts in PET/CT imaging?
A1: In PET/CT, the CT scan is used to create an attenuation map that corrects for the absorption of positron-electron annihilation photons within the patient's body. Attenuation correction artifacts are errors in the PET image that arise from inaccuracies in this CT-based attenuation map. These artifacts can lead to misinterpretation of the tracer uptake, potentially mimicking or masking pathological findings.[1][2]
Q2: I'm observing factitiously high tracer uptake around a patient's dental fillings. What is causing this?
A2: This is a classic example of a metal-induced artifact. Metallic implants, such as dental fillings, are dense and cause significant streaking and photon starvation on the CT image.[3][4] This leads to an overestimation of tissue density in the attenuation map, which in turn causes the PET reconstruction algorithm to artificially increase the tracer uptake values in the surrounding areas.[5]
Q3: How can I mitigate metal-induced artifacts in my DOTA-TATE PET/CT scans?
A3: Several strategies can be employed to reduce the impact of metal artifacts:
-
Metal Artifact Reduction (MAR) Algorithms: Most modern PET/CT scanners are equipped with MAR software that can correct for the effects of metallic implants on the CT image before it is used for attenuation correction.
-
Review Non-Attenuation-Corrected (NAC) Images: NAC PET images are not affected by CT-based artifacts. While not quantitatively accurate, they can help determine if an area of high uptake is a true biological finding or an artifact.
-
Modify CT Acquisition Parameters: In some instances, adjusting CT acquisition parameters, such as using a higher tube voltage (kVp), can help reduce the severity of metal artifacts.
Q4: There appears to be a lesion at the base of the lung on the fused PET/CT image, but it's not visible on the CT scan. What could be the issue?
A4: This is likely a respiratory motion artifact. PET data is acquired over several minutes, capturing the average position of organs during tidal breathing. In contrast, the CT scan is a much faster acquisition, often performed during a single breath-hold. This mismatch can cause misregistration between the PET and CT images, particularly near the diaphragm, leading to the appearance of lesions in incorrect locations.
Q5: What is the recommended method for correcting respiratory motion artifacts?
A5: Respiratory gating is the most common and effective technique. This involves monitoring the patient's breathing cycle and acquiring PET data in different "bins" corresponding to specific respiratory phases. These gated images can then be reconstructed to reduce motion blurring and improve the accuracy of lesion localization and quantification.
Q6: I have a large patient, and parts of their body were outside the CT field of view (FOV). How does this affect the PET images?
A6: This is known as a truncation artifact. When a portion of the patient's body is outside the CT FOV, the attenuation map for that area is incomplete. This results in an underestimation of tracer activity in the truncated regions of the PET image.
Q7: How can truncation artifacts be corrected?
A7: Several methods can address truncation artifacts:
-
Patient Positioning: Ensure the patient is centered in the scanner and, when possible, position the arms above the head to keep them out of the primary imaging field.
-
Truncation Correction Algorithms: Many modern scanners have algorithms that can estimate the missing anatomy and correct the attenuation map.
-
Extended FOV Reconstruction: Some systems offer extended FOV reconstruction techniques that can help mitigate these artifacts.
Q8: Does the use of CT contrast media affect DOTA-TATE PET/CT scans?
A8: Yes, high concentrations of iodinated contrast media can increase the density of tissues on the CT scan, leading to an overestimation of attenuation and potentially falsely elevated SUV values in the PET images. While some studies suggest this effect is moderate, it's a factor to consider, especially in quantitative studies. For quantitative accuracy, a non-contrast CT for attenuation correction is often preferred.
Quantitative Data on Artifact Impact and Correction
The following tables summarize the quantitative effects of common attenuation correction artifacts and the efficacy of corresponding correction techniques on Standardized Uptake Values (SUV).
| Artifact Type | Uncorrected Impact on SUV | Correction Method | Corrected Impact on SUV |
| Metal Artifacts | Significant over- and under-estimation adjacent to implant | Metal Artifact Reduction (MAR) Algorithms | Significant reduction in artifactual uptake, leading to more accurate quantification |
| Respiratory Motion | Blurring and misregistration leading to inaccurate SUV | Respiratory Gating | Increased measured lesion uptake (average increase of 70% in some studies) |
| Truncation Artifacts | Underestimation of tracer activity in truncated regions | Truncation Correction Algorithm | Consistent increase in maximum SUV after correction |
| CT Contrast Media | Mean SUV increase of 3.3% (maximum of 11.5%) in one study | Clipping Method (setting high attenuation values to that of water) | Reduced mean SUV difference to 1.5% (maximum of 8.5%) |
Experimental Protocols
Protocol 1: Respiratory Gating for Motion Artifact Correction
This protocol outlines the general steps for performing a respiratory-gated ⁶⁸Ga-DOTA-TATE PET/CT scan to minimize motion artifacts.
-
Patient Preparation: Follow the standard institutional protocol for ⁶⁸Ga-DOTA-TATE administration and uptake period.
-
Positioning:
-
Position the patient on the scanner bed.
-
Place the respiratory tracking system (e.g., a pressure-sensitive belt or an infrared camera with a marker block) on the patient's abdomen to monitor the breathing cycle.
-
-
Acquire 4D CT Scan: Perform a low-dose 4D helical CT scan for attenuation correction and anatomical localization across the respiratory cycle.
-
Acquire 4D PET Scan:
-
Perform the PET scan in list mode, synchronized with the respiratory signal.
-
The list-mode data is retrospectively sorted into multiple respiratory gates (bins) based on the breathing signal.
-
-
Image Reconstruction:
-
Reconstruct a separate PET image for each respiratory gate.
-
These gated images can be reviewed individually or used to create a motion-corrected image.
-
Protocol 2: Metal Artifact Reduction (MAR)
This protocol describes the general workflow for applying MAR algorithms to correct for artifacts from metallic implants.
-
Acquire PET/CT Data: Perform the ⁶⁸Ga-DOTA-TATE PET/CT scan as per the standard protocol.
-
Initial CT Reconstruction: The CT data is initially reconstructed.
-
Apply MAR Algorithm:
-
The MAR software is applied to the raw CT data or the reconstructed CT images.
-
The algorithm identifies the location of the metallic implant and corrects the artifact-corrupted data, often through an iterative process or by interpolating the data in the affected regions.
-
-
Generate Corrected Attenuation Map: The corrected CT image is used to generate a more accurate attenuation map for the PET data.
-
Reconstruct PET Data: The PET data is reconstructed using the corrected attenuation map.
-
Review and Compare: Always compare the MAR-corrected PET images with the uncorrected and non-attenuation-corrected images to validate the findings.
Visualizations
Caption: Workflow for identifying and correcting common attenuation correction artifacts.
Caption: Experimental workflow for respiratory-gated PET/CT imaging.
Caption: Logical relationship between metal artifact reduction and PET image quality.
References
Technical Support Center: Renal Protection in DOTA-NOC PRRT
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on renal protection strategies during peptide receptor radionuclide therapy (PRRT) using DOTA-NOC and similar radiolabeled somatostatin analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of renal toxicity during this compound based PRRT?
A1: The primary mechanism of renal toxicity is the reabsorption of radiolabeled peptides, such as 177Lu-DOTA-NOC or 90Y-DOTA-NOC, in the proximal tubules of the kidneys.[1][2][3][4] These peptides are filtered by the glomerulus and then taken up by the megalin-cubilin receptor system in the proximal tubule cells.[3] This leads to the retention of radionuclides in the renal interstitium, resulting in a high radiation dose to the kidneys, which can cause radiation nephropathy.
Q2: What is the most common strategy to protect the kidneys during PRRT?
A2: The most common and standard-of-care strategy is the co-infusion of a solution containing basic amino acids, specifically L-lysine and L-arginine. These amino acids competitively inhibit the tubular reabsorption of the radiolabeled peptides, thereby reducing the radiation dose to the kidneys.
Q3: What are the potential side effects of the amino acid infusion?
A3: The most common side effects of the amino acid infusion are nausea and vomiting. Hyperkalemia is a potential, more severe side effect that requires monitoring. Extravasation of the high-concentration amino acid solution can cause cutaneous lesions and tissue damage.
Q4: Are there alternative renal protection strategies being investigated?
A4: Yes, several alternative and experimental strategies are being explored. These include:
-
Prolonged amino acid infusion: Some studies have investigated extending the infusion duration from the standard 4 hours to 24 hours, with some evidence suggesting it may offer improved kidney protection.
-
Gelofusine: A gelatin-based plasma expander that has been shown to reduce renal uptake of radiotracers, though it carries a risk of allergic reactions.
-
Amifostine: A radioprotective agent that may mitigate the effects of radiation on the kidneys.
-
Blockers of the renin-angiotensin-aldosterone system (RAAS): These may help in mitigating radiation-induced renal damage.
-
Para-aminohippurate (PAH): A compound that has shown promise as a safe and effective alternative to amino acid infusions for reducing renal uptake of the radiopharmaceutical.
Q5: What are the key risk factors for developing renal toxicity after PRRT?
A5: Several risk factors have been identified that may increase the likelihood of developing renal toxicity following PRRT. These include:
-
Pre-existing renal impairment.
-
Hypertension.
-
Diabetes mellitus.
-
Older age (≥60 years).
-
Previous chemotherapy.
-
The type of radionuclide used, with 90Y-based therapies generally associated with a higher risk of nephrotoxicity compared to 177Lu-based therapies.
Troubleshooting Guides
Issue: Patient experiences severe nausea and vomiting during amino acid infusion.
| Possible Cause | Troubleshooting Step |
| Rate of infusion | Reduce the infusion rate of the amino acid solution. |
| Individual sensitivity | Administer antiemetic pre-medication (e.g., ondansetron, dexamethasone) 30 minutes prior to starting the amino acid infusion. |
| Solution formulation | Ensure the amino acid solution is at the correct concentration and osmolarity. |
Issue: Elevated serum creatinine levels post-PRRT.
| Possible Cause | Troubleshooting Step |
| Inadequate renal protection | Review the amino acid infusion protocol for adherence. Consider extended infusion protocols in high-risk patients for subsequent cycles. |
| Pre-existing renal compromise | Conduct a thorough baseline renal function assessment. Consider dose adjustments of the radiopharmaceutical for patients with impaired renal function. |
| Concomitant nephrotoxic medications | Review and, if possible, discontinue or substitute any concurrent nephrotoxic drugs. |
| Dehydration | Ensure adequate hydration of the patient before, during, and after the PRRT session. |
Data Presentation
Table 1: Comparison of Renal Function Changes with Different Radionuclides
| Radionuclide | Mean Annual GFR/CLR Decline | Reference |
| 90Y-DOTATOC | 7.3% | |
| 177Lu-DOTATATE | 3.8% | |
| 90Y-DOTATATE | 6.8 mL/min | |
| 90Y/177Lu-DOTATATE (Tandem) | 3.0 mL/min |
Table 2: Impact of Amino Acid Infusion Protocols on Renal Function
| Amino Acid Protocol | Outcome | Reference |
| 4-hour infusion | Standard of care, provides significant renal protection. | |
| 24-hour infusion | Tended to reduce mean Cr-GFR loss at 12 months post-therapy compared to the 4-hour protocol, though not statistically significant in one study. |
Experimental Protocols
Protocol 1: Standard Amino Acid Infusion for Renal Protection
-
Solution Preparation: Prepare a sterile solution containing 25 g of L-lysine hydrochloride and 25 g of L-arginine hydrochloride in 1 to 2 liters of normal saline. The final osmolarity should be monitored.
-
Pre-medication: Administer antiemetics (e.g., 8 mg ondansetron IV) 30 minutes prior to the start of the amino acid infusion to minimize nausea and vomiting.
-
Infusion Initiation: Begin the intravenous infusion of the amino acid solution 30 to 60 minutes before the administration of the radiopharmaceutical.
-
Infusion Rate: The standard infusion duration is 4 hours. The infusion rate should be adjusted accordingly (e.g., 250-500 mL/hour).
-
Radiopharmaceutical Administration: Administer the this compound based radiopharmaceutical as a slow intravenous infusion over 20-30 minutes, starting 30-60 minutes after the commencement of the amino acid infusion.
-
Post-infusion: Continue the amino acid infusion for the remainder of the 4-hour duration.
-
Monitoring: Monitor the patient for signs of nausea, vomiting, and other adverse reactions throughout the infusion period.
Protocol 2: Assessment of Renal Function
-
Baseline Assessment: Prior to the first PRRT cycle, perform a comprehensive assessment of renal function. This should include:
-
Serum creatinine and blood urea nitrogen (BUN) levels.
-
Calculation of estimated Glomerular Filtration Rate (eGFR) using a validated formula (e.g., CKD-EPI).
-
For patients with known renal impairment or multiple risk factors, consider more precise measurements such as 51Cr-EDTA or 99mTc-DTPA clearance.
-
-
Monitoring During Treatment: Monitor serum creatinine and eGFR before each subsequent PRRT cycle.
-
Post-Treatment Follow-up: Conduct regular follow-up assessments of renal function at 3, 6, and 12 months after completion of the full PRRT course, and then annually. Long-term follow-up is crucial as radiation-induced nephropathy can have a delayed onset.
Mandatory Visualizations
Caption: Mechanism of radiolabeled peptide uptake and retention in the kidney.
Caption: Experimental workflow for renal protection during PRRT.
References
- 1. Renal protection during 177lutetium DOTATATE molecular radiotherapy in children: a proposal for safe amino acid infusional volume during peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Kidney protection during peptide receptor radionuclide therapy with somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison of ⁶⁸Ga-DOTA-NOC and ⁶⁸Ga-DOTA-TATE in Neuroendocrine Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent radiopharmaceuticals, ⁶⁸Ga-DOTA-NOC and ⁶⁸Ga-DOTA-TATE, for the diagnosis and management of neuroendocrine tumors (NETs) in patients. The information presented is based on experimental data from head-to-head clinical studies, focusing on performance, diagnostic accuracy, and clinical impact.
Executive Summary
⁶⁸Ga-DOTA-NOC and ⁶⁸Ga-DOTA-TATE are both Gallium-68 labeled somatostatin analogues used for positron emission tomography/computed tomography (PET/CT) imaging of NETs. Their efficacy stems from their ability to bind to somatostatin receptors (SSTRs) which are overexpressed on the surface of most NET cells. The primary difference between the two lies in their SSTR subtype binding profiles. ⁶⁸Ga-DOTA-TATE is highly selective for SSTR subtype 2 (sst2), whereas ⁶⁸Ga-DOTA-NOC exhibits a broader binding profile with high affinity for sst2, sst3, and sst5.[1][2][3][4] This distinction in receptor affinity can influence their diagnostic performance in different clinical scenarios.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies of ⁶⁸Ga-DOTA-NOC and ⁶⁸Ga-DOTA-TATE in NET patients.
Table 1: Lesion-Based Sensitivity
| Study | Radiotracer | Total Lesions Detected | Lesion-Based Sensitivity | P-value |
| Wild et al. | ⁶⁸Ga-DOTA-NOC | 232/248 | 93.5% | P = 0.005[1] |
| ⁶⁸Ga-DOTA-TATE | 212/248 | 85.5% | ||
| Kabasakal et al. | ⁶⁸Ga-DOTA-NOC | 116/130 | 89% | Not Reported |
| ⁶⁸Ga-DOTA-TATE | Not specified, but comparable diagnostic accuracy reported | Not specified, but comparable diagnostic accuracy reported |
Table 2: Maximum Standardized Uptake Value (SUVmax) in Lesions
| Study | Radiotracer | Median SUVmax (Lesions) | Key Findings |
| Wild et al. | ⁶⁸Ga-DOTA-NOC | Generally lower than ⁶⁸Ga-DOTA-TATE, but higher in some patients. | Higher SUVmax in G1 tumors compared to G3 for both tracers. |
| ⁶⁸Ga-DOTA-TATE | Generally higher than ⁶⁸Ga-DOTA-NOC. | ||
| Kabasakal et al. | ⁶⁸Ga-DOTA-NOC | Lower than ⁶⁸Ga-DOTA-TATE. | SUVmax values of lesions were significantly higher on ⁶⁸Ga-DOTA-TATE images. |
| ⁶⁸Ga-DOTA-TATE | Higher than ⁶⁸Ga-DOTA-NOC. |
Experimental Protocols
The methodologies employed in the key comparative studies form the basis for the following generalized experimental protocol.
Patient Population
Patients included in these studies typically had a histologically confirmed diagnosis of well-differentiated gastroenteropancreatic (GEP) NETs. Both studies employed a prospective, intra-patient comparison design, where each patient underwent PET/CT scans with both ⁶⁸Ga-DOTA-NOC and ⁶⁸Ga-DOTA-TATE.
Radiopharmaceutical Preparation
The labeling of DOTA-NOC and DOTA-TATE with ⁶⁸Ga was standardized using a fully automated synthesis device. A typical protocol for the production of ⁶⁸Ga-DOTA-peptides involves the following steps:
-
Elution of ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.
-
Synthesis and purification of the ⁶⁸Ga-DOTA-peptide using a labeling module.
-
Quality control to ensure radiochemical purity and stability.
Imaging Protocol
A standardized PET/CT imaging protocol is crucial for accurate and reproducible results. The European Association of Nuclear Medicine (EANM) has published guidelines for SSTR PET/CT imaging. A general protocol includes:
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan. Hydration with water is encouraged.
-
Radiotracer Administration: A standard activity of ⁶⁸Ga-DOTA-NOC or ⁶⁸Ga-DOTA-TATE is administered intravenously.
-
Uptake Time: The optimal time from injection to imaging is generally between 45 and 90 minutes.
-
PET/CT Acquisition: Whole-body PET scans are acquired from the skull base to the mid-thigh. A low-dose CT scan is performed for attenuation correction and anatomical localization.
Image Analysis
PET/CT images are evaluated both qualitatively (visually) and quantitatively.
-
Visual Analysis: Images are reviewed by experienced nuclear medicine physicians to identify areas of abnormal radiotracer uptake.
-
Quantitative Analysis: The intensity of radiotracer uptake in lesions and normal organs is measured using the maximum Standardized Uptake Value (SUVmax).
Mandatory Visualization
Signaling Pathway
The binding of somatostatin analogues like this compound and DOTA-TATE to SSTRs on neuroendocrine tumor cells initiates a signaling cascade that can inhibit hormone secretion and cell proliferation.
Caption: Somatostatin receptor signaling pathway in NETs.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative PET/CT study in NET patients.
References
- 1. Comparison of 68Ga-DOTANOC and 68Ga-DOTATATE PET/CT within patients with gastroenteropancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Comparison of 68Ga-DOTANOC and 68Ga-DOTATATE PET/CT Within Patients with Gastroenteropancreatic Neuroendocrine Tumors | Semantic Scholar [semanticscholar.org]
- 4. Comparison of 68Ga-DOTANOC and 68Ga-DOTATATE PET/CT within patients with gastroenteropancreatic neuroendocrine tumors [boris-portal.unibe.ch]
Comparative binding affinity of Dota-noc vs DOTATOC for SSTRs
An Objective Comparison of Dota-noc and DOTATOC Binding Affinity for Somatostatin Receptors
For researchers and professionals in drug development, the selection of appropriate radiolabeled somatostatin analogs is critical for the accurate imaging and effective therapy of neuroendocrine tumors. This guide provides a detailed comparison of the binding affinities of two commonly used DOTA-conjugated peptides, this compound and DOTATOC, for the five subtypes of somatostatin receptors (SSTRs). The information presented is based on experimental data from in vitro binding studies.
Comparative Binding Affinity: this compound vs. DOTATOC
The primary difference between this compound and DOTATOC lies in their affinity profiles for the various SSTR subtypes. While both compounds exhibit a high affinity for SSTR2, this compound is recognized for its broader binding profile, also targeting SSTR3 and SSTR5 with high affinity.[1][2][3][4] DOTATOC, in contrast, primarily targets SSTR2 with some affinity for SSTR5.[1]
The binding affinities are typically determined through competitive radioligand binding assays and are expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher affinity. The following table summarizes the reported binding affinities.
| Compound | SSTR1 Affinity (IC50/Ki, nM) | SSTR2 Affinity (IC50/Ki, nM) | SSTR3 Affinity (IC50/Ki, nM) | SSTR4 Affinity (IC50/Ki, nM) | SSTR5 Affinity (IC50/Ki, nM) |
| In(III)-DOTA-NOC | >1000 | 2.9 ± 0.1 | 8 ± 2 | >1000 | 11.2 ± 3.5 |
| Y(III)-DOTA-NOC | >1000 | 3.3 ± 0.2 | 26 ± 1.9 | >1000 | 10.4 ± 1.6 |
| Ga-DOTATOC | - | 0.9 ± 0.1 | - | - | Some Affinity |
| [Ga]DOTA-TOC | - | 2.5 ± 0.5 | - | - | - |
Note: Direct comparative studies providing IC50/Ki values for both compounds against all five SSTR subtypes under identical experimental conditions are limited. The data presented is compiled from multiple sources. The affinity of DOTATOC for SSTR3 and SSTR4 is generally reported as low or not significant.
Experimental Protocols
The determination of binding affinities for this compound and DOTATOC is typically performed using a competitive radioligand binding assay. This method measures the ability of the unlabeled peptide (the "competitor," e.g., this compound or DOTATOC) to displace a radiolabeled ligand that has a known affinity for the SSTR subtypes.
Key Steps in a Competitive Radioligand Binding Assay:
-
Receptor Preparation: Membranes are prepared from cells or tissues that are known to express the somatostatin receptor subtypes. This is often achieved through homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is then quantified.
-
Incubation: The receptor-containing membranes are incubated in a buffer solution with a fixed concentration of a radioligand (e.g., [125I]-labeled somatostatin-28) and varying concentrations of the unlabeled competitor compound (this compound or DOTATOC). The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of the competitor. This generates a sigmoidal competition curve from which the IC50 value can be determined. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Caption: Workflow of a competitive radioligand binding assay.
Somatostatin Receptor Signaling Pathway
Somatostatin receptors are G protein-coupled receptors (GPCRs). Upon binding of an agonist like this compound or DOTATOC, the receptor activates an intracellular signaling cascade. The primary pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream cellular processes, including hormone secretion and cell proliferation. SSTRs can also modulate other signaling pathways, such as those involving ion channels and mitogen-activated protein kinase (MAPK).
Caption: SSTR activation leads to inhibition of cAMP production.
References
DOTA-NOC's Broader Receptor Profile: A Comparative Guide to its Clinical Significance
In the landscape of diagnostic imaging and therapy for neuroendocrine tumors (NETs), the choice of radiolabeled somatostatin analog (SSA) plays a pivotal role in patient outcomes. Among the commonly used DOTA-conjugated peptides, DOTA-NOC ([DOTA,1-Nal³]-octreotide) distinguishes itself with a broader receptor binding profile compared to its counterparts, DOTA-TATE ([DOTA,Tyr³]-octreotate) and DOTA-TOC ([DOTA,Tyr³]-octreotide). This guide provides a comprehensive comparison of these SSAs, highlighting the clinical significance of this compound's unique receptor affinity, supported by experimental data and detailed methodologies.
Comparative Receptor Binding Affinities
The differential binding affinities of this compound, DOTA-TATE, and DOTA-TOC for the five somatostatin receptor subtypes (SSTR1-5) are central to their clinical utility. This compound exhibits high affinity for SSTR2, SSTR3, and SSTR5, whereas DOTA-TATE is highly selective for SSTR2, and DOTA-TOC primarily binds to SSTR2 with some affinity for SSTR5.[1][2][3] This broader receptor profile of this compound may be advantageous for imaging, as neuroendocrine tumors can express various SSTR subtypes.[2]
| Radioligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| In(III)-DOTA-NOC | >1000 | 2.9 ± 0.1 | 8 ± 2 | >1000 | 11.2 ± 3.5 |
| Y(III)-DOTA-NOC | >1000 | 3.3 ± 0.2 | 26 ± 1.9 | >1000 | 10.4 ± 1.6 |
| Ga(III)-DOTA-TATE | >1000 | 0.2 ± 0.1 | >1000 | >1000 | >1000 |
| In(III)-DOTA-TOC | >1000 | >10 | >100 | >1000 | >10 |
IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled reference ligand. Lower values indicate higher binding affinity. Data compiled from multiple sources.[4]
Figure 1. Receptor binding profiles of this compound, DOTA-TATE, and DOTA-TOC.
Clinical Significance of Broader Receptor Profile
The ability of this compound to target a wider range of SSTR subtypes has significant clinical implications for the diagnosis and management of NETs.
-
Enhanced Lesion Detection: Several studies have indicated that ⁶⁸Ga-DOTA-NOC PET/CT can detect more tumor lesions compared to ⁶⁸Ga-DOTA-TATE, particularly in the liver. This improved sensitivity is attributed to its binding to SSTR3 and SSTR5, which may be expressed in tumors with lower SSTR2 expression. In a prospective study, ⁶⁸Ga-DOTA-NOC demonstrated a lesion-based sensitivity of 93.5% compared to 85.5% for ⁶⁸Ga-DOTA-TATE in patients with gastroenteropancreatic NETs.
-
Impact on Patient Management: The detection of additional lesions can lead to a change in patient management in a significant number of cases. For instance, the identification of previously unknown metastases may alter the therapeutic approach from localized treatment to systemic therapy. One study reported that ⁶⁸Ga-DOTA-NOC PET/CT findings led to a change in treatment in 17% of patients.
-
Potential for a Wider Range of Tumors: The broader binding profile of this compound suggests its potential utility in a wider spectrum of tumors that may express different SSTR subtypes.
It is important to note that while some studies show superior lesion detection with this compound, other comparative studies have found comparable diagnostic accuracy between ⁶⁸Ga-DOTA-TATE and ⁶⁸Ga-DOTA-NOC, with ⁶⁸Ga-DOTA-TATE sometimes exhibiting higher lesion uptake (SUVmax). The choice of tracer may, therefore, depend on the specific clinical scenario and tumor characteristics.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of binding affinities (IC50 values) for these SSAs is typically performed using a competitive radioligand binding assay. The following is a detailed methodology for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of unlabeled SSAs (this compound, DOTA-TATE, DOTA-TOC) by measuring their ability to compete with a radiolabeled ligand for binding to specific human somatostatin receptor subtypes (hSSTRs) expressed in cultured cells.
Materials:
-
Cell lines stably expressing a single subtype of hSSTR (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SST-14 or ¹⁷⁷Lu-DOTA-TATE)
-
Unlabeled ("cold") competitor peptides: this compound, DOTA-TATE, DOTA-TOC, and a reference peptide (e.g., octreotide)
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1% BSA, and a protease inhibitor cocktail)
-
Washing buffer (e.g., ice-cold 50 mM HEPES, pH 7.4)
-
Scintillation cocktail and scintillation counter or gamma counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Cell Membrane Preparation:
-
Culture the hSSTR-expressing cells to confluency.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor peptides (e.g., from 10⁻¹² M to 10⁻⁶ M) to designated wells.
-
Include wells for total binding (radioligand and membranes only, no competitor) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled reference peptide, e.g., 1 µM octreotide).
-
Add a fixed concentration of the radiolabeled ligand to all wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold washing buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and place them in vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the competitor peptide by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each competitor.
-
Figure 2. Experimental workflow for a competitive radioligand binding assay.
Somatostatin Receptor Signaling Pathways
Upon binding of an SSA like this compound, the somatostatin receptors, which are G-protein coupled receptors (GPCRs), trigger a cascade of intracellular signaling events. These pathways ultimately lead to the characteristic inhibitory effects of somatostatin, including inhibition of hormone secretion and cell proliferation.
The primary signaling pathways include:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: SSTR activation can lead to the regulation of calcium and potassium ion channels, affecting cellular excitability and secretion.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTRs can activate PTPs, such as SHP-1, which are involved in anti-proliferative and apoptotic signaling.
-
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: SSTRs can influence the MAPK pathway, including ERK, JNK, and p38 MAPK, which plays a role in cell proliferation, differentiation, and apoptosis.
Figure 3. Major signaling pathways activated by somatostatin receptors.
References
- 1. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 68Ga-DOTANOC and 68Ga-DOTATATE PET/CT within patients with gastroenteropancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a high-affinity ligand of somatostatin receptor subtypes 2, 3 and 5 for labelling with various radiometals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Ga-68 DOTA-NOC versus 18F-FDG PET in Poorly Differentiated Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gallium-68 (Ga-68) DOTA-NOC and Fluorine-18 (18F) Fluorodeoxyglucose (FDG) Positron Emission Tomography (PET) in the context of poorly differentiated neuroendocrine tumors (NETs). The information presented herein is supported by experimental data from peer-reviewed studies to aid in research and clinical decision-making.
Introduction
Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms with varying degrees of differentiation and metabolic activity. Imaging plays a crucial role in their diagnosis, staging, and management. While Ga-68 DOTA-peptides (like this compound, DOTATATE, and DOTATOC) PET/CT are the gold standard for well-differentiated NETs due to their high expression of somatostatin receptors (SSTRs), their utility in poorly differentiated NETs can be limited. Conversely, 18F-FDG PET/CT, which measures glucose metabolism, is often more informative in aggressive, poorly differentiated tumors. This guide explores the comparative performance of these two key imaging modalities in the challenging landscape of poorly differentiated NETs.
Mechanism of Tracer Uptake
The differential uptake of Ga-68 this compound and 18F-FDG is rooted in the distinct biology of neuroendocrine tumor cells. Well-differentiated NETs typically retain high expression of SSTRs, making them ideal targets for Ga-68 DOTA-peptides. As NETs become less differentiated and more aggressive, they often lose SSTR expression and exhibit increased glucose metabolism, a phenomenon known as the "flip-flop" pattern.
dot
Caption: Distinct tracer uptake pathways in NETs.
Quantitative Data Presentation
The diagnostic performance of Ga-68 DOTA-peptides and 18F-FDG PET in NETs is often inversely correlated with tumor grade. The following tables summarize key performance metrics from various studies.
Table 1: Sensitivity of Ga-68 DOTA-peptides and 18F-FDG PET/CT in NETs by Grade
| Study/Analysis | Tracer | G1 NETs Sensitivity | G2 NETs Sensitivity | G3 NETs/Poorly Differentiated NECs Sensitivity |
| Zhang et al. | 68Ga-DOTATATE | 78.8% | 83.3% | 37.5% |
| 18F-FDG | 52.0% | 72.2% | 100.0%[1] | |
| Meta-analysis | 68Ga-SSTR PET/CT | 92.3% | 90.2% | 57.8%[2] |
| 18F-FDG PET/CT | 37.8% | 55.4% | 71.2%[2] | |
| Kayani et al. | 68Ga-DOTATATE | 82% (overall) | - | - |
| 18F-FDG | 66% (overall) | - | - | |
| Combined | 92% (overall)[3][4] | - | - | |
| Pancreatic NET Study | 68Ga-DOTATATE | 95% | 87.5% | 37.5% |
| 18F-FDG | 50% | 100% | 100% |
Table 2: Correlation of SUVmax with Ki-67 Index
| Tracer | Correlation with Ki-67 | Study Finding |
| 68Ga-DOTATATE | Negative | R = -0.415; P ≤ 0.001 |
| 18F-FDG | Positive | R = 0.683; P ≤ 0.001 |
Table 3: Diagnostic Performance in Rectal NETs
| Tracer | Sensitivity (Primary Tumor) | Sensitivity (LN Metastasis) | Specificity (LN Metastasis) |
| 68Ga-DOTANOC | 89.58% | 77.78% | 91.67% |
| 18F-FDG | 77.08% | 38.89% | 100% |
Experimental Protocols
The following provides a generalized experimental workflow for a comparative study of Ga-68 this compound and 18F-FDG PET/CT in patients with poorly differentiated NETs, based on methodologies reported in the literature.
Patient Selection:
-
Patients with histologically confirmed poorly differentiated neuroendocrine neoplasms.
-
Confirmation of tumor grade based on mitotic count and Ki-67 index according to WHO classification.
-
Exclusion criteria may include pregnancy, breastfeeding, severe renal impairment, and contraindications to CT contrast agents.
Radiotracer Administration and Imaging:
-
18F-FDG PET/CT:
-
Patients fast for at least 6 hours.
-
Blood glucose levels are checked to be within an acceptable range (e.g., < 200 mg/dL).
-
18F-FDG is administered intravenously at a dose of approximately 0.5 ± 0.01 MBq/kg.
-
Patients rest in a quiet room for an uptake period of 60 minutes.
-
A whole-body PET/CT scan is acquired from the skull base to the mid-thigh.
-
-
68Ga-DOTA-NOC PET/CT:
-
The 68Ga-DOTA-NOC scan is typically performed on a separate day to avoid interference from the 18F-FDG tracer.
-
No specific patient preparation such as fasting is generally required.
-
68Ga-DOTA-NOC is administered intravenously.
-
An uptake period of 60-90 minutes is allowed.
-
A whole-body PET/CT scan is acquired.
-
Image Analysis:
-
PET/CT images are reviewed by experienced nuclear medicine physicians.
-
Tumor lesions are identified and semi-quantitative analysis is performed by measuring the maximum Standardized Uptake Value (SUVmax).
-
The findings from both scans are compared on a lesion-by-lesion and patient basis.
-
Results are correlated with histopathology and clinical follow-up.
References
- 1. Clinical and Prognostic Value of PET/CT Imaging with Combination of 68Ga-DOTATATE and 18F-FDG in Gastroenteropancreatic Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The value of 68Ga-DOTATATE PET/CT in diagnosis and management of neuroendocrine tumors compared to current FDA approved imaging modalities: a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional imaging of neuroendocrine tumors with combined PET/CT using 68Ga-DOTATATE (DOTA-DPhe1,Tyr3-octreotate) and 18F-FDG - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Neuroendocrine Tumor Imaging: DOTA-NOC PET/CT versus In-111 Octreoscan
A comprehensive comparison of two key radiopharmaceuticals for the diagnosis and management of neuroendocrine tumors (NETs), providing researchers, scientists, and drug development professionals with a detailed analysis of their diagnostic accuracy, experimental protocols, and underlying mechanisms.
In the realm of molecular imaging for neuroendocrine tumors, the choice of radiopharmaceutical is paramount to accurate diagnosis, staging, and treatment planning. For years, Indium-111 (In-111) Octreoscan has been a stalwart, but the advent of Gallium-68 (Ga-68) labeled somatostatin analogues, such as DOTA-NOC, has revolutionized the field. This guide provides an in-depth comparison of the diagnostic accuracy of Ga-68 this compound PET/CT and In-111 Octreoscan, supported by quantitative data and detailed experimental methodologies.
Superior Diagnostic Performance of this compound PET/CT
Numerous studies have consistently demonstrated the superiority of Ga-68 DOTA-peptides (including this compound, DOTATATE, and DOTATOC) over In-111 Octreoscan.[1][2][3] Ga-68 DOTA-peptide PET/CT offers higher sensitivity and specificity in detecting primary neuroendocrine tumors and their metastases.[4][5] This improved performance is attributed to the inherent advantages of PET technology, including higher spatial resolution and better image quality, as well as the favorable pharmacokinetic properties of the Ga-68 labeled tracers.
A systematic review and meta-analysis of studies comparing 68Ga-DOTATATE PET/CT to 111In-octreotide found that 68Ga-DOTATATE was more sensitive. In direct head-to-head comparisons within the same patients, 68Ga-DOTA-peptides consistently detected more lesions than In-111 Octreoscan. For instance, one study reported that 68Ga-DOTATATE PET/CT revealed more lesions compared with 111In-octreotide scintigraphy, leading to changes in patient management in 12.2% of cases. Another study highlighted that 68Ga-DOTA-NOC PET/CT had an impact on the staging in four patients and on management in three patients when compared to In-111 Octreoscan.
The enhanced detection capability of this compound PET/CT extends to various anatomical regions, including the liver, bone, and lymph nodes. Furthermore, Ga-68 this compound PET/CT has been shown to be a highly sensitive and specific tool for the diagnosis and follow-up of patients with neuroendocrine tumors, significantly contributing to their clinical management.
Quantitative Data Summary
The following table summarizes the diagnostic accuracy of Ga-68 this compound PET/CT and In-111 Octreoscan from various studies.
| Radiopharmaceutical | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| Ga-68 this compound PET/CT | 87.1% | 97.7% | 98.7% | 79.6% | |
| Ga-68 this compound PET/CT | 78.3% (primary tumor) | 92.5% (primary tumor) | - | - | |
| Ga-68 this compound PET/CT | 97.4% (metastases) | 100% (metastases) | - | - | |
| Ga-68 DOTATATE PET/CT | 90.9% (pooled) | 90.6% (pooled) | - | - | |
| In-111 Octreotide Scan | 86% | 50% | - | - |
Experimental Protocols
Accurate and reproducible results in diagnostic imaging rely on standardized experimental protocols. Below are the detailed methodologies for both Ga-68 this compound PET/CT and In-111 Octreoscan.
Ga-68 this compound PET/CT Protocol
-
Patient Preparation:
-
Patients may be required to discontinue long-acting somatostatin analogs for 4-6 weeks and short-acting analogs for 24 hours prior to the scan to avoid receptor blockade.
-
Fasting for at least 4-6 hours is generally recommended.
-
Adequate hydration is encouraged.
-
-
Radiopharmaceutical Administration:
-
A sterile, pyrogen-free solution of Ga-68 this compound is administered intravenously.
-
The typical injected dose ranges from 100 to 200 MBq (2.7 to 5.4 mCi).
-
-
Imaging Acquisition:
-
Imaging is typically performed 45-60 minutes after injection.
-
A whole-body PET/CT scan is acquired from the skull base to the mid-thighs.
-
The CT component is used for attenuation correction and anatomical localization of PET findings.
-
In-111 Octreoscan Protocol
-
Patient Preparation:
-
Similar to the this compound protocol, discontinuation of somatostatin analog therapy is necessary. Patients should be off short-acting octreotide for 24 hours and long-acting octreotide for 4-6 weeks.
-
Bowel preparation with laxatives may be considered to reduce intestinal activity, which can interfere with image interpretation.
-
-
Radiopharmaceutical Administration:
-
In-111 pentetreotide (Octreoscan) is administered via intravenous injection.
-
The recommended dose for SPECT imaging is approximately 222 MBq (6.0 mCi).
-
-
Imaging Acquisition:
-
Planar whole-body and SPECT (Single Photon Emission Computed Tomography) images are typically acquired at 4, 24, and sometimes 48 hours post-injection.
-
SPECT/CT can be performed to improve lesion localization.
-
Imaging is performed using a gamma camera equipped with medium-energy collimators.
-
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
A generalized workflow for somatostatin receptor imaging.
Binding of radiolabeled somatostatin analogs to SSTR2.
Conclusion
The evidence overwhelmingly supports the use of Ga-68 this compound PET/CT over In-111 Octreoscan for the diagnostic imaging of neuroendocrine tumors. Its superior sensitivity, specificity, and lesion detection capabilities provide clinicians with more accurate information for staging, treatment planning, and monitoring of disease. While In-111 Octreoscan has historically played a crucial role, the improved image quality and faster imaging protocol of Ga-68 this compound PET/CT have established it as the new standard of care in somatostatin receptor imaging. For researchers and professionals in drug development, understanding the advantages and protocols of these imaging modalities is essential for advancing the diagnosis and treatment of neuroendocrine tumors.
References
- 1. 68Ga-DOTATATE Compared with 111In-DTPA-Octreotide and Conventional Imaging for Pulmonary and Gastroenteropancreatic Neuroendocrine Tumors: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Head-to-Head Comparison between Peptide-Based Radiopharmaceutical for PET and SPECT in the Evaluation of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 68Ga-DOTA-NOC PET/CT in evaluating neuroendocrine tumors: real-world experience from two large neuroendocrine tumor centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajronline.org [ajronline.org]
Validating DOTA-NOC Uptake: A Comparative Guide to Immunohistochemical Correlation
For researchers, scientists, and drug development professionals, establishing a clear correlation between in-vivo imaging data and ex-vivo tissue analysis is paramount. This guide provides a comprehensive comparison of DOTA-NOC uptake, as measured by Positron Emission Tomography (PET), with the gold-standard validation technique of Somatostatin Receptor 2 (SSTR2) immunohistochemistry (IHC). We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding and practical application of these methodologies.
This compound (DOTA-1-Nal³-Octreotide) is a somatostatin analog radiotracer used in PET imaging to visualize neuroendocrine tumors (NETs) and other tissues overexpressing somatostatin receptors. Its binding affinity extends to SSTR subtypes 2, 3, and 5, offering a broad diagnostic spectrum. However, the quantitative uptake values from PET scans, typically represented as the Maximum Standardized Uptake Value (SUVmax), require validation to ensure they accurately reflect the underlying receptor expression at the cellular level. Immunohistochemistry provides this crucial link by semi-quantitatively assessing the protein expression of SSTR2, the most predominantly expressed subtype in many NETs.
Quantitative Data Summary: this compound Uptake vs. SSTR2 Immunohistochemistry
The correlation between 68Ga-DOTA-NOC PET/CT uptake and SSTR2 IHC has been investigated in several studies. A positive correlation is consistently observed, indicating that higher SUVmax values on PET scans generally correspond to stronger SSTR2 staining in tissue samples.
| Parameter | This compound PET/CT | SSTR2 Immunohistochemistry | Correlation | Reference |
| Metric | Maximum Standardized Uptake Value (SUVmax) | Scoring Systems (e.g., HER2 score, H-score, IRS) | Positive and Significant | [1][2] |
| Typical SUVmax in NETs | 15.0 - 30.0 (highly variable) | High expression (Score 2+ or 3+) | Tumors with high SUVmax tend to have high IHC scores. | [1][3] |
| Low-Grade vs. High-Grade Tumors | Higher SUVmax in well-differentiated (low-grade) NETs | Stronger, more homogenous staining in low-grade NETs | A decrease in SUVmax can be seen with increasing tumor grade, which may correlate with reduced or heterogeneous SSTR2 expression. | [4] |
Comparison with Other Somatostatin Analogs
While this compound has a broad binding profile, other DOTA-conjugated peptides like DOTATATE and DOTATOC are more selective for SSTR2. Comparative studies have shown differences in lesion detection rates and uptake values, which can be crucial for clinical decision-making.
| Radiotracer | Primary SSTR Affinity | Key Characteristics | Reference |
| 68Ga-DOTA-NOC | SSTR2, SSTR3, SSTR5 | Broader receptor profile may detect tumors with varied SSTR expression. | |
| 68Ga-DOTATATE | SSTR2 | Generally shows higher tumor uptake (SUVmax) compared to this compound in SSTR2-dominant tumors. | |
| 68Ga-DOTATOC | SSTR2, SSTR5 | Considered effective for functional imaging with a high tumor-to-background ratio. |
A head-to-head comparison between 68Ga-DOTANOC and 68Ga-DOTATATE in patients with gastroenteropancreatic neuroendocrine tumors (GEP-NETs) revealed that 68Ga-DOTANOC detected significantly more lesions. This was attributed to its broader receptor binding profile and potentially lower normal liver uptake, leading to a higher tumor-to-background ratio in some cases.
Experimental Protocols
68Ga-DOTA-NOC PET/CT Imaging Protocol
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan.
-
Radiotracer Administration: A dose of 150-200 MBq of 68Ga-DOTA-NOC is administered intravenously.
-
Uptake Phase: Patients rest for approximately 60 minutes to allow for radiotracer distribution and uptake.
-
Imaging: A whole-body PET/CT scan is acquired, typically from the head to the mid-thigh.
-
Image Analysis: The SUVmax is calculated for regions of interest, including the tumor and normal organs.
SSTR2 Immunohistochemistry Protocol for Paraffin-Embedded Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Hydrate through graded alcohols: 100% (2 x 3 minutes), 95%, 70%, and 50% (3 minutes each).
-
Rinse with PBS (2 x 5 minutes).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30 minutes to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against SSTR2 (e.g., rabbit anti-SSTR2A) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.
-
-
Signal Amplification and Detection:
-
Wash with PBS.
-
Incubate with an avidin-biotin complex (ABC) reagent for 30 minutes.
-
Develop with a chromogen such as 3,3'-Diaminobenzidine (DAB) until the desired stain intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualizations
Caption: Experimental workflow for validating this compound uptake with SSTR2 immunohistochemistry.
Caption: Simplified signaling pathway upon this compound binding to somatostatin receptors.
References
- 1. Somatostatin receptor immunohistochemistry in neuroendocrine tumors: comparison between manual and automated evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ga-68 DOTANOC PET/CT imaging in detection of primary site in patients with metastatic neuroendocrine tumours of unknown origin and its impact on clinical decision making: experience from a tertiary care centre in India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Unraveling the Relationship: SUVmax on Somatostatin Receptor PET versus Ki-67 Index in Neuroendocrine Neoplasms
A Comparative Guide for Researchers and Drug Development Professionals
The proliferation marker Ki-67 is a cornerstone in the grading and prognostic evaluation of neuroendocrine neoplasms (NENs). Concurrently, Gallium-68 (⁶⁸Ga) labeled somatostatin analogues, such as DOTA-NOC, DOTATOC, and DOTATATE, used in Positron Emission Tomography (PET), have revolutionized the imaging and staging of these tumors by quantifying somatostatin receptor (SSTR) expression. A key metric from these scans, the maximum Standardized Uptake Value (SUVmax), is often investigated for its potential to non-invasively predict tumor biology. This guide provides a comparative analysis of the correlation between SUVmax on SSTR PET and the Ki-67 proliferation index, supported by experimental data from recent studies.
Quantitative Data Summary
Multiple studies have investigated the correlation between SSTR PET SUVmax and the Ki-67 index in neuroendocrine neoplasms. The general consensus points towards a negative or no significant correlation, particularly in well-differentiated tumors. This suggests that as tumor proliferation increases (higher Ki-67), the expression of somatostatin receptors, and thus the SUVmax on SSTR PET, tends to decrease. A summary of findings from key studies is presented below.
| Study Tracer | Patient/Lesion Cohort | Correlation Coefficient (r) | p-value | Key Findings |
| ⁶⁸Ga-DOTA-NOC | 41 Patients | -0.241 | Not explicitly stated for correlation, but significant differences in SUVmax between grades were found. | A statistically significant decrease in SUVmax was observed in high-grade tumors compared to low- and intermediate-grade tumors. |
| ⁶⁸Ga-DOTATATE | 83 Patients | -0.415 | ≤ 0.001 | A significant negative correlation was found between the Ki-67 index and ⁶⁸Ga-DOTATATE SUVmax.[1] |
| ⁶⁸Ga-DOTATOC | 54 Patients (63 Lesions) | -0.169 | 0.252 | No significant correlation was found between Ki-67 and SSTR-PET uptake.[2] |
| ⁶⁸Ga-DOTATOC | 54 Patients (63 Lesions) | -0.3 | 0.018 | An inverse correlation was demonstrated between the Ki-67 proliferation index and SUVmax.[3] |
| ⁶⁸Ga-DOTA-NOC | 47 Patients | Not explicitly stated | 0.842 | No correlation was found between SUVmax and the Ki-67 index.[4] |
Experimental Protocols
The methodologies employed in these studies, while broadly similar, have slight variations. Understanding these protocols is crucial for interpreting the comparative data.
Patient Selection
Studies typically involve retrospective analysis of patients with histopathologically confirmed neuroendocrine neoplasms who have undergone SSTR PET/CT imaging. For instance, one study included 41 patients with histologically diagnosed NENs who underwent ⁶⁸Ga-DOTA-NOC PET/CT examinations. Another study retrospectively reviewed 238 consecutive DOTATOC PET scans, with inclusion criteria requiring available pathology and imaging performed within a year of biopsy.
PET/CT Imaging
Patients are typically administered a ⁶⁸Ga-labeled somatostatin analogue intravenously. The imaging is performed after a specific uptake period, usually around 60 minutes. For quantitative analysis, the SUVmax is calculated for primary or metastatic tumor lesions. For example, in one study, ⁶⁸Ga-DOTA-NOC PET/CT examinations were performed, and the SUVmax and average SUV (SUVmean) of the "main tumor lesions" were calculated after background subtraction.
Ki-67 Index Assessment
The Ki-67 index, a measure of cellular proliferation, is determined through immunohistochemical staining of tumor tissue obtained via biopsy or surgical resection. The index is typically expressed as a percentage of Ki-67-positive tumor cells. Pathological classification into grades is often based on the Ki-67 levels. For example, a common classification scheme is: low grade (Ki-67 <2%), intermediate grade (Ki-67 3–20%), and high grade (Ki-67 >20%).
Statistical Analysis
The correlation between SUVmax and the Ki-67 index is commonly evaluated using Spearman's or Pearson's correlation coefficient. Statistical significance is generally set at a p-value of less than 0.05. Tests like the Kruskal-Wallis test may be used to compare SUV differences among different tumor grades.
Logical and Biological Relationship
The data suggest an inverse relationship between SSTR expression, as measured by this compound PET SUVmax, and tumor proliferation, indicated by the Ki-67 index. As neuroendocrine tumors become less differentiated and more aggressive (higher Ki-67), they tend to lose their SSTR expression, leading to lower radiotracer uptake.
Caption: Inverse correlation between Ki-67 and SUVmax.
Conclusion
The available evidence indicates that for well-differentiated neuroendocrine neoplasms, a higher SUVmax on ⁶⁸Ga-DOTA-NOC PET and other SSTR-targeted PET scans is generally not associated with a high proliferation rate. In fact, several studies point to a significant inverse correlation, where higher-grade, more proliferative tumors exhibit lower SSTR expression and consequently lower SUVmax values. This "flip-flop" phenomenon is critical for clinical management and the development of new therapeutic strategies. For tumors with a high Ki-67 index and low SSTR PET uptake, other imaging modalities, such as ¹⁸F-FDG PET/CT, may be more appropriate to assess disease extent and metabolic activity. Researchers and drug development professionals should consider that SUVmax on SSTR PET provides complementary, rather than directly correlative, information to the Ki-67 index, offering insights into tumor differentiation rather than just proliferation.
References
A Head-to-Head Battle for Tumor Targeting: Somatostatin Receptor Antagonists Versus Agonists
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of somatostatin receptor (SSTR) antagonists and agonists in oncology.
The targeting of somatostatin receptors (SSTRs), overexpressed in many neuroendocrine tumors (NETs), has been a cornerstone of diagnosis and therapy in oncology. For years, radiolabeled SSTR agonists, such as DOTATATE and DOTATOC, have been the standard of care. However, a paradigm shift is underway with the emergence of SSTR antagonists, which have demonstrated significant advantages in preclinical and clinical settings. This guide provides an objective comparison of SSTR antagonists and agonists, supported by experimental data, to inform future research and drug development in this exciting field.
At a Glance: Agonists vs. Antagonists
| Feature | SSTR Agonists (e.g., DOTATATE, DOTATOC) | SSTR Antagonists (e.g., JR11, LM3) |
| Mechanism of Action | Bind to SSTRs and are internalized by the cell. | Bind to a larger number of SSTRs on the cell surface with minimal internalization.[1] |
| Tumor Uptake | Generally lower than antagonists. | Often significantly higher, leading to better imaging contrast and potentially higher therapeutic doses.[2][3][4][5] |
| Lesion Detection | Standard for many years. | Superior in detecting liver metastases and smaller lesions. |
| Tumor-to-Background Ratio | Good, but can be limited by physiological uptake in organs like the spleen and adrenal glands. | Excellent, with significantly lower uptake in normal SSTR-expressing organs, leading to clearer images. |
| Internalization | High. This was initially thought to be crucial for therapeutic efficacy. | Low to negligible. |
| Binding Sites | Bind to a subset of available SSTRs. | Bind to a greater number of SSTRs, including inactive states. |
Quantitative Data Comparison
The following tables summarize key quantitative data from head-to-head comparative studies of SSTR agonists and antagonists.
Table 1: Receptor Binding Affinity (IC50/Ki, nM)
| Compound | SSTR2 Affinity (IC50/Ki, nM) | Reference |
| Agonists | ||
| natGa-DOTATOC | 0.9 ± 0.1 | |
| natGa-DOTATATE | 1.4 ± 0.3 | |
| 68Ga-DOTATATE | 0.2 | |
| DOTATOC | 13.1 | |
| Antagonists | ||
| natGa-NODAGA-JR11 | 25.9 ± 0.2 | |
| 68Ga-DOTA-JR11 | 29 | |
| DOTA-JR11 | 2.3 | |
| 111In-DOTA-BASS | 9.4 ± 0.4 |
Lower values indicate higher binding affinity.
Table 2: In Vivo Tumor Uptake (%ID/g or SUVmax)
| Radiotracer Pair | Tumor Model/Patient Cohort | Agonist Uptake | Antagonist Uptake | Fold Increase (Antagonist/Agonist) | Reference |
| 177Lu-DOTATATE vs. 177Lu-DOTA-JR11 | HEK-hsstr2 xenografts | 17.8 ± 4.4 %ID/g (4h) | 23.9 ± 4.5 %ID/g (4h) | 1.34 | |
| 68Ga-DOTATOC vs. 68Ga-NODAGA-JR11 | ZR-75-1 breast cancer xenografts | 18.4 ± 2.9 %ID/g (1h) | 12.2 ± 0.8 %ID/g (1h) | 0.66 | |
| 68Ga-DOTATATE vs. 68Ga-DOTA-JR11 | Metastatic NET patients (culprit tumors) | SUVmax: 17.8 ± 12.5 | SUVmax: 6.8 ± 6.2 | 0.38 | |
| 177Lu-DOTATOC vs. 177Lu-DOTA-JR11 | Orthotopic NET xenograft | - | 4-fold higher median uptake | 4.0 |
Table 3: Tumor-to-Background Ratios
| Radiotracer Pair | Tissue | Agonist Ratio | Antagonist Ratio | Fold Increase (Antagonist/Agonist) | Reference |
| 68Ga-DOTATATE vs. 68Ga-DOTA-JR11 | Liver Lesions | 3.4 ± 2.0 | 7.7 ± 5.4 | 2.26 | |
| 68Ga-DOTATOC vs. 68Ga-NODAGA-JR11 | Tumor-to-Blood | 41.1 ± 5.7 | 15.6 ± 2.2 | 0.38 | |
| 68Ga-DOTATOC vs. 68Ga-NODAGA-JR11 | Tumor-to-Muscle | 171.5 ± 55.3 | 45.2 ± 11.6 | 0.26 | |
| 177Lu-DOTATATE vs. 177Lu-DOTA-JR11 | Tumor-to-Kidney | 3.8 | 5.4 | 1.42 |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the mechanism of action between SSTR agonists and antagonists underpins their distinct tumor-targeting properties.
SSTR agonists bind to the receptor and trigger a cascade of intracellular events, including receptor internalization. This process leads to the accumulation of the radiolabeled compound inside the tumor cell. In contrast, SSTR antagonists bind to the receptor but do not activate it or cause significant internalization. Their superior tumor targeting is attributed to their ability to bind to a larger number of receptor sites on the cell surface, including both high- and low-affinity states, and their prolonged retention on the cell membrane.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of SSTR agonists and antagonists.
Receptor Binding Assay (Competitive)
This assay determines the binding affinity (IC50 or Ki) of a non-radiolabeled agonist or antagonist by measuring its ability to compete with a radiolabeled ligand for binding to SSTRs on cell membranes.
Materials:
-
SSTR-expressing cells (e.g., AR42J, HEK293-SSTR2 transfected)
-
Radiolabeled SSTR ligand (e.g., 125I-Tyr3-octreotide)
-
Unlabeled test compounds (agonists and antagonists)
-
Binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize SSTR-expressing cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C.
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled somatostatin).
-
Separation: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot the percentage of specific binding against the log of the competitor concentration to generate a sigmoidal curve and determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
In Vivo Tumor Uptake and Biodistribution Studies
These studies evaluate the tumor-targeting efficacy and off-target accumulation of radiolabeled compounds in animal models.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
SSTR-expressing tumor cells
-
Radiolabeled agonists and antagonists
-
Small animal PET/SPECT/CT scanner
-
Gamma counter
Procedure:
-
Tumor Model: Inoculate mice with SSTR-expressing tumor cells, typically subcutaneously. Allow tumors to grow to a suitable size.
-
Radiolabeling: Prepare the radiolabeled agonists and antagonists according to established protocols, ensuring high radiochemical purity and specific activity.
-
Injection: Administer a known amount of the radiolabeled compound to the tumor-bearing mice, usually via intravenous injection.
-
Imaging: At predetermined time points post-injection, perform imaging using a small animal PET/SPECT/CT scanner to visualize the biodistribution of the radiotracer.
-
Ex Vivo Biodistribution: At the final time point, euthanize the animals and dissect the tumor and major organs.
-
Quantification: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for the tumor and each organ. This allows for the determination of tumor uptake and tumor-to-organ ratios.
Conclusion and Future Directions
The evidence strongly suggests that SSTR antagonists are superior to agonists for the imaging of SSTR-positive tumors, offering higher tumor uptake and improved tumor-to-background ratios, which translates to better lesion detection. While the long-held belief that receptor internalization is paramount for therapeutic efficacy is being challenged, early clinical data for antagonist-based peptide receptor radionuclide therapy (PRRT) is highly promising, showing higher tumor doses compared to agonist-based PRRT.
However, some studies have indicated that agonists may be superior in detecting bone metastases, and the choice of agonist versus antagonist may depend on the specific clinical indication and tumor characteristics. Further head-to-head clinical trials are warranted to fully elucidate the comparative therapeutic efficacy and safety profiles of SSTR antagonists and agonists. The continued development of novel antagonists with optimized pharmacokinetic properties holds the potential to further revolutionize the management of neuroendocrine and other SSTR-expressing tumors.
References
- 1. The Emergence of Somatostatin Antagonist–Based Theranostics: Paving the Road Toward Another Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multimodal Imaging of 2-Cycle PRRT with 177Lu-DOTA-JR11 and 177Lu-DOTATOC in an Orthotopic Neuroendocrine Xenograft Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Cross-Platform Validation of DOTA-NOC Imaging Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gallium-68 (⁶⁸Ga)-labeled DOTA-NOC and its primary alternative, ⁶⁸Ga-DOTA-TATE, for PET/CT imaging of neuroendocrine tumors (NETs). The information presented is collated from multiple studies to offer an objective overview of their performance, supported by experimental data.
Performance Comparison: ⁶⁸Ga-DOTA-NOC vs. ⁶⁸Ga-DOTA-TATE
The choice between ⁶⁸Ga-DOTA-NOC and ⁶⁸Ga-DOTA-TATE for PET/CT imaging of neuroendocrine tumors often depends on the specific clinical scenario, including the tumor type and location. While both tracers demonstrate high diagnostic accuracy, they exhibit different binding profiles to somatostatin receptor subtypes (SSTRs), which can influence lesion detectability.[1][2]
Key Performance Metrics:
| Performance Metric | ⁶⁸Ga-DOTA-NOC | ⁶⁸Ga-DOTA-TATE | Key Findings |
| Lesion-based Sensitivity | 93.5%[2][3][4] | 85.5% | ⁶⁸Ga-DOTA-NOC showed a significantly higher detection rate for liver metastases. |
| Overall Diagnostic Accuracy | Comparable to ⁶⁸Ga-DOTA-TATE | Comparable to ⁶⁸Ga-DOTA-NOC | Both tracers provide excellent image quality and similar body distribution. |
| Tumor-to-Background Ratio (TBR) | Significantly higher TBR in liver lesions. | Significantly higher TBR in bone lesions. | The choice of tracer may be influenced by the suspected site of metastasis. |
Standardized Uptake Values (SUVmax):
| Organ/Tissue | ⁶⁸Ga-DOTA-NOC (SUVmax) | ⁶⁸Ga-DOTA-TATE (SUVmax) | Notes |
| Tumor Lesions (Mean) | - | Significantly higher SUVmax values were observed in lesions with ⁶⁸Ga-DOTA-TATE. | - |
| Pituitary Gland | Lower uptake | Higher uptake | - |
| Salivary Glands | Lower uptake | Higher uptake | - |
| Bone Marrow | Significantly higher uptake | Significantly lower uptake | - |
| Liver | Equal uptake to ⁶⁸Ga-DOTA-TATE | Equal uptake to ⁶⁸Ga-DOTA-NOC | - |
| Spleen | Equal uptake to ⁶⁸Ga-DOTA-TATE | Equal uptake to ⁶⁸Ga-DOTA-NOC | - |
Somatostatin Receptor Binding Affinity
The differential performance of these tracers can be attributed to their varying affinities for the five subtypes of somatostatin receptors.
⁶⁸Ga-DOTA-NOC exhibits high affinity for SSTR2, SSTR3, and SSTR5, giving it a broader binding profile. In contrast, ⁶⁸Ga-DOTA-TATE is highly selective for SSTR2. This wider binding profile of ⁶⁸Ga-DOTA-NOC may be advantageous for imaging NETs that express different SSTR subtypes.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in ⁶⁸Ga-DOTA-NOC and ⁶⁸Ga-DOTA-TATE PET/CT imaging.
Radiolabeling of ⁶⁸Ga-DOTA-NOC/DOTA-TATE
The radiolabeling process for both tracers is similar and can be performed using automated synthesis modules or manual methods.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound or DOTA-TATE peptide precursor
-
Sterile reaction vial
-
HEPES buffer (or similar)
-
Hydrochloric acid (for generator elution)
-
Sodium acetate (for pH adjustment)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile filters (0.22 µm)
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: Transfer the ⁶⁸Ga eluate to a sterile reaction vial containing the DOTA-peptide and a buffer (e.g., sodium acetate) to adjust the pH to approximately 3.5-4.5.
-
Heating: Heat the reaction mixture at 95-105°C for 5-15 minutes.
-
Purification: Pass the reaction mixture through a C18 Sep-Pak cartridge to trap the labeled peptide. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elution of Labeled Peptide: Elute the purified ⁶⁸Ga-DOTA-peptide from the cartridge using an ethanol/water or ethanol/saline mixture.
-
Formulation: Dilute the final product with sterile saline to ensure it is suitable for intravenous injection (ethanol concentration should be less than 10%).
-
Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
| Quality Control Test | Method | Acceptance Criteria |
| Radiochemical Purity | Instant Thin-Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC) | >95% |
| pH | pH strips or meter | 4.0 - 8.0 |
| Visual Inspection | Clear, colorless solution, free of particles | Pass |
| ⁶⁸Ge Breakthrough | Measured using a dose calibrator with appropriate shielding | <0.001% |
| Sterility | Standard pharmacopeial methods | Sterile |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |
PET/CT Imaging Protocol
The imaging protocols for ⁶⁸Ga-DOTA-NOC and ⁶⁸Ga-DOTA-TATE are generally consistent.
Patient Preparation:
-
Fasting for at least 4-6 hours is recommended.
-
Discontinuation of long-acting somatostatin analogs for 3-4 weeks and short-acting ones for 24 hours is often suggested.
-
Adequate hydration is encouraged.
Imaging Workflow:
References
- 1. Comparison of ⁶⁸Ga-DOTATATE and ⁶⁸Ga-DOTANOC PET/CT imaging in the same patient group with neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 68Ga-DOTANOC and 68Ga-DOTATATE PET/CT within patients with gastroenteropancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ga-68 DOTA-NOC in Neuroendocrine Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gallium-68 (Ga-68) DOTA-NOC with other prominent PET radiotracers for the imaging of neuroendocrine tumors (NETs). The information presented is collated from a range of multi-center and single-center clinical studies to offer an objective overview of performance, supported by experimental data.
Introduction to Somatostatin Receptor Imaging in NETs
Neuroendocrine tumors are characterized by the overexpression of somatostatin receptors (SSTRs) on their cell surfaces. This feature is exploited for both diagnosis and therapy (theranostics). PET/CT imaging with Ga-68 labeled somatostatin analogues has become the gold standard for the detection and staging of NETs, offering superior sensitivity and specificity compared to conventional imaging modalities.[1][2] The choice of the specific somatostatin analogue can influence diagnostic accuracy due to varying affinities for different SSTR subtypes.[3][4]
Comparative Performance of Ga-68 DOTA-Peptides
This section details the performance of Ga-68 this compound in comparison to other commonly used Ga-68 labeled somatostatin analogues, namely Ga-68 DOTATATE and Ga-68 DOTATOC, as well as the metabolic tracer 18F-FDG.
Quantitative Data Summary
The following tables summarize key performance indicators from various clinical studies. It is important to note that patient populations and study designs may vary, impacting direct cross-study comparisons.
Table 1: Comparison of Lesion Detection and Sensitivity
| Radiotracer | Study Population (n) | Overall Lesion Detection Rate | Sensitivity | Specificity | Key Findings |
| Ga-68 this compound | 18 (GEP-NETs)[5] | Detected 232/248 lesions (93.5%) | 93.5% | - | Significantly higher detection rate of liver metastases compared to Ga-68 DOTATATE. |
| 105 (Grade 1-2 GEP-NETs) | - | Per-patient: 98.9% | Per-patient: 82.4% | Superior to conventional imaging for peritoneal carcinomatosis and bone metastases. | |
| 445 (NETs) | - | 87.1% | 97.7% | High sensitivity and specificity in a large, diverse patient cohort. | |
| 109 (GEP-NETs) | - | Primary Tumor: 78.3%, Metastases: 97.4% | Primary Tumor: 92.5%, Metastases: 100% | Better than conventional imaging for both primary tumor and metastases detection. | |
| Ga-68 DOTATATE | 18 (GEP-NETs) | Detected 212/248 lesions (85.5%) | 85.5% | - | Lower overall lesion detection compared to Ga-68 this compound in this head-to-head study. |
| 20 (NETs) | Detected 130 lesions | - | - | Higher lesion uptake (SUVmax) compared to Ga-68 this compound. | |
| 40 (NETs) | - | Primary Tumor: 70.58%, Metastases: 83.33% | Primary Tumor: 61%, Metastases: 69.3% | Effective in identifying primary and metastatic sites. | |
| Ga-68 DOTATOC | 10 (Metastatic NETs) | Detected 262 lesions | - | - | Detected significantly more lesions than Ga-68 DOTATATE in a head-to-head comparison. |
| 18F-FDG | N/A | Variable, depends on tumor grade | Generally lower for well-differentiated NETs | High | Useful for high-grade, aggressive tumors that may be SSTR-negative. |
Table 2: Comparison of Maximum Standardized Uptake Values (SUVmax)
| Radiotracer | Tumor Grade | Median/Mean SUVmax | Key Findings |
| Ga-68 this compound | G1 GEP-NETs | Higher than G3 | SUVmax decreased with increasing tumor grade. |
| G3 GEP-NETs | Lower than G1 | This finding was less pronounced with Ga-68 this compound compared to Ga-68 DOTATATE. | |
| NETs | Low-grade: 26.18, High-grade: 6.60 | Statistically significant decrease in SUVmax in high-grade tumors. | |
| Ga-68 DOTATATE | G1 GEP-NETs | Higher than G3 | Significantly higher SUVmax in G1 tumors compared to G3. |
| NET Lesions | Significantly higher than Ga-68 this compound | Demonstrated higher tumor uptake in a direct comparison. | |
| NETs | 16.0 ± 10.8 | Lower mean SUVmax across all lesions compared to Ga-68 DOTATOC in the same patient cohort. | |
| Ga-68 DOTATOC | NETs | 20.4 ± 14.7 | Higher mean SUVmax compared to Ga-68 DOTATATE. |
Experimental Protocols
The following sections outline the generalized experimental methodologies for PET/CT imaging with Ga-68 DOTA-peptides and 18F-FDG in the context of neuroendocrine tumors.
Ga-68 DOTA-Peptide (this compound, DOTATATE, DOTATOC) PET/CT Protocol
1. Radiopharmaceutical Preparation:
-
Elution: Ga-68 is eluted from a Germanium-68/Gallium-68 (Ge-68/Ga-68) generator using sterile, ultrapure hydrochloric acid (HCl).
-
Labeling: The Ga-68 eluate is added to a reaction vial containing the DOTA-peptide precursor (this compound, DOTATATE, or DOTATOC) and a buffer solution (e.g., HEPES or sodium acetate) to maintain an optimal pH for labeling. The reaction is typically performed at an elevated temperature (e.g., 95°C) for a short duration (5-10 minutes) using an automated synthesis module.
-
Purification and Quality Control: The final product is purified using a solid-phase extraction (SPE) cartridge to remove unreacted Ga-68 and other impurities. Quality control tests are performed to determine the radiochemical purity (typically >95%), pH, and sterility of the final product before patient administration.
2. Patient Preparation:
-
Fasting: Fasting is generally not required for Ga-68 DOTA-peptide scans.
-
Hydration: Patients are encouraged to be well-hydrated.
-
Somatostatin Analogues: Discontinuation of long-acting somatostatin analogues for 3-4 weeks and short-acting analogues for 24 hours prior to the scan is often recommended to avoid receptor blockade, though this can vary by institutional protocol.
3. Image Acquisition:
-
Injection: A sterile intravenous (IV) line is placed, and the patient is injected with a weight-based or fixed activity of the Ga-68 DOTA-peptide (typically 100-200 MBq).
-
Uptake Period: The patient rests for an uptake period of approximately 45-60 minutes.
-
Scanning: The PET/CT scan is acquired from the skull base to the mid-thigh, with the arms raised above the head if possible. A low-dose CT scan is performed for attenuation correction and anatomical localization, followed by the PET emission scan.
18F-FDG PET/CT Protocol for NETs
1. Radiopharmaceutical:
-
18F-FDG is a glucose analog that is taken up by metabolically active cells. It is typically supplied by a commercial radiopharmacy.
2. Patient Preparation:
-
Fasting: Patients are required to fast for at least 6 hours prior to the scan to minimize background muscle and myocardial uptake of 18F-FDG.
-
Blood Glucose: Blood glucose levels are checked before injection and should ideally be below 150-200 mg/dL.
3. Image Acquisition:
-
Injection: The patient is injected with a weight-based dose of 18F-FDG.
-
Uptake Period: The patient rests in a quiet, dimly lit room for approximately 60 minutes to allow for tracer distribution and to minimize physiological muscle uptake.
-
Scanning: The PET/CT scan is performed in a similar manner to the Ga-68 DOTA-peptide scan, covering the area from the skull base to the mid-thigh.
Visualizing the Mechanism of Action
The following diagrams illustrate the underlying biological pathways and experimental workflows.
Somatostatin Receptor Signaling Pathway
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Procedure guidelines for PET/CT tumour imaging with 68Ga-DOTA-conjugated peptides: 68Ga-DOTA-TOC, 68Ga-DOTA-NOC, 68Ga-DOTA-TATE. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Long-Term Outcomes of PRRT Using DOTA-NOC Conjugates: A Comparative Guide
Peptide Receptor Radionuclide Therapy (PRRT) has emerged as a cornerstone in the management of well-differentiated neuroendocrine tumors (NETs), offering significant improvements in survival and quality of life.[1][2][3] This guide provides a comparative analysis of the long-term outcomes associated with different DOTA-conjugated somatostatin analogues, primarily focusing on 177Lu-DOTATATE and 177Lu-DOTATOC, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The efficacy of PRRT is contingent on the high expression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), on the surface of NET cells.[4][5] DOTA-conjugated peptides, such as DOTATATE, DOTATOC, and DOTANOC, are chelating agents that bind to radionuclides like Lutetium-177 (177Lu) or Yttrium-90 (90Y). These radiolabeled analogues are then administered to the patient, where they selectively target and bind to SSTRs on tumor cells, delivering a cytotoxic dose of radiation directly to the cancer cells.
Comparative Long-Term Efficacy
The long-term efficacy of PRRT with DOTA-noc conjugates has been demonstrated in numerous studies. While direct head-to-head long-term comparative trials are limited, data from various clinical studies provide valuable insights into the performance of different conjugates, predominantly 177Lu-DOTATATE.
Table 1: Long-Term Outcomes of 177Lu-DOTATATE in Neuroendocrine Tumors
| Study / Cohort | Number of Patients | Tumor Type | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings & Citations |
| NETTER-1 (Final Analysis) | 229 (177Lu-DOTATATE arm) | Advanced, progressive, SSTR-positive midgut NETs | 28.4 months | 48.0 months | 18% | 79% | Significantly longer PFS compared to high-dose octreotide. |
| Large Institutional Study (India) | 468 | Metastatic advanced NETs | Not reached at median follow-up of 46 months (71.1% at 7 years) | Not reached at median follow-up of 46 months (79.4% at 7 years) | 31% (CR+PR) | 88% (CR+PR+SD) | Demonstrates long-term effectiveness and favorable safety of indigenously produced 177Lu-DOTATATE. |
| Dutch Retrospective Analysis | 443 | Gastroenteropancreatic and bronchial NETs | 29 months | 63 months | 39% | 82% | Provides long-term outcome data from a large cohort. |
| Second PRRT Course Study | 40 | Advanced gastroenteropancreatic NETs | 19.37 months (after second course) | 122.10 months | 5% (PR) | 57.5% (PR+SD) | A second course of 177Lu-DOTATATE is an effective treatment approach for patients with disease progression. |
| Induction Therapy in panNEN | 49 | Locally advanced or oligometastatic pancreatic NENs | 5.3 years (PRRT + surgery group) | 14.7 years (PRRT + surgery group) | 45% (PR) | 94% (PR+SD) | Early administration of PRRT followed by surgery is associated with favorable long-term outcomes. |
| CUP-NETs Study | 79 | Metastatic NETs of unknown primary | 17.3 months | 88.6 months | Not specified | Not specified | PRRT is a favorable therapeutic option in patients with metastatic CUP-NETs expressing SSTRs. |
Table 2: Comparative Data and Outcomes with Other this compound Conjugates
| Conjugate / Radionuclide | Study Details | Key Outcomes | Citations |
| 90Y-DOTATOC | Retrospective analysis of patients with metastatic NETs. | Overall response rates (including stable disease) of about 70-80%. Best suited for treating larger tumors. | |
| 177Lu-DOTATATE vs. 177Lu-DOTATOC | Direct comparison in the same patients. | 177Lu-DOTATATE had a longer tumor residence time and a higher mean administered dose to tumors for a fixed maximum kidney dose, suggesting it is the preferable peptide for PRRT. | |
| 177Lu and/or 90Y-DOTATATE/DOTATOC | Study on CUP-NETs. | Median PFS of 17.3 months and median OS of 88.6 months. |
Long-Term Safety and Toxicity
The long-term safety profile of PRRT with this compound conjugates is generally manageable. The primary organs at risk for toxicity are the kidneys and bone marrow.
Table 3: Long-Term Toxicity of PRRT with this compound Conjugates
| Toxicity Type | Incidence and Details | Mitigation Strategies | Citations |
| Nephrotoxicity | Historically a major concern. However, large long-term studies with proper renal protection show a very low incidence of severe, long-term renal toxicity. One study with a median follow-up of 69.2 months found that the proportion of patients with Grade 3/4 renal insufficiency only increased from 0.2% to 0.7% after PRRT. | Co-infusion of a solution of positively charged amino acids (arginine and lysine) to reduce renal uptake of the radiopharmaceutical. | |
| Hematological Toxicity | Myelosuppression, including anemia, thrombocytopenia, and leukopenia, can occur. Grade 3 or 4 hematological toxicity is observed in a minority of patients. In the NETTER-1 trial, Grade 3 or 4 thrombocytopenia occurred in 1% of patients. Long-term risks include myelodysplastic syndrome (MDS) and acute leukemia, though the incidence is low (around 1-2%). | Regular monitoring of blood counts before, during, and after treatment. Dose adjustments or treatment delays may be necessary. |
Experimental Protocols
The successful application of PRRT relies on a standardized and meticulously executed experimental protocol. Below is a generalized methodology for a typical PRRT study.
Patient Selection Criteria
-
Histologically Confirmed Diagnosis : Patients must have a pathologically confirmed diagnosis of a well-differentiated neuroendocrine tumor.
-
Inoperable or Metastatic Disease : The disease should be unresectable, locally advanced, or metastatic.
-
Disease Progression : Evidence of disease progression documented by radiological imaging (e.g., RECIST 1.1 criteria).
-
Somatostatin Receptor Expression : Sufficient tumor uptake on SSTR imaging (e.g., 68Ga-DOTATATE/DOTATOC PET/CT or Octreoscan), typically with uptake in lesions being greater than or equal to that of normal liver parenchyma (Krenning score ≥ 3).
-
Adequate Organ Function :
-
Renal Function : Creatinine clearance or glomerular filtration rate (GFR) above a specified threshold (e.g., > 40-50 mL/min).
-
Hematological Function : Absolute neutrophil count, platelet count, and hemoglobin levels within acceptable ranges.
-
Liver Function : Adequate hepatic function as indicated by bilirubin and transaminase levels.
-
-
Performance Status : Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
Treatment Protocol
-
Pre-medication : Administration of antiemetics approximately 30-60 minutes before the infusion of amino acids to prevent nausea and vomiting.
-
Renal Protection : An intravenous infusion of a solution containing lysine and arginine is started approximately 30 minutes before the administration of the radiopharmaceutical and continues for several hours. This is crucial for reducing the radiation dose to the kidneys.
-
Radiopharmaceutical Administration : The prescribed activity of the 177Lu-DOTA-noc conjugate (e.g., 7.4 GBq or 200 mCi for 177Lu-DOTATATE) is administered intravenously over approximately 30 minutes.
-
Treatment Cycles : Treatment is typically administered in 4 cycles, with an interval of 8 to 12 weeks between each cycle.
-
Somatostatin Analogue (SSA) Management : Patients on long-acting SSAs (e.g., octreotide LAR, lanreotide Autogel) are usually advised to discontinue the medication for a specific period before PRRT and may receive short-acting octreotide for symptom control. Long-acting SSAs are typically resumed a certain time after the PRRT infusion.
Post-Treatment Evaluation and Follow-up
-
Monitoring : Patients are monitored for several hours post-infusion for any acute side effects.
-
Dosimetry : Post-treatment imaging (e.g., SPECT/CT) may be performed at various time points to calculate the radiation absorbed dose to tumors and critical organs.
-
Toxicity Assessment : Regular monitoring of hematological, renal, and hepatic function is conducted before each treatment cycle and during follow-up. Toxicity is graded according to standard criteria (e.g., CTCAE).
-
Response Assessment : Tumor response is evaluated using anatomical imaging (CT or MRI) according to RECIST 1.1 criteria and molecular imaging (SSTR-PET/CT) at baseline and at specified intervals after completion of the treatment course.
-
Long-Term Follow-up : Patients are followed up for long-term outcomes, including PFS, OS, and late-onset toxicities.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological mechanisms and the clinical research process, the following diagrams are provided.
Figure 1: Somatostatin Receptor Signaling Pathway in PRRT.
Figure 2: Generalized Experimental Workflow for a PRRT Study.
Conclusion
PRRT with this compound conjugates, particularly 177Lu-DOTATATE, has demonstrated substantial and durable long-term benefits for patients with advanced, well-differentiated neuroendocrine tumors. The treatment offers a significant prolongation of progression-free and overall survival with a manageable safety profile. While 177Lu-DOTATATE is the most extensively studied agent, evidence suggests that other conjugates like 177Lu-DOTATOC and the use of 90Y-based PRRT also provide considerable therapeutic benefit. The choice of radiopharmaceutical may be influenced by factors such as tumor size and specific binding characteristics. Ongoing research and future clinical trials will continue to refine patient selection, optimize treatment regimens, and explore novel combination therapies to further improve long-term outcomes for patients with neuroendocrine tumors.
References
- 1. cancercommons.org [cancercommons.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | The evolution of PRRT for the treatment of neuroendocrine tumors; What comes next? [frontiersin.org]
- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 5. Somatostatin receptor radionuclide therapy in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ensuring Laboratory Safety: Proper Disposal Procedures for Dota-noc
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. Dota-noc, a precursor for radiolabelled pharmaceuticals, requires specific disposal procedures to ensure the safety of laboratory personnel and the environment. Adherence to these guidelines is crucial for maintaining a safe research setting and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal process, it is essential to work in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Source |
| Gloves | Chemical-resistant nitrile gloves. Inspect for tears or holes before use. | [1][2] |
| Eye Protection | Tightly sealed safety glasses or chemical safety goggles. | [1][2] |
| Lab Coat | Standard laboratory coat to protect from splashes. | |
| Respiratory Protection | Not generally required with correct and proper use under normal conditions in a fume hood. |
Step-by-Step Disposal Procedure
The following procedure is intended for small quantities of this compound typically found in a research laboratory.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, along with any contaminated disposable items such as weighing paper or pipette tips, must be placed in a dedicated, sealed container clearly labeled as "Hazardous Chemical Waste".
-
Liquid Waste: If this compound is in a solution, the waste should be poured into a designated, sealed, and clearly labeled "Hazardous Chemical Waste" container. It is critical not to mix this compound waste with other incompatible waste streams.
-
Sharps Waste: Any contaminated needles or other sharp objects must be disposed of in a designated sharps container.
2. Container Management:
-
Container Selection: Use leak-proof, screw-cap containers made of a material compatible with the chemical.
-
Labeling: As soon as the first item of waste is added, the container must be affixed with your institution's hazardous waste label. The label must clearly state "HAZARDOUS WASTE" and list "this compound" as the chemical name. If it is a mixture, all components and their approximate percentages must be listed.
-
Storage: The waste container should be stored in a designated satellite accumulation area. This area must be secure and segregated from incompatible materials. Liquid waste containers should be kept in secondary containment, such as a chemical-resistant tray, to contain potential leaks.
3. Final Disposal:
-
Institutional Guidelines: Always follow all institutional and local regulations for hazardous waste disposal.
-
Waste Pickup: Once the container is full or ready for disposal, submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) department.
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in regular trash. Evaporation is not an acceptable method of waste disposal.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Dota-noc
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling specialized compounds like Dota-noc. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, procedural workflows, and disposal plans to facilitate the safe handling of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on standard laboratory safety protocols and substance-specific safety data sheets.
| Body Area | Personal Protective Equipment | Specifications & Remarks |
| Hands | Single-use Nitrile rubber (NBR) gloves | Tested protective gloves are to be worn.[1] |
| Eyes | Tightly sealed safety glasses | Provides a barrier from particles and chemicals.[1] |
| Body | Laboratory apron or gown | A lab apron or chemical-resistant safety apparel is recommended.[1] |
| Feet | Closed-toe shoes | Chemical resistant safety shoes are advised.[1] |
| Respiratory | Not generally required under normal use | With correct and proper use, and under normal conditions, breathing protection is not required.[1] However, a risk assessment should be conducted. |
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical advice if symptoms persist. |
| Skin Contact | Wash the affected area immediately with water. Contaminated clothing should be removed. Seek medical advice. |
| Eye Contact | Rinse immediately with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Subsequently, consult an ophthalmologist. |
| Ingestion | Rinse the mouth immediately and drink large quantities of water. Medical treatment is necessary. |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting. Adherence to these steps is crucial for minimizing risk and ensuring regulatory compliance.
Safe handling and disposal workflow for this compound.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical. All waste should be treated as hazardous chemical waste.
-
Segregation : Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling : The waste container must be marked as "HAZARDOUS WASTE" and should list all chemical constituents, including "this compound" and any solvents, with their estimated concentrations.
-
Storage : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials. Liquid waste should be kept in secondary containment.
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management service. Do not discharge any waste containing this compound into drains or surface water.
By adhering to these safety protocols and operational guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
